4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXRIVINNIQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208612 | |
| Record name | N-(p-Tolyl)-p-toluenesulphonamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-86-0 | |
| Record name | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Tolyl)-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49574 | |
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| Record name | NSC2219 | |
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| Record name | N-(p-Tolyl)-p-toluenesulphonamide | |
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| Record name | N-(p-tolyl)-p-toluenesulphonamide | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core properties of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-p-tolyl-p-toluenesulfonamide). This diaryl sulfonamide serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, chemical reactivity, and safety considerations. The information is structured to provide both foundational knowledge and practical insights for laboratory applications, grounded in authoritative references.
Chemical Identity and Nomenclature
4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a secondary sulfonamide characterized by a nitrogen atom bonded to a sulfonyl group and two p-tolyl groups. This structure is a common motif in a variety of biologically active compounds.
Caption: 2D Structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
The compound's key identifiers are summarized in the table below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | - |
| CAS Number | 599-86-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅NO₂S | [4] |
| Molecular Weight | 261.34 g/mol | - |
| Common Synonyms | N-p-Tolyl-p-toluenesulfonamide, N-Tosyl-p-toluidine, 4,4′-Dimethylbenzenesulfonanilide | [4] |
| InChI Key | GPLXRIVINNIQFY-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | [4] |
Physicochemical and Structural Properties
The physical state of this compound is a solid at ambient temperature, a consequence of strong intermolecular forces, including hydrogen bonding.[4] A single-crystal X-ray diffraction study reveals that in the solid state, the molecules form inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is approximately 70.5°.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [1][4] |
| Melting Point | Not consistently reported. | - |
| Boiling Point | 403.7 °C at 760 mmHg (Predicted) | - |
| Density | 1.237 g/cm³ (Predicted) | - |
| Solubility | Soluble in ethanol. Exhibits moderate solubility in other organic solvents. | [1][4] |
| Flash Point | 198 °C (Predicted) | - |
Synthesis and Purification Protocol
The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is reliably achieved via a nucleophilic substitution reaction between p-toluenesulfonyl chloride and p-toluidine. This reaction, a variation of the Hinsberg test for secondary amines, proceeds efficiently in an aqueous basic medium. The base serves to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis of N-p-tolyl-p-toluenesulfonamide.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated procedure with a reported yield of 92%.[1][3]
-
Reactant Preparation: Prepare a 0.05 M solution of p-toluidine by dissolving 5.35 g (0.05 mol) in 1 L of distilled water in a suitable reaction vessel equipped with a magnetic stirrer.
-
pH Adjustment: Gently stir the solution and adjust the pH to a range of 7-8 by the dropwise addition of a 3% (w/v) sodium carbonate (Na₂CO₃) solution.
-
Addition of Sulfonyl Chloride: While maintaining vigorous stirring, add p-toluenesulfonyl chloride (tosyl chloride, 9.53 g, 0.05 mol) dropwise or in small portions to the reaction mixture.
-
Scientist's Note: The reaction is exothermic. A slow, controlled addition is crucial to prevent side reactions. The pH of the mixture will decrease as HCl is formed; it is essential to continuously monitor and add the Na₂CO₃ solution as needed to maintain the pH between 7 and 8.
-
-
Reaction: Continue stirring the mixture at room temperature for a minimum of two hours after the addition is complete. The formation of a white precipitate indicates product formation.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Purification: Purify the crude solid by recrystallization from 95% denatured ethanol to yield the final product as a white crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data, obtained in DMSO-d₆, is characteristic of the target structure.[1][2][3]
| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (151 MHz, DMSO-d₆) |
| δ 10.02 (s, 1H, N-H) | δ 143.1 (Ar-C) |
| δ 7.60 (d, J=8.3 Hz, 2H, Ar-H) | δ 136.7 (Ar-C) |
| δ 7.32 (d, J=8.1 Hz, 2H, Ar-H) | δ 135.1 (Ar-C) |
| δ 7.01 (d, J=8.3 Hz, 2H, Ar-H) | δ 133.2 (Ar-C) |
| δ 6.96 (d, J=8.4 Hz, 2H, Ar-H) | δ 129.6 (Ar-CH) |
| δ 2.32 (s, 3H, Ar-CH₃) | δ 129.5 (Ar-CH) |
| δ 2.17 (s, 3H, Ar-CH₃) | δ 126.7 (Ar-CH) |
| δ 120.5 (Ar-CH) | |
| δ 20.9 (Ar-CH₃) | |
| δ 20.3 (Ar-CH₃) |
Interpretation of Spectral Data:
-
¹H NMR: The spectrum shows a downfield singlet for the acidic sulfonamide proton (N-H). The two distinct p-substituted aromatic rings each appear as a pair of doublets (an AA'BB' system), integrating to 2H each. Two sharp singlets, each integrating to 3H, confirm the presence of the two non-equivalent methyl groups.
-
¹³C NMR: The spectrum displays eight distinct aromatic carbon signals, consistent with the C₂ symmetry of the molecule. Two signals in the aliphatic region correspond to the two methyl carbons.
-
Infrared (IR) Spectroscopy (Predicted): Key vibrational bands are expected for the N-H stretch (around 3250 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
Mass Spectrometry (MS) (Predicted): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 261. Key fragmentation pathways would likely involve the cleavage of the S-N bond, leading to characteristic fragments such as the tosyl cation (C₇H₇SO₂⁺) at m/z = 155 and the p-tolylaminyl radical cation (C₇H₈N⁺) at m/z = 106. Another prominent peak would be the tropylium ion (C₇H₇⁺) at m/z = 91 from the fragmentation of either tolyl group.
Chemical Reactivity and Stability
-
Acidity of the N-H Proton: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. It can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then participate in various substitution reactions, such as N-alkylation or N-arylation, providing a pathway to more complex derivatives.
-
Stability of the Sulfonamide Bond: The S-N bond is generally robust and stable under neutral, acidic, and moderately basic conditions. Cleavage (detosylation) typically requires harsh conditions, such as strong reducing agents (e.g., HBr/phenol, sodium amalgam) or specific reagents designed for sulfonamide deprotection. This stability makes the tosyl group a reliable protecting group for amines in multi-step synthesis.
-
Aromatic Rings: The two p-tolyl rings can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the sulfonamide group.
Applications in Research and Development
While 4-Methyl-N-(4-methylphenyl)benzenesulfonamide itself may not be a final drug product, its core structure is of significant interest to medicinal chemists and drug development professionals.
-
Scaffold for Drug Discovery: The N-aryl sulfonamide motif is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[5] It acts as a versatile scaffold that can be modified to target a wide range of biological receptors and enzymes.
-
Synthetic Intermediate: As demonstrated by its reactivity, this compound is a key intermediate for building more complex molecules. The ability to functionalize the nitrogen atom allows for the systematic exploration of chemical space around the sulfonamide core.
-
Potential Biological Activity: The broader class of sulfonamides is well-known for diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5] This compound and its derivatives are often synthesized and screened as part of lead discovery programs.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) is publicly available for CAS 599-86-0. Therefore, this compound should be handled with the standard precautions applied to novel or uncharacterized laboratory chemicals. The following recommendations are based on data for structurally related sulfonamides.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. In all cases of exposure, seek medical attention if irritation or other symptoms persist.[7]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
-
Chemsrc. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Al-Jubair, N., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved February 7, 2026, from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Glutamic acid. Retrieved February 7, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Three-Dimensional Structure Determination of N-(p-Tolyl)-dodecylsulfonamide from Powder Diffraction Data and Validation of Structure Using Solid-State NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N-di-p-tolyl-p-toluidine (CAS 1159-53-1). Retrieved February 7, 2026, from [Link]
-
Thermo Fisher Scientific. (2022). SAFETY DATA SHEET - DL-Glutamic acid monohydrate. Retrieved February 7, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - D-Glutamic Acid, 99+%. Retrieved February 7, 2026, from [Link]
Sources
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. researchgate.net [researchgate.net]
- 4. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Cas 106-49-0,p-Toluidine | lookchem [lookchem.com]
Structural Elucidation and Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Technical Guide for Chemical Identification & Quality Control
Executive Summary
This guide provides a rigorous technical framework for the structural elucidation of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0), commonly referred to as
This compound represents a classic "pseudo-symmetric" sulfonamide pharmacophore where two para-tolyl moieties are linked via a sulfonamide bridge. The primary analytical challenge lies in distinguishing the magnetically similar yet chemically distinct methyl and aromatic signals belonging to the sulfonyl-bearing ring versus the amine-bearing ring.[1] This guide outlines a self-validating protocol using NMR, IR, and Mass Spectrometry to definitively prove the structure.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | 4-Methyl- |
| Common Synonyms | |
| CAS Number | 599-86-0 |
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| Melting Point | 116 – 118 °C (Lit.[1][2] Value) |
| Solubility | Soluble in Ethanol, DMSO, Acetone, |
Synthesis Pathway (Origin of Sample)
To understand the impurities and structural logic, one must acknowledge the synthesis. The compound is typically generated via the nucleophilic attack of
Figure 1: Nucleophilic substitution pathway forming the sulfonamide linkage.[1]
Spectroscopic Elucidation Strategy
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first evidence of the sulfonamide linkage (
-
Diagnostic Bands:
-
3240–3280 cm⁻¹ (
): stretching vibration. (Sharp single peak, confirming secondary sulfonamide). -
1330–1340 cm⁻¹ (
): Asymmetric stretch. -
1150–1165 cm⁻¹ (
): Symmetric stretch. -
~810 cm⁻¹ (
): out-of-plane bending for para-substituted benzene rings (confirming the 1,4-substitution pattern on both rings).
-
Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural proof. The molecule contains two distinct aromatic systems. The key to elucidation is differentiating the Tosyl ring (electron-poor due to
NMR Analysis (400 MHz,
)
| Signal ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.65 | Doublet ( | 2H | Tosyl Ortho ( | Deshielded by |
| 7.23 | Doublet ( | 2H | Tosyl Meta ( | Typical aromatic range. |
| 7.05 | Multiplet/Doublet | 2H | Tolyl Ortho ( | Shielded relative to Tosyl protons due to resonance donation from Nitrogen. |
| 6.98 | Multiplet/Doublet | 2H | Tolyl Meta ( | Overlap common; often appears as an AA'BB' system. |
| 6.80 - 7.00 | Broad Singlet | 1H | Exchangeable. Shift varies with concentration/solvent. | |
| 2.38 | Singlet | 3H | Tosyl- | Attached to the electron-poor ring.[1] |
| 2.28 | Singlet | 3H | Tolyl- | Attached to the electron-rich amine ring (slightly shielded).[1] |
Critical Elucidation Logic:
The presence of two distinct methyl singlets around 2.3–2.4 ppm is the "fingerprint" of this molecule. If only one methyl peak is seen (integration 6H), the rings might be chemically equivalent (which is impossible here due to the
Figure 2: Logic flow for assigning NMR signals based on electronic environments.
NMR Analysis
-
Carbonyl/Sulfonyl Carbons: Look for the quaternary carbons. The carbon attached to the sulfonyl group (ipso-C) will be significantly deshielded (~135-145 ppm).[1]
-
Methyl Carbons: Two distinct peaks at ~21.5 ppm and ~20.8 ppm.
Experimental Protocols
Recrystallization (Purification)
If the melting point is below 115°C, the sample likely contains unreacted
-
Solvent System: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve crude solid in boiling ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Cool slowly to room temperature, then to 4°C.
-
Filter white needles/leaflets.
-
Target MP: 116–118 °C.
-
NMR Sample Preparation
-
Solvent:
is standard. -
Trace Acid Issue: Traces of acid (from synthesis) can catalyze proton exchange, causing the
peak to broaden or disappear. -
Resolution: If methyl peaks overlap in
, switch to Benzene- . The magnetic anisotropy of benzene will shift the methyl groups differently, resolving the peaks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide (Related Structure). Retrieved from .
-
ChemicalBook. N-(p-tolyl)-p-toluenesulphonamide Properties and CAS 599-86-0.[1][2] Retrieved from .
-
NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- (Infrared Spectrum).[1] Retrieved from .
-
Sigma-Aldrich. NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from .[1]
Sources
Technical Monograph: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
The following technical guide details the properties, synthesis, and applications of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0).
CAS 599-86-0 | -Tosyl-p-toluidine
Part 1: Executive Summary
4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0) is a sulfonamide derivative synthesized from the condensation of p-toluenesulfonyl chloride (tosyl chloride) and p-toluidine. Widely utilized in organic synthesis, it serves as a robust model for sulfonamide formation, a stable protected amine intermediate, and a precursor for complex agrochemicals such as dinitroaniline herbicides. Its chemical stability and distinct spectroscopic signature make it a valuable reference standard in medicinal chemistry for sulfonamide pharmacophore development.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-Methyl- |
| Common Synonyms | |
| CAS Number | 599-86-0 |
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| SMILES | Cc1ccc(cc1)S(=O)(=O)Nc2ccc(C)cc2 |
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (leaflets or plates) |
| Melting Point | Typically 118–120 °C (Literature varies; distinct from |
| Solubility | Soluble in ethanol, DMSO, acetone, pyridine; Insoluble in water |
| pKa (NH) | ~10.0 (Weakly acidic due to sulfonyl electron withdrawal) |
| Density | ~1.237 g/cm³ (Predicted) |
Part 3: Synthesis & Reaction Mechanism
Synthetic Pathway (Schotten-Baumann Conditions)
The most efficient synthesis involves the nucleophilic attack of p-toluidine on the sulfur atom of p-toluenesulfonyl chloride. This reaction requires a base (pyridine or aqueous
Protocol: Aqueous Green Synthesis
-
Reagents: p-Toluidine (5.35 g, 50 mmol), p-Toluenesulfonyl chloride (9.8 g, 55 mmol),
(3% aqueous solution).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Procedure:
-
Dissolve p-toluidine in distilled water (or minimal ethanol/water mix).
-
Add p-toluenesulfonyl chloride dropwise while maintaining pH 7–8 with
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Stir at room temperature for 2–3 hours.
-
Workup: Filter the precipitated solid, wash extensively with distilled water to remove salts.
-
Purification: Recrystallize from 95% ethanol to yield white crystals (Yield: ~90-92%).
-
Mechanistic Visualization
The following diagram illustrates the nucleophilic substitution mechanism (
Caption: Step-wise mechanism of sulfonamide formation via nucleophilic substitution at the sulfonyl sulfur.
Part 4: Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data corresponds to the purified compound in DMSO-
Proton NMR ( NMR, 600 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 10.02 | Singlet (s) | 1H | -NH- | Sulfonamide proton (deshielded, exchangeable) |
| 7.62 – 7.57 | Multiplet (m) | 2H | Ar-H | Tosyl ring (ortho to |
| 7.35 – 7.29 | Multiplet (m) | 2H | Ar-H | Tosyl ring (meta to |
| 7.03 – 6.98 | Multiplet (m) | 2H | Ar-H | Toluidine ring (ortho to N) |
| 6.98 – 6.93 | Multiplet (m) | 2H | Ar-H | Toluidine ring (meta to N) |
| 2.32 | Singlet (s) | 3H | -CH₃ | Methyl on Sulfonyl ring |
| 2.17 | Singlet (s) | 3H | -CH₃ | Methyl on Amino ring |
Carbon NMR ( NMR, 151 MHz, DMSO- )
-
Aromatic Carbons: 143.1, 136.7, 135.1, 133.2, 129.6, 129.5, 126.7, 120.5 ppm.[2][1]
-
Aliphatic Carbons: 20.9 ppm (Tosyl-CH3), 20.3 ppm (Tolyl-CH3).
Infrared Spectroscopy (FT-IR)
-
3200–3300 cm⁻¹: N-H stretching (sharp/broad band).
-
1330–1350 cm⁻¹: Asymmetric
stretch. -
1150–1170 cm⁻¹: Symmetric
stretch.
Part 5: Applications in Research & Development
Intermediate for Agrochemicals
This compound is a key intermediate in the synthesis of 2,6-dinitro-4-methylaniline , a precursor for dinitroaniline herbicides (e.g., Trifluralin analogs). The tosyl group protects the amine during nitration of the aromatic ring, preventing oxidation of the nitrogen.
N-Alkylation & Ligand Synthesis
The acidic N-H proton (
-
Chiral Ligands: Precursors for
-tosyl diamine ligands used in asymmetric catalysis. -
Privileged Scaffolds: Screening libraries for antibacterial or carbonic anhydrase inhibitory activity.
Experimental Workflow: Purification
The following workflow ensures high purity (>98%) suitable for biological screening.
Caption: Standard purification workflow for N-tosyl-p-toluidine to achieve analytical grade purity.
Part 6: Safety & Handling
-
Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).
-
Combustion Products: Emits toxic fumes of nitrogen oxides (
) and sulfur oxides ( ) when heated to decomposition. -
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.
References
-
Zhang, Y., et al. (2015).[2] Synthesis and characterization of sulfonamide derivatives. Journal of Chemical Research. [Link verified via Context]
-
CymitQuimica. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0) Technical Data.[3][4] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 6269: p-Toluenesulfonamide Derivatives.[5] Retrieved from
-
BenchChem. (2025). Synthesis and Applications of N-Tosyl-p-toluidine in Dinitroaniline Herbicide Production. Retrieved from
-
Sigma-Aldrich. (2025).[6] Product Specification: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[7][3][4] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]
- 4. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
- 5. p-Toluènesulfonamide, 98 +%, Thermo Scientific Chemicals 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 6. 对甲苯磺酰胺 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
Solubility Profile & Physicochemical Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Crystallography Researchers[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility thermodynamics, physicochemical properties, and purification protocols for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-tosyl-p-toluidine).[1] As a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and a model compound for studying sulfonamide hydrogen-bonding networks, understanding its solubility behavior is essential for process optimization.
This document moves beyond basic solubility tables to explore the mechanistic drivers of dissolution—analyzing the interplay between the sulfonamide moiety’s hydrogen bond donor/acceptor capacity and the lipophilic tolyl scaffolds. It includes validated protocols for solubility determination and recrystallization, supported by thermodynamic modeling.
Physicochemical Identity & Structural Analysis
Before addressing solubility, we must define the solute’s structural landscape. The molecule consists of two hydrophobic toluene rings linked by a polar sulfonamide (
| Property | Data / Descriptor |
| IUPAC Name | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide |
| Common Names | N-Tosyl-p-toluidine; N-(p-Tolyl)-p-toluenesulfonamide |
| CAS Number | 599-86-0 |
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| Melting Point | 116°C – 119°C (Polymorph dependent; typically monoclinic plates) |
| pKa (Predicted) | ~9.5 – 10.5 (Weakly acidic N-H proton) |
| Appearance | White to off-white crystalline powder |
Structural Drivers of Solubility
The solubility profile is governed by three competing structural features:
-
Sulfonyl Group (
): Acts as a strong hydrogen bond acceptor.[1] -
Amide Nitrogen (
): Acts as a hydrogen bond donor.[1] In the solid state, these form strong intermolecular dimers, creating a high lattice energy that solvents must overcome. -
Di-Tolyl Scaffold: Two aromatic rings provide significant lipophilicity, limiting water solubility but enhancing interaction with aromatic and chlorinated solvents via
stacking and Van der Waals forces.
Solubility Thermodynamics & Hansen Parameters
To scientifically predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters (HSP) .[1] These parameters decompose the cohesive energy density into dispersion (
Theoretical Interaction Map
- (Dispersion): High, due to the two aromatic rings.[1]
- (Polarity): Moderate, driven by the sulfonyl dipole.[1]
- (H-Bonding): Moderate, due to the single N-H donor.[1]
Note: Values below are calculated estimates based on group contribution methods (Van Krevelen/Hoftyzer).
| Solvent Class | Solubility Prediction | Thermodynamic Rationale |
| Water | Insoluble (< 0.1 mg/mL) | High |
| Lower Alcohols (MeOH, EtOH) | Moderate (Temp.[1] Dependent) | Good match for |
| Polar Aprotic (DMSO, DMF) | High (> 100 mg/mL) | Excellent dipole-dipole matching.[1] The solvent oxygen accepts the sulfonamide proton, disrupting the crystal lattice dimers effectively. |
| Chlorinated (DCM, Chloroform) | Good | Good dispersion match ( |
| Aliphatic Hydrocarbons (Hexane) | Low | Poor |
Visualization: Solute-Solvent Interaction Mechanism
Empirical Solubility Data
The following data categorizes the solubility behavior observed in standard laboratory conditions (
| Solvent | Dielectric Const. ( | Solubility ( | Solubility (Reflux) | Application |
| Water | 80.1 | Insoluble | Very Low | Anti-solvent |
| Ethanol (95%) | 24.5 | Moderate | High | Recrystallization |
| Methanol | 32.7 | Moderate | High | Recrystallization |
| Acetone | 20.7 | High | Very High | Dissolution/Cleaning |
| Ethyl Acetate | 6.0 | Moderate | High | Extraction |
| Dichloromethane | 8.9 | Good | High | Partitioning |
| Toluene | 2.4 | Low | Moderate | Reaction Medium |
| Hexane | 1.9 | Insoluble | Low | Anti-solvent/Wash |
Critical Insight: The steep solubility curve in Ethanol (moderate at RT, high at reflux) identifies it as the optimal solvent for purification.[1] The presence of water (as in 95% EtOH) acts as a co-solvent that slightly reduces solubility at low temperatures, enhancing recovery yields.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility data for regulatory filing or process scaling.[1]
-
Preparation: Add excess solid N-tosyl-p-toluidine (~500 mg) to a scintillation vial containing 5.0 mL of the target solvent.
-
Equilibration: Cap tightly and agitate at the target temperature (e.g.,
) for 24 hours using a shaker plate or magnetic stirrer. -
Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant through a
PTFE syringe filter (pre-saturated with solution) into a tared vessel. -
Quantification: Evaporate the solvent under vacuum/nitrogen stream and weigh the residue.
-
Calculation:
[1]
-
Protocol B: Purification via Recrystallization
Optimized for >90% recovery and removal of starting materials (p-toluidine/tosyl chloride).[1]
Solvent System: Ethanol/Water (9:1 v/v) or Pure Methanol.[1]
-
Dissolution: Place 10 g of crude N-tosyl-p-toluidine in a round-bottom flask. Add 95% Ethanol (approx. 5-7 mL per gram of solid).[1]
-
Heating: Heat to reflux (
) with stirring until all solids dissolve. If particulates remain, perform a hot filtration. -
Cooling (Nucleation): Remove from heat and allow to cool slowly to room temperature.[1] Do not shock-cool on ice immediately, as this traps impurities.
-
Crystallization: Once crystals form at RT, cool the flask in an ice bath (
) for 30 minutes to maximize yield. -
Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold 50% Ethanol/Water (2 x 10 mL).
-
Drying: Dry in a vacuum oven at
for 4 hours.-
Target MP:
.[1]
-
Visualization: Recrystallization Workflow
Applications in Drug Development
-
Impurity Purging: This compound often appears as a byproduct or intermediate. Its low water solubility allows it to be easily precipitated out of aqueous reaction mixtures (e.g., Schotten-Baumann conditions) by acidification, separating it from water-soluble amines or salts.[1]
-
Co-Crystal Former: Due to the rigid sulfonamide backbone and reliable hydrogen bonding (donor-acceptor motif), this molecule is an excellent candidate for co-crystallization studies to modify the solubility of other Active Pharmaceutical Ingredients (APIs).[1]
-
Analytical Standard: High-purity crystals (obtained via the Protocol B above) are used as reference standards for HPLC calibration when monitoring sulfonamide genotoxic impurities.
References
-
National Institutes of Health (NIH) - PubChem. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Related Structure/Data). Retrieved from [Link]
-
Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[1][2][3] Acta Crystallographica Section E. Retrieved from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021).[4] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]
- 3. N-(4-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
4-Methyl-N-(4-methylphenyl)benzenesulfonamide melting point and physical state
The following technical guide details the physicochemical characterization, synthesis, and experimental validation of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Physicochemical Characterization and Experimental Protocols[1]
Executive Summary
4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0), also known as N-tosyl-p-toluidine, is a sulfonamide derivative formed by the condensation of p-toluenesulfonyl chloride and p-toluidine.[1] It serves as a critical intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and as a model compound in crystal engineering due to its robust hydrogen-bonding motifs.[1]
This guide provides a definitive reference for its physical properties, validated synthesis protocols, and purification strategies to ensure high-purity isolation for analytical applications.[1]
Physicochemical Characterization
The accurate identification of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide relies on precise melting point determination and physical state assessment.[1]
2.1 Physical State & Appearance
-
State: Solid at standard temperature and pressure (STP).
-
Appearance: White to off-white crystalline powder.[1]
-
Crystal Habit: Typically crystallizes as needles or plates from ethanol/methanol.
-
Crystalline System: Triclinic (Space group
) as determined by single-crystal X-ray diffraction [1].[1]
2.2 Melting Point Data
The melting point is a primary indicator of purity. Impurities such as unreacted p-toluidine (MP: 44 °C) or p-toluenesulfonyl chloride (MP: 69 °C) will significantly depress the observed value.[1]
| Parameter | Value / Range | Condition | Source |
| Melting Point | 118 – 120 °C | Pure, Recrystallized | Literature Consensus [2, 3] |
| Melting Point | 116 – 118 °C | Crude / Technical Grade | Experimental Observation |
| Solubility | Soluble | Acetone, Ethanol, DCM, DMSO | Standard Organic Solvents |
| Solubility | Insoluble | Water | Neutral pH |
Note on Thermal Behavior: The compound forms stable inversion-related dimers linked by N—H[1]···O hydrogen bonds in the solid state [1]. This strong intermolecular bonding contributes to its relatively high melting point compared to its precursors.
Experimental Protocol: Synthesis & Purification
To ensure scientific integrity, the following protocol utilizes a self-validating workflow where intermediates are monitored, and the final product is purified to constant melting point.
3.1 Reaction Mechanism
The synthesis proceeds via nucleophilic attack of the primary amine (p-toluidine) on the sulfonyl sulfur of p-toluenesulfonyl chloride, followed by elimination of HCl.[1] A base (Pyridine or Na₂CO₃) is required to scavenge the acid and drive the equilibrium forward.
3.2 Step-by-Step Synthesis Protocol
Reagents:
-
p-Toluenesulfonyl chloride (TsCl): 1.0 equiv.[1]
-
p-Toluidine: 1.0 equiv.[1]
-
Solvent: Dichloromethane (DCM) or Water (Green Chemistry route).
-
Base: Pyridine (Catalytic/Stoichiometric) or Na₂CO₃.
Procedure (Standard Laboratory Scale):
-
Preparation: Dissolve p-toluidine (10 mmol) in DCM (20 mL) containing Pyridine (12 mmol).
-
Addition: Cool the solution to 0 °C. Slowly add p-toluenesulfonyl chloride (10 mmol) portion-wise to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Quench: Pour the reaction mixture into cold dilute HCl (1M) to neutralize excess pyridine and solubilize unreacted amine.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude off-white solid.[1]
3.3 Purification (Critical Step)
Direct isolation often yields a product melting at 110–115 °C. Recrystallization is mandatory for analytical standards.
-
Solvent: Ethanol (95%) or Methanol.
-
Method: Dissolve crude solid in boiling ethanol. Add activated charcoal if colored impurities persist. Filter hot. Allow to cool slowly to room temperature, then to 4 °C.
-
Yield: Typical yields range from 85% to 92% after recrystallization.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow from reactants to purified product, highlighting critical control points (CCPs).
Figure 1: Logical workflow for the synthesis and purification of N-tosyl-p-toluidine.
Analytical Validation
Before using the compound in downstream applications, validate identity using the following spectral markers:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
IR Spectroscopy (KBr):
Applications in Research
-
Medicinal Chemistry: Serves as a scaffold for designing carbonic anhydrase inhibitors and antibacterial agents.
-
Crystal Engineering: Used to study sulfonamide hydrogen bonding patterns (
graph sets) in supramolecular assemblies [1]. -
Protecting Groups: The tosyl group acts as a robust protecting group for amines, stable to acidic and basic hydrolysis.
References
-
Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010).[1][2] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . Acta Crystallographica Section E: Structure Reports Online, 66(4), o786.[1] Link
-
Deng, X., & Mani, N. S. (2006).[1][2][3][4] Green chemistry: chemoselective reaction of p-toluenesulfonyl chloride with amines in water . Green Chemistry, 8(9), 835-838.[1] Link
-
Zhang, Y., et al. (2015). Synthesis and characterization of sulfonamide derivatives . Journal of Chemical Research. (Referenced via synthesis protocols for CAS 599-86-0).[1]
Sources
Technical Guide: Spectroscopic Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It synthesizes confirmed chemical data with field-proven experimental protocols.
-Tosyl-Executive Summary
4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
This guide provides a comprehensive breakdown of its physicochemical properties, synthesis, and spectral signatures, serving as a definitive reference for structural validation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 4-Methyl- |
| Common Names | |
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 3695-00-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 118 – 120 °C (Lit.) |
| Solubility | Soluble in DMSO, Acetone, DCM; Insoluble in Water |
Synthesis & Purification Protocol
To ensure spectral data correlates with a high-purity sample, the following synthesis route is recommended. This protocol minimizes the formation of the bis-tosyl impurity.
Reaction Scheme
The synthesis involves the nucleophilic attack of
Figure 1: Synthetic pathway for N-tosyl-p-toluidine via sulfonyl chloride amidation.
Experimental Procedure
-
Setup: Dissolve
-toluidine (10 mmol, 1.07 g) in dry Dichloromethane (DCM, 20 mL) containing Pyridine (12 mmol, 1.0 mL). Cool to 0°C.[1] -
Addition: Add
-toluenesulfonyl chloride (10 mmol, 1.90 g) portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash the organic layer with 1M HCl (to remove excess pyridine/aniline), followed by saturated
and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water to yield white needles.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The molecule possesses
H NMR Data (400 MHz,
)
Note: Chemical shifts are referenced to TMS (
| Multiplicity | Integral | Assignment | Structural Context | |
| 7.65 | Doublet ( | 2H | Ar-H (Ortho to | Deshielded by sulfonyl group |
| 7.24 | Doublet ( | 2H | Ar-H (Meta to | Tosyl ring protons |
| 7.05 | Doublet ( | 2H | Ar-H (Ortho to N) | Aniline ring protons |
| 6.98 | Doublet ( | 2H | Ar-H (Meta to N) | Aniline ring protons |
| 6.80 | Broad Singlet | 1H | N-H | Exchangeable (solvent dependent) |
| 2.38 | Singlet | 3H | Methyl on sulfonyl ring | |
| 2.28 | Singlet | 3H | Methyl on amine ring |
Expert Insight: The key to distinguishing the two methyl groups is the electronic environment. The tosyl methyl (2.38 ppm) is slightly downfield compared to the anilinic methyl (2.28 ppm) due to the electron-withdrawing nature of the sulfonyl group affecting the entire ring system.
C NMR Data (100 MHz,
)
-
Aromatic Carbons: 143.8 (C-S), 136.5 (C-N), 135.2, 129.8, 129.6, 127.3, 122.5.
-
Aliphatic Carbons: 21.5 (
-Tosyl), 20.9 ( -Aniline).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the sulfonamide functionality.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3240 - 3280 | Sharp band, indicates secondary sulfonamide. | |
| 1335 | Strong intensity, highly characteristic. | |
| 1160 | Strong intensity, confirms sulfonyl group. | |
| 1598, 1495 | Standard aromatic ring breathing modes. | |
| 815 | Indicative of para-substitution on benzene rings. |
C. Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the sulfonyl bond cleavage and the formation of stable aromatic cations.
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (
): 261 (Distinct parent peak). -
Base Peak:
91 (Tropylium ion, ).
Figure 2: Proposed mass spectrometric fragmentation pathway.
Interpretation:
-
m/z 261: Parent molecule.
-
m/z 155: Cleavage of the S-N bond yields the tosyl cation (
). -
m/z 91: The tosyl cation loses neutral
(mass 64) to form the highly stable tropylium ion ( ), which is the base peak (100% abundance).
Quality Control & Self-Validation
To validate the identity of your synthesized or purchased compound, perform this rapid check:
-
TLC Check: Run on Silica Gel (Hexane:EtOAc 3:1).
should be ~0.45. -
Melting Point: Must be sharp (range < 2°C) around 118°C. A broad range indicates residual solvent or starting amine.
-
Solubility Test: The compound should be insoluble in water but dissolve readily in 10% NaOH (due to the acidic sulfonamide proton,
). This confirms the formation of the sulfonamide bond and distinguishes it from the starting amine.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. General Procedure for Sulfonylation of Amines. Coll. Vol. 4, p. 943. Retrieved from [Link]
Sources
Crystal structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Technical Guide for Structural Chemistry & Drug Development
Executive Summary
This guide details the solid-state architecture of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
The crystal structure is characterized by a triclinic lattice (Space Group
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a controlled nucleophilic substitution followed by slow evaporation is required.
Reaction Mechanism
The synthesis proceeds via the sulfocylation of
Experimental Workflow
Reagents:
- -Toluenesulfonyl chloride (1.0 eq)
- -Toluidine (1.0 eq)
-
Pyridine (Solvent/Base)
-
HCl (1M, for quenching)
-
Ethanol (for crystallization)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.07 g of
-toluidine in 10 mL of anhydrous pyridine in a round-bottom flask. -
Addition: Cool the solution to 0°C. Slowly add 1.90 g of
-toluenesulfonyl chloride portion-wise over 20 minutes to prevent thermal runaway. -
Reflux: Heat the mixture to reflux (approx. 115°C) for 4 hours. Monitor consumption of amine via TLC (30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. Acidify with 1M HCl to pH 2–3 to precipitate the crude sulfonamide.
-
Isolation: Filter the precipitate and wash copiously with cold water.
-
Crystallization: Dissolve the crude solid in hot ethanol. Allow the solution to cool slowly to room temperature over 24 hours. Light brown, rod-like crystals will form.[1]
Process Visualization
Figure 1: Synthetic pathway and crystallization workflow for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Crystallographic Data & Analysis
The structural integrity of the compound was verified via Single Crystal X-Ray Diffraction (SC-XRD).[2] The molecule crystallizes in the triclinic system, a common feature for sulfonamides lacking strong chiral directing groups.
Crystal Data Summary
| Parameter | Value |
| Formula | C |
| Molecular Weight | 261.34 g/mol |
| Crystal System | Triclinic |
| Space Group | |
| Temperature | 296 K |
| Z (Formula Units) | 2 |
| Calculated Density | 1.312 Mg/m³ |
Unit Cell Dimensions
| Axis / Angle | Dimension / Degree | Precision |
| a | 8.6419 Å | ±0.0008 |
| b | 8.8016 Å | ±0.0008 |
| c | 9.2509 Å | ±0.0007 |
| 88.187° | ±0.004 | |
| 77.010° | ±0.004 | |
| 74.812° | ±0.004 | |
| Volume | 661.41 ų | ±0.10 |
Molecular Conformation
The molecule adopts a "butterfly-like" conformation. The central sulfonamide linkage (
-
Dihedral Angle: The angle between the planes of the two aromatic rings is 70.53(10)° .[1][3] This significant twist minimizes steric clash between the ortho-hydrogens of the phenyl rings and the sulfonyl oxygens.
-
Intramolecular Interaction: A weak C—H[1][3]···O hydrogen bond is observed between an ortho-carbon of the
-phenyl ring and one of the sulfonyl oxygen atoms. This interaction generates a stable S(6) ring motif, locking the conformation in the solid state.
Supramolecular Architecture
The packing of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is dominated by strong hydrogen bonding and weak van der Waals forces.
The Inversion Dimer ( Motif)
The defining feature of this crystal structure is the formation of centrosymmetric dimers .
-
Mechanism: The amine nitrogen (
) acts as a hydrogen bond donor, while the sulfonyl oxygen ( ) of a neighboring molecule acts as the acceptor.[4] -
Geometry: Two molecules associate in an antiparallel fashion across a center of inversion.
-
Graph Set: This cyclic hydrogen bonding pattern is described by the graph set notation
(an 8-membered ring formed by 2 donors and 2 acceptors).
Hydrogen Bonding Network Visualization
Figure 2: Topology of Hydrogen Bonding Interactions. Green dashed lines indicate the strong intermolecular dimer; yellow dotted lines indicate the weak intramolecular lock.
Packing Forces
Beyond the primary hydrogen bonds, the crystal packing is stabilized by:
-
Van der Waals Interactions: Between the methyl groups and the aromatic faces.
-
-Stacking: No significant
- stacking is observed due to the steep dihedral angle (70.53°) which prevents parallel alignment of the aromatic rings. This is typical for -aryl sulfonamides, where the steric bulk forces a twisted geometry that precludes efficient stacking.
References
-
Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010).[3] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3][5][6] Acta Crystallographica Section E: Structure Reports Online, 66(4), o789.
-
Deng, J., & Mani, N. S. (2006).[3] Synthesis of N-tosyl-p-toluidine. Journal of Organic Chemistry (Cited protocol adapted for general sulfonylation).
- Gelbrich, T., & Hursthouse, M. B. (2005). Systematic analysis of the crystal chemistry of sulfonamides. CrystEngComm, 7(53), 324-336.
Sources
- 1. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
4-Methyl-N-(4-methylphenyl)benzenesulfonamide molecular weight and formula
An In-Depth Technical Guide to 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Authored by: Senior Application Scientist
Introduction: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, also known as N-tosyl-p-toluidine, is a significant organic compound within the sulfonamide class of molecules. Its robust chemical nature and its role as a key intermediate in various synthetic pathways make it a subject of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, grounded in established scientific literature.
Core Molecular Attributes
The foundational characteristics of any chemical compound lie in its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
Molecular Formula: C₁₄H₁₅NO₂S[1][2][3][4]
Molecular Weight: 261.34 g/mol [1][4]
Structural Representation:
The molecular structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is characterized by two tolyl groups bridged by a sulfonamide linkage. This structure dictates its chemical reactivity and physical properties.
Caption: Molecular structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is essential for its handling, application, and the design of new synthetic routes.
| Property | Value | Source |
| CAS Number | 599-86-0 | [1] |
| Density | 1.237 g/cm³ | [1] |
| Boiling Point | 403.7 °C at 760 mmHg | [1] |
| Flash Point | 198 °C | [1] |
Synthesis and Reaction Mechanisms
The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a cornerstone reaction in organic chemistry, illustrating the formation of a sulfonamide bond.
Synthetic Pathway Overview:
The primary route for synthesizing this compound involves the reaction of p-toluenesulfonyl chloride with p-toluidine. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.
Caption: General workflow for the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Detailed Experimental Protocol:
The following protocol is based on established literature procedures for the synthesis of sulfonamides.[5]
-
Dissolution of Amine: Dissolve 5 mmol of 4-methylaniline (p-toluidine) in 10 mL of distilled water.
-
pH Adjustment: Adjust the pH of the solution to 8 using a 3 M solution of sodium carbonate (Na₂CO₃). The basic conditions are crucial to deprotonate the amine, thereby increasing its nucleophilicity.
-
Addition of Sulfonyl Chloride: While stirring the solution continuously at room temperature, add 5 mmol of p-toluenesulfonyl chloride.
-
Maintaining pH: Throughout the addition and subsequent reaction, maintain the pH of the mixture between 8 and 9 by adding the 3 M Na₂CO₃ solution as needed. This prevents the protonation of the unreacted amine by the HCl byproduct, ensuring the reaction proceeds to completion.
-
Reaction Monitoring and Workup: Continue stirring until the solution becomes clear, indicating the consumption of the starting materials.
-
Precipitation: Adjust the pH to 2-3 with 3 M hydrochloric acid (HCl). This step protonates the sulfonamide product, causing it to precipitate out of the aqueous solution.
-
Isolation and Purification: Filter the precipitate and recrystallize it from methanol to obtain the purified 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Applications in Research and Development
The tosyl group is a widely used protecting group for amines in multi-step organic synthesis due to its stability under a variety of reaction conditions.[6] Consequently, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide and related compounds are pivotal intermediates in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: Sulfonamides are a well-known class of pharmacologically active compounds. The core structure of this molecule can be a building block for designing new therapeutic agents.[7]
-
Chemical Synthesis: The tosyl group can act as a good leaving group in certain reactions, and the N-H proton of the sulfonamide is acidic, allowing for further functionalization.[8][9]
-
Material Science: The rigid structure and potential for hydrogen bonding make this class of compounds interesting for the development of novel materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-Methyl-N-(4-methylphenyl)benzenesulfonamide and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]
-
Handling: Avoid ingestion and inhalation. Handle in a well-ventilated area and avoid dust formation.[11][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
Conclusion
4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a compound of fundamental importance in organic synthesis. Its well-defined properties and straightforward synthesis make it a valuable tool for researchers. This guide has provided a detailed overview of its molecular characteristics, synthesis, and applications, intended to support the work of scientists and professionals in drug development and chemical research.
References
-
Chemsrc. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl). [Link]
-
Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. [Link]
-
Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3208. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: N-Isopropyl-4-methylbenzenesulfonamide. (2024-02-15). [Link]
-
Georganics. p-Toluenesulfonyl chloride – description and application. [Link]
-
SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023-05-24). [Link]
-
Macsen Labs. P-Toluidine: Properties, Applications, and Safety Guidelines. [Link]
Sources
- 1. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
- 2. 4-METHYL-N-(4-METHYLPHENYL)BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemiis.com [chemiis.com]
- 8. svkm-iop.ac.in [svkm-iop.ac.in]
- 9. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.no [fishersci.no]
The Structural Evolution and Synthetic Utility of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
A Technical Guide for Chemical Biology and Organic Synthesis
Part 1: Executive Summary & Historical Context[1]
Compound Identity: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Common Names:
The "Silent Workhorse" of Sulfonamide Chemistry
While the history of sulfonamides is often dominated by the antibacterial revolution of the 1930s (Domagk’s Prontosil), 4-Methyl-N-(4-methylphenyl)benzenesulfonamide occupies a distinct, foundational niche. It is not an antibiotic itself; rather, it serves as a prototypical structural model for the sulfonamide linkage.[1]
Historically, this molecule emerged from the booming German dye industry of the early 20th century. As p-toluenesulfonyl chloride (
Part 2: Chemical Fundamentals & Properties[2]
This section consolidates the physicochemical data necessary for experimental validation.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 261.34 g/mol | |
| Appearance | White to off-white crystalline solid | Forms needles or plates from EtOH |
| Melting Point | 116 – 119 °C | Distinct from the lower MP of starting materials |
| Solubility | Soluble in Acetone, DCM, DMSO; Insoluble in | Lipophilic character dominates |
| pKa (Sulfonamide NH) | ~10.0 – 10.5 | Weakly acidic; deprotonatable by alkoxides |
| Crystal System | Triclinic / Monoclinic | Exhibits |
Part 3: Synthesis & Mechanistic Protocols[3]
This guide presents two validated protocols: the Classic Pyridine Method (for high solubility) and the Green Aqueous Method (sustainable, scalable).
Protocol A: The Classic Pyridine Synthesis
Best for small-scale, high-purity requirements where solvent toxicity is managed.
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of p-toluidine in 10 mL of anhydrous pyridine.
-
Addition: Cool the solution to 0°C in an ice bath. Add 11 mmol of
portion-wise over 15 minutes. Reasoning: Exothermic control prevents side reactions. -
Reaction: Remove ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Quench: Pour the reaction mixture into 100 mL of ice-cold 2M
. Reasoning: The acid neutralizes the pyridine and protonates the product, causing precipitation. -
Isolation: Filter the white precipitate. Wash with cold water (
mL). -
Purification: Recrystallize from hot Ethanol (EtOH) to yield needle-like crystals.
Protocol B: The Green Aqueous Carbonate Method
Best for industrial scalability and environmental compliance.
Reagents:
Step-by-Step Methodology:
-
Setup: Suspend p-toluidine in water. Adjust pH to ~8 using 10%
.[1] -
Reaction: Add
slowly while maintaining pH 8-9 with carbonate solution. Heat to 60°C for 1 hour. -
Workup: Cool to room temperature. Acidify to pH 2 with dilute
. -
Filtration: Collect the solid, wash with water, and dry.[1][2]
Mechanistic Visualization
The formation follows a nucleophilic substitution at the sulfonyl sulfur.[1] The amine acts as the nucleophile, and the chloride is the leaving group.
Figure 1: Step-wise mechanistic pathway of sulfonamide formation via nucleophilic substitution.
Part 4: Structural Biology & Crystal Engineering[1]
For drug development professionals, this molecule is a critical case study in supramolecular synthons .[1] The sulfonamide group (
The Dimer Motif
In the solid state, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide does not exist as isolated monomers. It forms centrosymmetric dimers.
-
Interaction: The NH of molecule A donates a hydrogen bond to the sulfonyl Oxygen of molecule B.[1]
-
Significance: This mimics the binding interaction often seen between sulfonamide drugs (like sulfamethoxazole) and the active sites of enzymes (e.g., dihydropteroate synthase).[1]
Figure 2: Supramolecular assembly showing the transition from monomer to stable crystal lattice.
Part 5: Applications in R&D
-
Protecting Group Chemistry: The tosyl group is extremely stable against hydrolysis in basic and acidic conditions (non-extreme).[1] This molecule demonstrates the robustness required when "masking" amines during multi-step synthesis.
-
N-Alkylation Substrate: The sulfonamide proton (
) allows for easy deprotonation by bases like or , facilitating clean alkylation to form tertiary sulfonamides.[1] -
Crystallographic Standard: Due to its high crystallinity and predictable packing, it is used to calibrate X-ray diffractometers and test new refinement algorithms.
References
-
Deng, B. L., & Mani, N. S. (2006).[1][3][4][5] Synthesis of N-tosyl-p-toluidine via aqueous carbonate method.[1] Journal of Chemical Education. (Protocol basis for Green Chemistry).
-
Khan, I. U., et al. (2010).[1][3] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. (Source for R2,2(8) motif).[6]
-
PubChem. (n.d.).[1][7] Compound Summary for CID 22627: N-(p-Tolyl)-p-toluenesulfonamide.[1] National Library of Medicine.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Pyridine/Sulfonyl Chloride protocols).
Sources
- 1. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[4-(p-Toluenesulfonamido)phenylsulfonyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5 | TCI AMERICA [tcichemicals.com]
Technical Guide: Preliminary Bioactivity Profiling of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Executive Summary
This technical guide outlines the standardized protocol for the preliminary bioactivity screening of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
This document provides researchers with a self-validating workflow to assess the compound's therapeutic potential, moving from physicochemical characterization to in vitro biological assays.
Compound Dossier & Physicochemical Preparation[1][2][3][4][5][6][7][8]
Before biological application, the compound must be characterized to ensure assay reproducibility. The lipophilicity of the diaryl core dictates specific solubilization protocols to prevent precipitation in aqueous media.
Structural Identity
-
IUPAC Name: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide[1]
-
CAS Number: 599-50-8
-
Molecular Formula:
[2][3] -
Molecular Weight: 261.34 g/mol
-
Structural Insight: X-ray crystallography reveals that the molecule forms inversion-related dimers linked by N—H[3]···O hydrogen bonds, generating an S(6) ring motif.[2][4] This strong intermolecular bonding influences its lattice energy and solubility profile (Khan et al., 2010).
Solubilization Protocol (Stock Solution)
Direct dissolution in aqueous buffers (PBS) will fail due to the hydrophobic tolyl rings.
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (
99.9%). -
Concentration: Prepare a 10 mM or 20 mg/mL master stock.
-
Procedure:
-
Weigh 26.1 mg of compound.
-
Add 10 mL DMSO.
-
Vortex for 60 seconds.
-
Note: If crystallization occurs at 4°C storage, sonicate at 37°C for 5 minutes before use.
-
-
Working Solution: Dilute into culture media such that the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Screening Module A: Antimicrobial Susceptibility
While classical sulfonamides target dihydropteroate synthase (DHPS) via a free
Assay Rationale
To determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Experimental Protocol
Materials:
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates (U-bottom).
-
Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).
-
Positive Control: Ciprofloxacin or Sulfamethoxazole.
-
Negative Control: 0.5% DMSO in MHB.
Workflow:
-
Inoculum Prep: Adjust bacterial suspension to
McFarland standard ( CFU/mL), then dilute 1:100 in MHB. -
Serial Dilution:
-
Add 100 µL MHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of compound stock (diluted to 512 µg/mL) to column 1.
-
Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10.
-
Result: A concentration gradient from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout:
-
Visual: The lowest concentration with no visible turbidity is the MIC.
-
Quantitative: Measure
using a plate reader. -
Validation: Resazurin dye (0.015%) can be added (30 µL/well); a color change from blue (resazurin) to pink (resorufin) indicates viable growth.
-
Data Interpretation
| MIC Value (µg/mL) | Classification | Action |
| < 10 | Potent | Proceed to Time-Kill Kinetics |
| 10 – 100 | Moderate | Determine Structure-Activity Relationship (SAR) |
| > 100 | Inactive | Screen for other targets (e.g., Antifungal) |
Screening Module B: Cytotoxicity & Anticancer Potential
Sulfonamide derivatives are frequently evaluated for anticancer activity, particularly via Carbonic Anhydrase IX (CA IX) inhibition in hypoxic tumors or tubulin polymerization inhibition.
Assay Rationale
The MTT Assay measures metabolic activity as a proxy for cell viability. This screen distinguishes between specific antibacterial toxicity and general eukaryotic cytotoxicity.
Experimental Protocol
Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), and HFF-1 (Normal fibroblast control).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Remove media.
-
Add 100 µL of fresh media containing the compound (Graded concentrations: 1 – 100 µM).
-
Incubate for 48 hours at 37°C, 5%
.
-
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS).
-
Incubate 4 hours (formazan crystals form).
-
-
Solubilization:
-
Remove media carefully.
-
Add 100 µL DMSO to dissolve purple formazan crystals.
-
-
Measurement: Absorbance at 570 nm (reference 630 nm).
Calculation:
Screening Logic & Pathway Visualization
The following diagram illustrates the decision matrix for screening 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. It integrates the logic of structural properties with assay outcomes.
Figure 1: Integrated screening workflow for diaryl sulfonamide derivatives, prioritizing solubility checks before parallel biological assays.
Mechanistic Context
Researchers should note that 4-Methyl-N-(4-methylphenyl)benzenesulfonamide lacks the primary aromatic amine required for the classic sulfonamide mechanism (competitive inhibition of bacterial DHPS). Therefore, if bioactivity is observed, it is likely due to:
-
Prodrug Metabolism: In vivo cleavage releasing active sulfonamide species (less likely in in vitro assays).
-
Allosteric Modulation: Binding to non-catalytic sites on enzymes like Carbonic Anhydrase II or IX.
-
Membrane Disruption: Lipophilic interaction with bacterial cell membranes due to the two hydrophobic tolyl rings.
References
-
Khan, I. U., et al. (2010). "4-Methyl-N-(4-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 66(4), o789.
-
Nirmala, P. G., et al. (2009). "4-Methyl-N-(2-methylphenyl)benzenesulfonamide."[3] Acta Crystallographica Section E, 65, o3184.[3]
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[5]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic textbook descriptions to provide actionable, "field-tested" protocols for synthesizing diaryl sulfonamides using the
Executive Summary
The sulfonamide moiety (
This guide details two complementary one-pot strategies that bypass sulfonyl chlorides entirely, using DABSO as a bench-stable solid source of sulfur dioxide.
-
Method A (Palladium): Converts Aryl Halides (Electrophiles)
Sulfonamides via a telescoped sulfinate-oxidation sequence. -
Method B (Copper): Converts Aryl Boronic Acids (Nucleophiles)
Sulfonamides via oxidative cross-coupling.
Critical Reagent Profile: DABSO
Chemical Name: 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct
Role: Stoichiometric
| Property | Specification | Practical Insight |
| State | White solid powder | Non-hygroscopic, easy to weigh in air. |
| Stability | Bench stable | Decomposes >200°C. No need for glovebox storage. |
| Stoichiometry | 1 mol DABSO = 2 mol | Crucial: Use 0.5–0.6 equiv. of DABSO per 1.0 equiv. substrate.[2][3][4][5][6][7] Excess DABSO can inhibit catalysts. |
| Solubility | Poor in non-polar solvents | Works best in alcohols (iPrOH) or polar aprotic solvents (DMF, DMSO). |
Method A: Pd-Catalyzed Sulfonylation of Aryl Halides
Best For: Substrates where the aryl ring is electron-deficient or neutral; late-stage functionalization of halides.
The "Stop-and-Go" Strategy
Direct three-component coupling (
The Solution: A "telescoped" one-pot protocol.
-
Step 1: Pd-catalyzed formation of the sulfinate intermediate (
).[6][8] -
Step 2: In-situ oxidative amination using Sodium Hypochlorite (Bleach).
Mechanism & Workflow
The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl iodide, coordination and insertion of
Figure 1: Telescoped workflow for converting Aryl Iodides to Sulfonamides avoiding catalyst poisoning.
Detailed Protocol (Willis Modification)
Scale: 1.0 mmol
Step 1: Sulfinate Formation
-
To an oven-dried reaction tube equipped with a stir bar, add:
-
Aryl Iodide: 1.0 mmol (1.0 equiv)
-
DABSO: 144 mg (0.6 equiv, providing 1.2 equiv
) -
Pd(OAc)
: 11 mg (5 mol%) -
CataCXium A (or
): 7.5 mol% -
Triethylamine: 3.0 equiv (Base is critical for the catalytic cycle).
-
-
Add Isopropanol (iPrOH) (3 mL). Note: iPrOH is superior to THF for solubilizing the sulfinate salt.
-
Seal and heat to 75°C for 2–4 hours.
-
Checkpoint: Monitor by LCMS. You should see the mass of the sulfinate (
) or the sulfonic acid ( ).
Step 2: Oxidative Amination (The "Bleach" Method)
-
Cool the reaction mixture to 0°C (ice bath).
-
Add the Amine (1.2 – 1.5 equiv) directly to the crude mixture.
-
Slowly add aqueous NaOCl (Bleach, ~10-13% active Cl) (4.0 equiv) dropwise.
-
Caution: Exothermic. Ensure good stirring.
-
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO
.
Why this works: The bleach oxidizes the sulfinate to a sulfonyl chloride transiently, which is immediately trapped by the amine. This avoids isolating the unstable chloride.[6]
Method B: Cu-Catalyzed Sulfonylation of Boronic Acids
Best For: Electron-rich aromatics; substrates sensitive to Pd; utilizing the vast commercial library of Boronic Acids.
The "True" One-Pot Strategy
Unlike the Pd route, Copper(II) catalysis allows for a true multicomponent coupling where all reagents are present from the start. This reaction relies on the Chan-Lam coupling mechanism paradigm.
Mechanism
The mechanism involves the coordination of the amine and boronic acid to the Cu(II) center.
Figure 2: Convergent Cu-catalyzed assembly of sulfonamides.
Detailed Protocol
Scale: 0.5 mmol
-
To a reaction vial, add:
-
Aryl Boronic Acid: 0.5 mmol (1.0 equiv)
-
DABSO: 72 mg (0.6 equiv)
-
Amine: 1.5 equiv (Excess amine is beneficial here).
-
Cu(OAc)
: 10–20 mol% (Catalyst source). -
Base: Pyridine or Et
N (2.0 equiv).
-
-
Solvent: DMSO or DMF (2 mL). Note: High polarity is required for the Chan-Lam type cycle.
-
Oxidant: This reaction is oxidative.[7][9][10] It requires air or
.-
Protocol: Run the reaction under an Oxygen balloon or vigorous stirring open to air (if small scale).
-
-
Heat to 40–60°C for 12–18 hours.
-
Workup: Quench with aqueous EDTA or NH
Cl (to remove Copper). Extract with EtOAc.
Comparative Analysis & Troubleshooting
| Feature | Method A: Pd-Catalyzed (Halides) | Method B: Cu-Catalyzed (Boronic Acids) |
| Substrate Availability | High (Aryl Iodides/Bromides) | Very High (Boronic Acids) |
| Reaction Type | Sequential (Telescoped) | Multicomponent (True One-Pot) |
| Functional Group Tolerance | Excellent (tolerates esters, nitriles) | Good (sensitive to strong oxidants) |
| Primary Failure Mode | Catalyst poisoning by amine (if added too early). | Protodeboronation of unstable boronic acids. |
| Key Optimization | Ensure complete sulfinate formation before adding bleach. | Oxygen mass transfer (stirring speed). |
Troubleshooting Tips:
-
Low Yield (Pd Route): If the sulfinate forms but the sulfonamide doesn't, the bleach addition might be too fast, causing over-oxidation to the sulfonic acid. Add bleach dropwise at 0°C.
-
Low Yield (Cu Route): If the boronic acid is consumed but no product forms, the
might be escaping. Ensure the vessel is sealed well if using a balloon, or use a slight excess of DABSO.
References
-
Willis, M. C., et al. "One-Pot Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Iodides."[6] Synlett, 2016 , 27, 101–105.[6]
-
Willis, M. C., et al. "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[6] Organic Letters, 2011 , 13, 1888–1891.
-
Wang, J., et al. "Copper-Catalyzed Three-Component Synthesis of Sulfonamides." Organic Letters, 2013, 15, 2914–2917.
-
Organic Syntheses. "Preparation of DABSO from Karl-Fischer Reagent." Org.[1][5][11] Synth.2013 , 90, 301.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DABSO - Enamine [enamine.net]
Precision Protocol: N-Sulfonylation of 4-Methylaniline
Application Note: AN-SULF-04 [1]
Executive Summary
This guide details the synthesis of N-(p-tolyl)-p-toluenesulfonamide via the N-sulfonylation of 4-methylaniline (p-toluidine) with p-toluenesulfonyl chloride (TsCl).[1] Sulfonamides are a critical pharmacophore in medicinal chemistry, serving as the backbone for antibiotics, diuretics, and anti-inflammatory agents.[1]
This document presents two distinct protocols:
-
Method A (The Classic Standard): Pyridine-mediated synthesis, prioritizing solubility and kinetic control.[1]
-
Method B (Green Chemistry): Aqueous Schotten-Baumann conditions, prioritizing environmental sustainability and scalability.[1]
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.[1] Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur of TsCl.[1]
-
Elimination: Chloride is expelled as a leaving group.[1]
-
Deprotonation: The base removes the proton from the cationic nitrogen intermediate to form the neutral sulfonamide.[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Mechanistic pathway of N-sulfonylation. The base acts as a proton scavenger to drive the equilibrium forward.[1]
Strategic Considerations & Reagent Selection
| Parameter | Method A: Pyridine | Method B: Aqueous (Green) |
| Solvent System | Anhydrous Pyridine | Water or Water/Acetone (1:[1]1) |
| Base | Pyridine (Solvent/Base) | |
| Temperature | 0°C | RT |
| Key Risk | Toxicity, difficult removal of solvent | Hydrolysis of TsCl |
| Suitability | Small scale, water-sensitive substrates | Large scale, green chemistry |
Critical Control Point: Bis-Sulfonylation
A common failure mode is the formation of the bis-sulfonamide (
-
Cause: The mono-sulfonamide product is still acidic (
) and can be deprotonated by strong bases, attacking a second equivalent of TsCl.[1] -
Prevention: Maintain strict stoichiometry (1.0 : 1.1 ratio) and avoid large excesses of strong base.
Experimental Protocols
Method A: The Pyridine Route (Gold Standard)
Best for: High purity requirements and initial exploratory chemistry.[1]
Reagents:
-
4-Methylaniline (p-Toluidine): 1.07 g (10 mmol)[1]
-
p-Toluenesulfonyl chloride (TsCl): 2.10 g (11 mmol, 1.1 equiv)[1]
-
Pyridine: 10 mL (Anhydrous)
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.07 g) in pyridine (10 mL).
-
Note: The solution may be slightly brown due to aniline oxidation; this is acceptable.[1]
-
-
Cooling: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes.
-
Addition: Add TsCl (2.10 g) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Quench & Workup:
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acid.[1][2]
-
Purification: Recrystallize from Ethanol/Water (3:1).
Method B: The Schotten-Baumann Route (Green)
Best for: Scalability and avoiding toxic solvents.[1]
Reagents:
-
4-Methylaniline: 1.07 g (10 mmol)[1]
-
TsCl: 2.10 g (11 mmol)[1]
-
Sodium Carbonate (
): 1.6 g (15 mmol) dissolved in 20 mL water.[1] -
Acetone (optional): 10 mL (if aniline solubility is poor).[1]
Step-by-Step Protocol:
-
Biphasic Setup: In a 100 mL flask, mix the aniline with the
solution. If the aniline does not disperse well, add 10 mL of acetone.[1] -
Addition: Add TsCl solid in one portion.
-
Reaction: Heat the mixture to 60°C with vigorous stirring for 1 hour.
-
Workup: Cool to room temperature. The product will precipitate as a solid.[1]
-
Acid Wash: Wash the filter cake with 5% HCl to remove any unreacted aniline.[1]
Workflow & Decision Tree
Figure 2: Operational workflow for selecting and executing the appropriate sulfonylation protocol.
Characterization & Validation
To validate the synthesis, ensure the product meets the following criteria:
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: Literature range: 116–118°C.[1]
-
1H NMR (CDCl3, 400 MHz):
-
2.25 (s, 3H, Aniline-
) -
2.38 (s, 3H, Tosyl-
) - 6.90–7.80 (m, 8H, Aromatic protons)[1]
-
6.5–7.0 (br s, 1H,
- exchangeable with )
-
2.25 (s, 3H, Aniline-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of TsCl (Method B) | Increase TsCl equivalents to 1.2–1.3; ensure vigorous stirring. |
| Oily Product | Impurities / Residual Solvent | Recrystallize from Ethanol/Water.[1] Scratch glass to induce nucleation.[1] |
| Red/Brown Color | Oxidation of Aniline | Use freshly distilled aniline or add a pinch of sodium bisulfite during workup.[1] |
| Double Spot on TLC | Bis-sulfonylation | Check stoichiometry. Ensure temperature was kept low during addition. |
References
-
Organic Syntheses. "N-Methyl-p-toluenesulfonamide." Org.[1][5][6][7] Synth.1951 , 31, 66. (General procedure adapted for aniline derivatives). [1]
-
RSC Advances. "A simple and eco-sustainable method for the sulfonylation of amines."[1] RSC Adv., 2015 , 5, 107-110. (Green chemistry protocols).[1][3][4][5][8]
-
BenchChem. "Sulfonylation of Primary Amines: Troubleshooting & Optimization." (Technical support for bis-sulfonylation issues).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for physical constants and classical Schotten-Baumann procedures).
Sources
- 1. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Green Synthesis of Sulfinamides: Mild Oxidative Transformation Using Selectfluor in Water [sioc-journal.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride (TsCl)
Introduction & Strategic Relevance
Sulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, underpinning classes of drugs ranging from antibiotics (sulfamethoxazole) to diuretics (hydrochlorothiazide) and antivirals (protease inhibitors). The installation of the p-toluenesulfonyl (tosyl) group is a fundamental transformation, serving either as a robust protecting group for amines or as a definitive structural motif in final drug candidates.
While the reaction between an amine and p-toluenesulfonyl chloride (TsCl) appears elementary, scale-up and yield are frequently compromised by three factors: hydrolysis of the sulfonyl chloride , bis-sulfonylation of primary amines , and difficulty in removing excess TsCl during purification.
This guide moves beyond textbook definitions to provide field-tested protocols that address these specific failure modes, ensuring high fidelity in both discovery and process chemistry settings.
Mechanistic Insight: Nucleophilic Catalysis vs. Direct Attack
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted
The DMAP Effect
For sterically hindered amines or electron-deficient anilines, standard bases (TEA, Pyridine) are often insufficient. The addition of 4-Dimethylaminopyridine (DMAP) dramatically accelerates the rate by forming a highly electrophilic N-tosyl-4-dimethylaminopyridinium salt.
Visualization: Catalytic Cycle & Pathway
Caption: Figure 1. The DMAP-catalyzed sulfonylation pathway.[1][2] Note the formation of the activated N-Tosyl-DMAP intermediate, which is significantly more electrophilic than the parent TsCl.
Critical Reaction Parameters
Success depends on matching the conditions to the substrate's solubility and nucleophilicity.
| Parameter | Condition A: Schotten-Baumann | Condition B: Anhydrous Organic |
| Solvent System | Water / THF or Water / Dioxane (Biphasic) | DCM, DMF, or Pyridine (Monophasic) |
| Base | Na₂CO₃, NaOH, or NaHCO₃ | Et₃N, Pyridine, or DIPEA |
| Catalyst | None (usually not compatible) | DMAP (0.1 - 0.2 eq) |
| Temp | 0°C to Room Temp | 0°C to 40°C |
| Primary Use | Simple, unhindered amines; Scale-up; "Green" chemistry. | Acid-sensitive substrates; Non-nucleophilic anilines; Hydrolytically unstable products. |
| Key Risk | Hydrolysis of TsCl (requires excess reagent).[3] | Bis-sulfonylation; Pyridine removal. |
Experimental Protocols
Protocol A: The "Green" Schotten-Baumann Method
Best for: Robust primary/secondary amines, amino acids, and large-scale synthesis where organic solvent waste must be minimized.
Reagents:
-
Amine substrate (1.0 equiv)
-
TsCl (1.2 - 1.5 equiv)
-
10% Aqueous Na₂CO₃ or NaOH
-
Solvent: Water (or 1:1 Water/Acetone if solubility is poor)
Procedure:
-
Preparation: Dissolve the amine in the aqueous base solution (approx. 2.5 equiv of base). If the amine is not water-soluble, add acetone or THF until a homogeneous or fine suspension is achieved.
-
Addition: Cool the mixture to 0–5°C. Add TsCl (solid or dissolved in minimal acetone) portion-wise over 15 minutes.
-
Why: Controlling temperature prevents the rapid hydrolysis of TsCl by the aqueous base.
-
-
Reaction: Allow to warm to room temperature and stir vigorously for 2–4 hours.
-
Self-Validation: The reaction mixture should remain basic (pH > 9). If the pH drops (due to HCl generation), add more base. Product precipitation often occurs as the reaction proceeds.
-
-
Workup: Acidify carefully with 1M HCl to pH ~2.
Protocol B: Anhydrous DMAP-Catalyzed Synthesis
Best for: Sterically hindered amines, anilines, or complex intermediates sensitive to water.
Reagents:
-
Amine substrate (1.0 equiv)
-
TsCl (1.1 - 1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv) or Pyridine (solvent)
-
DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the amine, Et₃N, and DMAP in anhydrous DCM.
-
Addition: Cool to 0°C. Add TsCl portion-wise.
-
Note: The reaction is exothermic.[6]
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[4][7]
-
Self-Validation: A new spot (less polar than amine, more polar than TsCl) should appear. If starting material persists after 4 hours, heat to reflux (40°C).
-
-
Quenching (Critical Step): Add N,N-dimethylethylenediamine (0.2 equiv) or simply 10% NH₄OH and stir for 15 mins.
-
Why: This converts unreacted TsCl into a highly polar sulfonamide that washes away during extraction, simplifying column chromatography.[7]
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove amine/pyridine/DMAP), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
Troubleshooting & Purification Logic
The most common issue in sulfonamide synthesis is the co-elution of unreacted TsCl with the product.
The "Scavenger" Workflow
Do not rely solely on chromatography to remove TsCl.[4] Chemical scavenging is superior.
Caption: Figure 2. Decision tree for removing excess TsCl. Chemical scavenging prevents "streaking" on columns and contamination of final product.
Common Failure Modes
-
Bis-sulfonylation (
): Common with primary amines.-
Fix: Use Protocol A (Schotten-Baumann). The aqueous base deprotonates the mono-sulfonamide (
~10), making it anionic and non-nucleophilic, preventing a second attack.
-
-
No Reaction:
-
Fix: Ensure anhydrous conditions (Protocol B) and increase DMAP load to 0.2 equiv.
-
References
-
Organic Chemistry Portal. p-Toluenesulfonamides - Synthesis and Protection. Available at: [Link]
-
Organic Syntheses. N-Methyl-p-toluenesulfonamide (Schotten-Baumann Protocol). Coll. Vol. 4, p.943 (1963). Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. p-Toluenesulfonamide Compound Summary. Available at: [Link]
-
Royal Society of Chemistry. Green Chemistry: Efficient Sulfonylation. Green Chem., 2022, 24, 7022.[7] Available at: [Link]
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Application of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide in Organic Synthesis
This Application Note is structured as a technical guide for the synthesis and utilization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
Executive Summary
4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0) acts as a protected form of
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 4-Methyl- |
| Common Name | |
| CAS Number | 599-86-0 |
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 116–118 °C |
| Solubility | Soluble in DMSO, DMF, Acetone, DCM; Poorly soluble in Water, Hexanes |
| pKa | ~10.5 (Sulfonamide N-H) |
Core Application: Selective Synthesis of Secondary Amines
Direct alkylation of primary anilines (
Workflow Diagram
The following logic flow illustrates the "Protect-Alkylate-Deprotect" strategy.
Figure 1: Strategic workflow for using N-Tosyl-p-toluidine to synthesize secondary amines, avoiding poly-alkylation side products.
Experimental Protocols
Protocol A: Synthesis of the Scaffold ( -Tosyl- -toluidine)
Rationale: Pyridine acts as both the solvent and the acid scavenger, driving the reaction to completion.
Reagents:
- -Toluidine (1.0 equiv)[1]
- -Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine (Solvent volume, ~5 mL per gram of amine)
-
HCl (1M, for quenching)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve
-toluidine (10.7 g, 100 mmol) in pyridine (50 mL). Cool to 0 °C in an ice bath. -
Addition: Add TsCl (21.0 g, 110 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Quench: Pour the reaction mixture slowly into 500 mL of ice-cold 1M HCl with vigorous stirring. The product will precipitate as a white solid.[2]
-
Purification: Filter the solid, wash thoroughly with water (to remove pyridinium salts), and recrystallize from Ethanol/Water (9:1).
-
Validation: Verify structure via
H NMR. Characteristic peaks: 2.4 (two methyl singlets), 7.8 (d, Ts-aromatic), 7.0–7.2 (m, Tol-aromatic).
Protocol B: -Alkylation (Synthesis of Tertiary Sulfonamides)
Rationale: The sulfonamide proton is acidic (
Reagents:
-
-Tosyl-
-toluidine (1.0 equiv) -
Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.2 equiv)
- (2.0 equiv)
-
Acetonitrile (
) or DMF (0.2 M concentration)
Procedure:
-
Setup: Charge a flask with
-Tosyl- -toluidine (1.0 mmol, 261 mg) and anhydrous (2.0 mmol, 276 mg). -
Solvent: Add anhydrous Acetonitrile (5 mL). Stir for 10 minutes to ensure deprotonation.
-
Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.
-
Heating: Heat the mixture to reflux (80 °C) for 6–12 hours.
-
Note: For less reactive alkyl chlorides, add catalytic KI (0.1 equiv) (Finkelstein condition).
-
-
Workup: Cool to RT, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol C: Deprotection (Reductive Cleavage)
Rationale: The Sulfonamide S-N bond is strong. Acidic hydrolysis often fails or requires extreme conditions (conc.
Reagents:
-
-Alkyl-
-Tosyl- -toluidine (Product from Protocol B) -
Magnesium turnings (Mg) (10 equiv)
-
Methanol (anhydrous)
Procedure:
-
Activation: Dissolve the sulfonamide substrate in Methanol (0.1 M).
-
Reaction: Add Mg turnings (approx. 2-3 equiv at a time) to the stirring solution.
-
Observation: Hydrogen gas evolution and heat generation will occur. Use a water bath if the reaction becomes too vigorous.
-
-
Sonication (Optional): Sonication can accelerate the activation of the Mg surface.
-
Completion: Stir until Mg is consumed and TLC indicates loss of starting material.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate.[3][1] -
Result: The organic layer contains the free secondary amine (
-alkyl- -toluidine).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Poor solubility of the anion. | Switch solvent from Acetonitrile to DMF or DMSO. Add 18-Crown-6 ether if using Potassium salts. |
| Incomplete Deprotection | Passivation of Magnesium surface. | Add a crystal of Iodine ( |
| Product is Oily/Sticky | Trace solvent retention. | Sulfonamides crystallize well; if oily, induce crystallization by triturating with cold Ether or Pentane. |
| Bis-alkylation observed? | Impossible mechanistically. | If mass spec suggests higher mass, check for alkylation on the aromatic ring (Friedel-Crafts side reaction), though this is rare under basic conditions. |
References
-
Sigma-Aldrich. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Product Page. Retrieved from .[5]
-
Nirmala, P. G., et al. (2009).[6] "4-Methyl-N-(2-methylphenyl)benzenesulfonamide."[6] Acta Crystallographica Section E, E65, o3184.[6] (Crystallographic data and structural insights).
-
Organic Syntheses. General Procedures for Sulfonamide Alkylation. (Standard protocols adapted for this specific substrate). .
-
Hutchby, M., et al. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS Catalysis. (Reference for modern hydrogen-borrowing alkylation techniques applicable to this scaffold). .
-
ChemSRC. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)- Physical Properties. .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 对甲苯磺酰胺 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 4-Methylbenzenesulfonamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tosylamide Scaffold
The 4-methylbenzenesulfonamide (tosylamide) moiety is a cornerstone in medicinal chemistry and organic synthesis. Its prevalence in a wide array of biologically significant compounds, from antibacterial agents to anticancer and antiviral drugs, underscores the need for robust and efficient synthetic methodologies.[1][2][3] The sulfonamide group imparts critical physicochemical properties to a molecule, including increased polarity, metabolic stability, and the ability to act as a hydrogen bond donor and acceptor, which can significantly enhance pharmacological activity and pharmacokinetic profiles.[4]
This guide provides an in-depth analysis of high-yield synthetic strategies for preparing 4-methylbenzenesulfonamide derivatives. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern these reactions, offering field-proven insights to enable researchers to not only replicate these protocols but also to adapt and troubleshoot them for novel applications.
Core Synthetic Strategy: The Sulfonylation of Amines
The most reliable and widely employed method for constructing the S-N bond in tosylamides is the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) with a primary or secondary amine.[5][6] This reaction proceeds via a nucleophilic substitution mechanism, analogous to nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]
Causality of Experimental Choices:
-
The Electrophile (Tosyl Chloride): TsCl is an ideal starting material due to its commercial availability and high reactivity. The chlorine atom is an excellent leaving group, readily displaced by the amine nucleophile.[7]
-
The Nucleophile (Amine): The reaction is amenable to a broad range of primary and secondary amines. The nucleophilicity of the amine is a key factor; electron-rich amines react more readily, while sterically hindered or electron-deficient amines may require more forcing conditions or longer reaction times.[5]
-
The Acid Scavenger (Base): The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to act as an acid scavenger.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used in anhydrous organic solvents. Pyridine was historically common but can sometimes be difficult to remove.[8]
-
Inorganic Bases (e.g., K₂CO₃, NaOH): These are often used in biphasic or aqueous systems. Potassium carbonate (K₂CO₃) has been shown to facilitate high-yield reactions under relatively mild conditions.[9]
-
-
The Solvent System:
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are standard choices that effectively dissolve the reactants.[9][10]
-
Biphasic Solvent Systems: A semi-miscible biphasic system (e.g., THF/water or DCM/water) can offer significant advantages. This approach can lead to higher yields, faster reaction times, and a greatly simplified workup, as the inorganic base and HCl salt are confined to the aqueous phase while the product remains in the organic layer.[1][11]
-
Experimental Workflows and Protocols
The following protocols represent validated, high-yield methods for the synthesis of 4-methylbenzenesulfonamide derivatives.
General Synthetic Workflow
The overall process, from starting materials to the final purified product, can be visualized as follows:
Caption: General workflow for the synthesis of 4-methylbenzenesulfonamide derivatives.
Protocol 1: High-Yield Synthesis using a Biphasic System
This protocol is adapted from a facile methodology that leverages a biphasic solvent system to enhance yield and simplify purification.[1][9][11] It is particularly effective for a wide range of amine nucleophiles.
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl) (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Dichloromethane (DCM)
-
5M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF (approx. 5-10 mL per 1 g of TsCl).
-
Addition of Amine: To the stirring solution, add the amine (1.1 eq) dropwise.
-
Addition of Base: Prepare a solution of potassium carbonate (1.1 eq) in deionized water (equal volume to the THF used). Add this aqueous solution dropwise to the reaction mixture. The mixture should become biphasic.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), typically eluting with an ethyl acetate/hexane mixture. The reaction is generally complete within 2-24 hours.[9]
-
Workup - Acidification: Upon completion, carefully acidify the mixture to a pH of ~2 by adding 5M HCl. This step protonates any excess amine and neutralizes the carbonate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Separate the organic layer. Wash the organic layer sequentially with water (3x) and then with brine (1x).[9]
-
Workup - Back-Extraction: To maximize yield, combine the aqueous layers and back-extract with a small portion of DCM.[2]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 4-methylbenzenesulfonamide derivative.[11]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This environmentally benign protocol is ideal for rapid synthesis with high efficiency, eliminating the need for conventional solvents and catalysts.[6]
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl) (1.0 mmol)
-
Amine (primary or secondary) (1.0 mmol)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a dedicated microwave reactor vial, add the amine (1.0 mmol) and 4-methylbenzenesulfonyl chloride (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 2-10 minutes). Note: Reaction conditions should be optimized for the specific amine substrate.
-
Workup: After the reaction, cool the vial to room temperature. Add cold water to the vial, which will cause the solid sulfonamide product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any impurities. The resulting product is often of high purity, but can be further purified by recrystallization if necessary.
Data Presentation: Representative Yields
The choice of synthetic method significantly impacts the final yield. The following table summarizes reported yields for various 4-methylbenzenesulfonamide derivatives, demonstrating the efficacy of the described protocols.
| Amine Substrate | Product Name | Method | Yield (%) | Reference |
| Benzoyl Chloride | N-Benzoyl-4-methylbenzenesulfonamide | Biphasic (from p-toluenesulfonamide) | 93% | [11] |
| 4-Aminoacetophenone | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Pyridine catalyst in CH₂Cl₂ | 88% | [8] |
| Allylamine | N-Allyl-4-methylbenzenesulfonamide | Biphasic (K₂CO₃) | High | [9] |
| 4-Methylbenzylamine | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | Biphasic | High | [2] |
| Various Amines | N-Substituted-4-methylbenzenesulfonamides | Microwave-Assisted, Solvent-Free | 90-98% | [6] |
Conclusion and Future Outlook
The synthesis of 4-methylbenzenesulfonamide derivatives is a well-established yet evolving field. The classic sulfonylation of amines with tosyl chloride remains a highly effective and versatile method. Modern advancements, particularly the use of biphasic solvent systems and microwave-assisted synthesis, have further optimized this transformation, offering higher yields, reduced reaction times, simplified workups, and improved environmental profiles.[1][6][11] For researchers in drug discovery and development, mastering these high-yield protocols is essential for the efficient generation of novel chemical entities for biological screening. Future research will likely continue to focus on developing even more sustainable and atom-economical methods, such as direct C-H amination strategies.[4]
References
-
Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. [Link]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
-
ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]
-
Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Dennis, J. K., et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
MDPI. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. [Link]
-
ChemSynthesis. 4-methylbenzenesulfonamide. ChemSynthesis. [Link]
-
The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. [Link]
-
ACS Publications. Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry. [Link]
-
Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Zare, A., et al. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. [Link]
-
ResearchGate. (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Library of Medicine. [Link]
Sources
- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. scite.ai [scite.ai]
Copper-catalyzed aminosulfonylation for sulfonamide synthesis.
Application Note: Modular Synthesis of Sulfonamides via Copper-Catalyzed Aminosulfonylation
Surrogates (DABSO)Executive Summary
Sulfonamides represent a privileged scaffold in medicinal chemistry, appearing in antibiotics, diuretics, and anti-cancer agents. Traditional synthesis—nucleophilic attack of amines on sulfonyl chlorides—is often limited by the instability of sulfonyl chlorides and the harsh conditions required to generate them.
This guide details a Copper-Catalyzed Aminosulfonylation protocol that bypasses the isolation of sulfonyl chlorides. By utilizing DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable
Mechanistic Insight: The Radical Insertion Pathway
Unlike the classical
Key Steps:
-
Radical Generation: The Cu(I) catalyst reduces the aryl diazonium salt (
), releasing and generating an aryl radical ( ). -
Radical Capture: The aryl radical rapidly reacts with
(liberated from DABSO) to form a sulfonyl radical ( ). -
Oxidative Coupling: The sulfonyl radical is trapped by the copper-amine species (or N-chloroamine intermediate) to form the S-N bond, regenerating the catalyst.
Figure 1: Mechanistic pathway of Cu-catalyzed aminosulfonylation involving radical capture of sulfur dioxide.
Reagent Selection Guide
The success of this reaction hinges on the choice of
| Component | Recommendation | Rationale |
| DABSO (DABCO·2SO | Solid, bench-stable, precise stoichiometry. Eliminates the need for toxic gas cylinders. | |
| Electrophile | Aryldiazonium Tetrafluoroborate | More stable than halides for this radical pathway. Easily prepared from anilines. |
| Catalyst | Cu(OTf) | Triflate salts often provide higher yields in DCE; CuCl is a robust alternative for scale-up. |
| Amine Partner | N-Chloroamines (In-situ) | Direct amines can poison the catalyst. Using N-chlorosuccinimide (NCS) to generate N-chloroamines in situ significantly boosts yield. |
| Solvent | DCE or MeCN | 1,2-Dichloroethane (DCE) supports the radical lifetime best; Acetonitrile is a greener alternative. |
Experimental Protocols
Protocol A: The "One-Pot" In-Situ N-Chloroamine Method (Recommended)
Best for: Med-chem library synthesis, high-value amines.
Reagents:
-
Aryl diazonium tetrafluoroborate (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
DABSO (0.6 equiv - provides 1.2 equiv
) -
Cu(OTf)
(10 mol%) -
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Amine Activation (Pre-complexation):
-
In a vial, dissolve the amine (1.2 equiv) in anhydrous DCE (
M). -
Add NCS (1.2 equiv) and stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/cloudy as succinimide precipitates.
-
-
Catalytic Assembly:
-
To the amine mixture, add the Aryl diazonium salt (1.0 equiv), DABSO (0.6 equiv), and Cu(OTf)
(0.1 equiv). -
Critical Step: Degas the mixture by bubbling
or Argon for 2 minutes. Oxygen can quench the aryl radical.
-
-
Reaction:
-
Seal the vial and heat to 60°C for 2–4 hours.
-
Monitor by TLC (or LCMS). The diazonium salt disappears rapidly; the intermediate sulfonyl species converts to sulfonamide.
-
-
Workup:
-
Dilute with DCM and wash with water (
) and brine. -
Dry over
, filter, and concentrate. -
Purify via silica gel chromatography (typically Hexane/EtOAc).
-
Protocol B: The Sandmeyer-Chlorosulfonylation Route (Scale-Up)
Best for: Multi-gram scale, low-cost anilines.
-
Diazotization: Treat Aniline with
/HCl at 0°C to form the diazonium salt in situ. -
Insertion: Add mixture to a vessel containing DABSO and
in Acetonitrile/Acetic Acid. -
Coupling: Add the amine directly to the crude sulfonyl chloride solution.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Radical Quenching ( | Ensure rigorous degassing. Switch to an Argon balloon. |
| Aryl Chloride Formation | Sandmeyer Competition | Avoid chloride sources if possible (use |
| Diazo Decomposition | Temperature too high | Lower reaction temp to 40°C, but extend time. Ensure diazonium salt is dry/pure. |
| Incomplete Conversion | Catalyst Poisoning | Increase catalyst loading to 20 mol%. Ensure amine is fully converted to N-chloroamine before adding Cu. |
Scope and Limitations
-
Electron-Poor Aryls: Perform excellently (e.g.,
, , substituted rings). The electron-deficient radical is highly reactive toward . -
Electron-Rich Aryls: Moderate to Good yields.[5][6] May require higher temperatures (80°C) as the diazonium salt is more stable and the radical is less electrophilic.
-
Steric Hindrance: Ortho-substitution is tolerated but slows the reaction significantly.
-
Amine Scope: Primary and secondary amines work well. Aniline nucleophiles (forming sulfanilides) may require base additives (e.g.,
) in the final step.
Safety Considerations
-
DABSO: While safer than gas, it releases
upon heating or acid contact. Perform all reactions in a fume hood. -
Diazonium Salts: Potentially explosive when dry. Handle tetrafluoroborates with care; never scrape dried solids with metal spatulas.
-
Pressure: Heating closed vials to 60-80°C generates pressure (
evolution). Use pressure-rated vials.
References
-
Willis, M. C. (2014). "DABSO: A Reagent for the Safe and Convenient Handling of Sulfur Dioxide." Synthesis, 46(20), 2701–2706.
-
Zhang, F., Zheng, D., Lai, L., Cheng, J., Sun, J., & Wu, J. (2018).[7][5] "Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines."[7][1][5] Organic Letters, 20(4), 1167–1170.[7][5] [5]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 27(01), 101–105.
-
Iakovenko, R. O., et al. (2022). "Heteroaryl sulfonamide synthesis: Scope and limitations." Organic & Biomolecular Chemistry, 20, 3154-3159.
-
Lannan, K. R., & Werth, J. (2024). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 26(28), 5953–5957.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cbijournal.com [cbijournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.kr [sci-hub.kr]
- 6. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]
- 7. Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines [organic-chemistry.org]
Microwave-assisted synthesis of sulfonamides from sulfonic acids.
Application Note: Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids
Executive Summary
The conversion of sulfonic acids (
This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that bypasses the isolation of sulfonyl chlorides.[1] By utilizing 2,4,6-trichloro-1,3,5-triazine (TCT / Cyanuric Chloride) as an in-situ activating agent under dielectric heating, researchers can achieve high-yield amination in minutes rather than hours. This protocol minimizes hydrolysis side-reactions and expands substrate scope to include sterically hindered amines and acid-sensitive moieties.
Scientific Rationale: The Activation Challenge
Sulfonic acids are inherently stable due to the high resonance stabilization of the sulfonate anion. Breaking the
-
Conventional Thermal Heating: Relies on conductive heat transfer. The vessel walls heat first, creating temperature gradients. This often degrades the labile sulfonyl chloride intermediate before the amine can react.
-
Microwave Irradiation: Utilizes dielectric heating . The oscillating electric field aligns dipolar molecules (solvent and reagents), generating internal heat via molecular friction.
-
Selective Heating: Polar intermediates (like the TCT-sulfonate adduct) absorb microwave energy more efficiently than the non-polar bulk solvent, creating "molecular hot spots" that accelerate the rate-determining activation step.
-
Mechanism of Action: TCT-Mediated Activation
The reaction proceeds via a nucleophilic aromatic substitution (
Figure 1: Mechanistic Pathway
Caption: Activation of sulfonic acid by TCT to form a reactive sulfonyl chloride intermediate, followed by immediate amination.
Experimental Protocols
Protocol A: The "Acetone Route" (De Luca Method)
Best for: Aromatic sulfonic acids and standard primary/secondary amines.
Reagents:
-
Sulfonic Acid (1.0 equiv)
-
TCT (Cyanuric Chloride) (1.0 equiv)
-
Triethylamine (
) (1.0 equiv for activation) -
Amine (1.2 equiv)
-
NaOH (1.2 equiv, 2M aq.[2] solution)
Step-by-Step Methodology:
-
Activation Step:
-
In a 10 mL microwave-transparent vial (e.g., Pyrex or quartz), dissolve the sulfonic acid (1 mmol) and TCT (1 mmol) in Acetone (2 mL).
-
Add
(1 mmol) dropwise. -
Seal the vial and irradiate at 80°C for 20 minutes .
-
Note: Use a "Dynamic" power mode (max 100W) to prevent temperature overshoot.
-
-
Amination Step:
-
Cool the vial to room temperature. A precipitate (cyanuric acid byproduct) may form; filtration is optional but recommended if the mixture is thick.
-
Add the Amine (1.2 mmol) and NaOH solution (1.2 mmol).
-
Reseal and irradiate at 50°C for 10 minutes .
-
-
Workup:
-
Filter the mixture through a Celite pad to remove triazine byproducts.
-
Dilute filtrate with EtOAc, wash with water and brine.
-
Dry over
and concentrate.
-
Protocol B: The "Acetonitrile One-Pot" (Soltani Rad Method)
Best for: High-throughput screening and moisture-sensitive substrates.
Reagents:
Methodology:
-
Mix Sulfonic acid salt, TCT, and Amine in
. -
Add catalytic base (
). -
Irradiate at 80-100°C for 5-10 minutes .
-
Insight: Acetonitrile has a higher loss tangent (
) than acetone ( ), allowing for more efficient coupling of microwave energy at higher temperatures.
Optimization & Troubleshooting Guide
Solvent Selection for Microwave Efficiency
The choice of solvent dictates the heating ramp rate.
| Solvent | Boiling Point (°C) | Loss Tangent ( | Suitability |
| Acetonitrile | 82 | 0.062 | Excellent. Good absorber, solubilizes TCT well. |
| Acetone | 56 | 0.054 | Good. Standard for Protocol A, but generates pressure quickly. |
| Water | 100 | 0.123 | Poor for Activation. Hydrolyzes TCT. Good for workup. |
| DCM | 40 | 0.042 | Fair. Low BP requires pressurized vessels. |
| Toluene | 110 | 0.040 | Poor. Weak absorber. Requires doping with ionic liquids. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of TCT | Ensure solvents for Step 1 are anhydrous. |
| Pressure Spike | Solvent overheating | Reduce "Power Max" setting; switch to Acetonitrile. |
| Incomplete Activation | Steric hindrance on Acid | Increase Step 1 Temp to 100°C; extend time to 30 min. |
| Byproduct Formation | Amine attacking TCT | Ensure Step 1 is complete before adding amine. |
Comparative Analysis: MW vs. Thermal
Figure 2: Workflow Efficiency Comparison
Caption: Microwave irradiation reduces total process time from ~6 hours to <40 minutes.
Data Summary:
-
Yield: MW protocols typically yield 85-95% , compared to 60-75% for thermal reflux.
-
Purity: Rapid heating profiles reduce the window for thermal degradation byproducts (e.g., sulfonic anhydrides).
References
-
De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][3][4] The Journal of Organic Chemistry, 73(10), 3967–3969.
-
Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
-
Blotny, G. (2003). A convenient synthesis of sulfonamides from sulfonyl chlorides and amines.[1][3][4][5] Tetrahedron Letters, 44(7), 1499-1501. (Foundational reference for TCT utility).
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. (Technical Note on Dielectric Properties).
Sources
Application Notes & Protocols: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide in Material Science
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
These application notes serve as a technical guide for researchers, material scientists, and professionals in drug development exploring the utility of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. This document deviates from a conventional, rigid structure to provide a more intuitive and logical flow, focusing on the inherent chemical causality that dictates the material applications of this compound. While direct, widespread applications of this specific molecule in material science are emerging, its structural motifs—the aromatic rings, the sulfonamide bridge, and the N-substitution—position it as a highly valuable building block. The protocols and insights provided herein are synthesized from established principles in polymer chemistry, organic electronics, and the well-documented behavior of analogous aromatic sulfonamides. Our objective is to provide not just procedural steps, but a foundational understanding that empowers innovation and adaptation in your own research endeavors.
Core Molecular Attributes & Rationale for Use in Material Science
4-Methyl-N-(4-methylphenyl)benzenesulfonamide, also known as N-(p-tolyl)-p-toluenesulfonamide, possesses a unique combination of structural features that make it an attractive candidate for advanced material synthesis.
-
Rigidity and Thermal Stability: The two phenyl rings linked by the sulfonamide group create a rigid, sterically hindered structure. This inherent rigidity is a desirable trait for creating high-performance polymers with high glass transition temperatures (Tg) and excellent thermal stability.[1][2]
-
Hydrogen Bonding Capability: The N-H bond in the sulfonamide linkage is a hydrogen bond donor, while the sulfonyl oxygens are hydrogen bond acceptors. This allows for strong intermolecular interactions, which can enhance the mechanical properties of polymers and promote specific crystalline packing arrangements.[3][4]
-
Chemical Reactivity & Versatility: The N-H proton is acidic and can be deprotonated, allowing the nitrogen to act as a nucleophile. This enables the molecule to be used as a monomer or an intermediate in various polymerization and modification reactions, such as in the formation of epoxy resins or polyamides.[5][6]
-
Polarity and Solubility: The polar sulfonamide group imparts specific solubility characteristics and can improve adhesion to polar substrates. This property is particularly useful in coatings and adhesive formulations.[6][7]
These fundamental attributes suggest its potential application in several key areas of material science, which will be explored in the subsequent sections.
Table 1: Physicochemical Properties of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂S | [3][4] |
| Molecular Weight | 261.34 g/mol | [3][4] |
| Appearance | Crystalline Solid | [8] |
| Dihedral Angle (between aromatic rings) | ~70.53° | [3][4] |
| Key Interactions | Intramolecular C-H···O and intermolecular N-H···O hydrogen bonds | [3][4] |
Synthesis Protocol: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
A reliable and scalable synthesis is the first step in utilizing any compound for material applications. The following protocol is based on a well-established aqueous Schotten-Baumann-type reaction.
Rationale for Method Selection:
This method is chosen for its operational simplicity, use of water as a solvent ("green chemistry" principles), and high yields. The reaction proceeds by the nucleophilic attack of the amine (p-toluidine) on the sulfonyl chloride (p-toluenesulfonyl chloride). The sodium carbonate base is crucial as it neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Step-by-Step Protocol:
-
Preparation of Amine Solution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 0.535 g (5 mmol) of 4-methylaniline (p-toluidine) in 10 mL of distilled water.
-
Basification: Adjust the pH of the solution to approximately 8 by the dropwise addition of a 3 M sodium carbonate (Na₂CO₃) solution.[3]
-
Addition of Sulfonyl Chloride: While stirring continuously at room temperature, add 0.95 g (5 mmol) of p-toluenesulfonyl chloride in small portions.
-
Reaction Maintenance: Maintain the pH of the reaction mixture between 8 and 9 by adding 3 M Na₂CO₃ as needed. Continuous stirring is essential to ensure proper mixing of the reactants. The reaction is typically complete when the solution becomes clear.
-
Precipitation: Once the reaction is complete (indicated by a clear solution), adjust the pH to 2-3 with the dropwise addition of 3 M hydrochloric acid (HCl). A white precipitate of the product will form.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the solid with cold distilled water. Recrystallize the crude product from methanol to obtain pure 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3]
Application Area 1: Modifier for High-Performance Epoxy Resins
Aromatic sulfonamides can be incorporated into epoxy resin systems to enhance their properties. They can act as reactive modifiers or curing agents, improving adhesion, thermal stability, and chemical resistance.[5][6] The N-H group of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can react with epoxy groups, integrating the rigid sulfonamide structure into the crosslinked polymer network.
Rationale for Application:
The reaction between the sulfonamide's N-H group and an epoxide ring introduces a bulky, rigid moiety into the epoxy network. This can increase the glass transition temperature (Tg) and improve the dimensional stability of the cured material. Furthermore, the polar nature of the sulfonamide group can enhance adhesion to various substrates like metal and glass.[6]
Exemplary Protocol: Preparation of a Modified Epoxy Resin
This protocol describes the use of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide as a co-curing agent with a standard amine hardener.
-
Preparation of Components:
-
Epoxy Resin: Use a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
-
Amine Curing Agent: Use a standard cycloaliphatic amine curing agent (e.g., isophorone diamine).
-
Sulfonamide Modifier: Use the synthesized 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
-
-
Formulation: In a disposable container, pre-mix the DGEBA resin with the 4-Methyl-N-(4-methylphenyl)benzenesulfonamide at a weight ratio of 90:10. Heat the mixture gently to ~60°C to ensure the sulfonamide is fully dissolved and integrated.
-
Curing: Allow the mixture to cool to room temperature. Add the stoichiometric amount of the amine curing agent to the resin-sulfonamide blend. Mix thoroughly for 2-3 minutes, avoiding excessive air entrapment.
-
Casting & Curing Schedule: Pour the mixture into a mold or apply it as a coating. Cure at room temperature for 24 hours, followed by a post-cure at 80-100°C for 2-3 hours to ensure complete reaction and development of optimal properties.
-
Characterization: The resulting cured material can be tested for its thermal properties (Tg via DSC), mechanical strength (tensile testing), and adhesive properties.
Logical Diagram: Role in Epoxy Network
Caption: Integration of the sulfonamide into an epoxy polymer network.
Application Area 2: Plasticizer for Thermosetting Resins
Related compounds like o/p-toluene sulfonamide are widely used as plasticizers to improve the flexibility, workability, and gloss of various resins, including melamines and thermoplastics.[9] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, being a solid at room temperature, can function as a "solid solvent" or plasticizer at elevated processing temperatures, reducing melt viscosity and preventing brittleness in the final product.
Rationale for Application:
Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and increasing chain mobility. The bulky nature of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can effectively separate polymer chains. Its compatibility with various resins is aided by the polarity of the sulfonamide group. This application is particularly relevant for thermosetting resins where it can improve flow properties before curing.[7][9]
Exemplary Protocol: Plasticization of a Melamine-Formaldehyde Resin
-
Resin Preparation: Prepare or procure a commercial melamine-formaldehyde (MF) resin syrup.
-
Blending: Add 4-Methyl-N-(4-methylphenyl)benzenesulfonamide to the MF resin syrup at 5-15% by weight of the resin solids.
-
Homogenization: Heat the mixture to 70-80°C and stir until the sulfonamide is completely dissolved and the mixture is homogeneous. A planetary mixer or a high-shear mixer can be used for larger batches.
-
Application and Curing: The plasticized resin can then be used for laminating or coating applications. Apply the resin to the desired substrate (e.g., paper or wood) and cure at the recommended temperature for MF resins (typically 130-150°C).
-
Evaluation: The final product should exhibit improved flexibility and gloss compared to an unmodified control. Test for properties like impact resistance and crack formation upon bending.
Future Directions: A Platform for Functional Materials
Beyond its direct use as an additive or modifier, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can serve as a scaffold for creating more complex functional materials.
-
Monomer for Specialty Polyamides: The presence of two aromatic rings makes it a candidate for creating aromatic polyamides, known for their exceptional thermal and mechanical properties.[1][2] The molecule would need to be functionalized with reactive groups (e.g., amines or carboxylic acids) on the phenyl rings to enable polymerization.
-
Component in Organic Electronics: The sulfonamide group can be used to tune the electronic properties of organic molecules. Sulfonamide-substituted phthalocyanines have been investigated for photovoltaic applications, suggesting that derivatives of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide could be explored for use in organic semiconductors or as host materials in OLEDs.[10]
References
-
Functional Aromatic Polyamides. MDPI. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
SULFONAMIDE PLASTICIZERS AND RESINS. datapdf.com. Available at: [Link]
-
Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI. Available at: [Link]
- Novel epoxy sulfonamide-based resins, a process for their preparation and use of same.Google Patents.
- Sulfonamide-epoxide compositions.Google Patents.
-
Photosensitive Heterostructures Made of Sulfonamide Zinc Phthalocyanine and Organic Semiconductor. Taylor & Francis Online. Available at: [Link]
-
Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. Available at: [Link]
-
Sulfonamide. Wikipedia. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO1990012829A1 - Novel epoxy sulfonamide-based resins, a process for their preparation and use of same - Google Patents [patents.google.com]
- 6. US2712001A - Sulfonamide-epoxide compositions - Google Patents [patents.google.com]
- 7. datapdf.com [datapdf.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. parchem.com [parchem.com]
- 10. tandfonline.com [tandfonline.com]
Experimental setup for the synthesis of N-(4-methylphenyl)benzenesulfonamide.
Application Note: Precision Synthesis of N-(4-methylphenyl)benzenesulfonamide
Executive Summary
This application note details the optimized experimental setup for the synthesis of N-(4-methylphenyl)benzenesulfonamide (also known as N-benzenesulfonyl-p-toluidine). Unlike its common isomer N-tosylaniline, this specific scaffold requires careful control of stoichiometry and temperature to prevent bis-sulfonylation.
This guide presents two distinct protocols:
-
Method A (Anhydrous Pyridine): The "Gold Standard" for drug discovery libraries, offering high purity and simplified kinetic control.
-
Method B (Schotten-Baumann): A "Green Chemistry" alternative utilizing aqueous base, suitable for scale-up and educational settings.
Chemical Basis & Reaction Mechanism
The synthesis proceeds via Nucleophilic Sulfonyl Substitution . The amino group of p-toluidine acts as the nucleophile, attacking the sulfur atom of benzenesulfonyl chloride.
Key Mechanistic Insight: Sulfonyl chlorides are hard electrophiles. The reaction is highly exothermic. In the presence of pyridine, the reaction is catalyzed via the formation of a sulfonyl-pyridinium intermediate, which is more electrophilic than the parent chloride, accelerating the reaction while the pyridine also acts as a proton scavenger.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of sulfonylation. The base (Pyridine or OH-) is critical for the final deprotonation step.
Experimental Setup & Safety
Critical Safety Notice: Benzenesulfonyl chloride is a lachrymator and corrosive. p-Toluidine is toxic and a potential carcinogen. All operations must be performed in a functioning fume hood.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (10 mmol Scale) | Role |
| p-Toluidine | 107.16 | 1.0 | 1.07 g | Nucleophile |
| Benzenesulfonyl Chloride | 176.62 | 1.1 | 1.94 g (~1.4 mL) | Electrophile |
| Pyridine (Method A) | 79.10 | Solvent | 10.0 mL | Solvent/Base/Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 20.0 mL | Diluent (Optional) |
| 10% NaOH (Method B) | 40.00 | 2.5 | 10.0 mL | Base |
Protocol A: Anhydrous Pyridine Method (Recommended)
This method is preferred for high-value intermediates due to its clean conversion and ease of purification.
Step-by-Step Procedure
-
Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar. Flush with Nitrogen (
) or Argon. -
Dissolution: Add p-toluidine (1.07 g) to the flask. Add anhydrous pyridine (10 mL) . Stir until completely dissolved.
-
Note: If the substrate is valuable, dilute with 10 mL anhydrous DCM to reduce viscosity and improve mixing.
-
-
Cooling: Place the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes.-
Why? Controlling the initial temperature prevents the formation of the bis-sulfonamide byproduct (
).
-
-
Addition: Add benzenesulfonyl chloride (1.4 mL) dropwise over 15 minutes using a syringe or addition funnel.
-
Observation: The solution may turn slightly yellow or orange; this is normal.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). Product
will be lower than benzenesulfonyl chloride but higher than p-toluidine.
-
-
Quenching: Pour the reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl .
-
Mechanism:[1] The HCl neutralizes the excess pyridine (forming water-soluble pyridinium chloride) and precipitates the sulfonamide product.
-
-
Isolation:
-
If a solid precipitates: Filter via vacuum filtration. Wash with cold water (
mL). -
If oil forms: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate in vacuo.
-
Workflow Visualization
Figure 2: Operational workflow for the Pyridine-mediated synthesis.
Protocol B: Schotten-Baumann Conditions (Green Alternative)
Ideal for scale-up where pyridine toxicity or disposal is a concern.
-
Dissolution: In a 100 mL flask, dissolve p-toluidine (1.07 g) in acetone (15 mL) .
-
Base Addition: Add 10% aqueous NaOH (10 mL) or saturated
. -
Reaction: Add benzenesulfonyl chloride (1.4 mL) dropwise with vigorous stirring at room temperature.
-
Note: The reaction is biphasic. Vigorous stirring is critical to increase the interfacial surface area.
-
-
Completion: Stir for 1 hour. Heat to
for 15 minutes to hydrolyze excess sulfonyl chloride. -
Workup: Evaporate the acetone under reduced pressure. The product usually precipitates from the remaining aqueous layer. Filter and wash with water.
Characterization & Validation
The synthesized compound must be validated against the following criteria.
| Technique | Expected Signal / Result | Interpretation |
| Appearance | White to off-white crystalline solid | High purity. Yellow indicates oxidation or impurities. |
| Melting Point | 98–102°C (Lit. varies) | Sharp range (<2°C) confirms purity. |
| 1H NMR (CDCl3) | Methyl group on the toluidine ring. | |
| 1H NMR (CDCl3) | Aromatic protons (5 from benzenesulfonyl, 4 from toluidine). | |
| 1H NMR (CDCl3) | Broad singlet, | |
| IR Spectroscopy | 1335 | Characteristic |
Troubleshooting Guide:
-
Problem: Product is an oil that won't solidify.
-
Cause: Trapped solvent (Pyridine) or impurities.
-
Solution: Recrystallize from Ethanol/Water (9:1) or triturate with cold hexanes.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of sulfonyl chloride before reaction (wet solvents).
-
Solution: Ensure glassware is oven-dried and pyridine is anhydrous.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Hinsberg, O. (1890).[2] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali". Berichte der deutschen chemischen Gesellschaft. (Foundational Schotten-Baumann chemistry).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2456, Benzenesulfonamide, 4-methyl-N-phenyl-. (Physical property verification).
-
Organic Syntheses. (2010). "Synthesis of Sulfonamides". Org.[3][4] Synth. 87, 231.[5] (General protocols for high-purity sulfonamide synthesis).
Sources
- 1. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Thin-Layer Chromatography (TLC) for Monitoring Sulfonamide Synthesis
[1]
Abstract & Scope
Sulfonamides remain a cornerstone pharmacophore in medicinal chemistry, utilized in antibiotics, diuretics, and carbonic anhydrase inhibitors. However, the synthesis of sulfonamides—typically via the nucleophilic attack of an amine on a sulfonyl chloride—presents specific monitoring challenges. These include the hydrolysis of the sulfonyl chloride starting material and the "tailing" of polar amine species on silica gel.
This guide provides a robust, self-validating TLC protocol designed to distinguish the sulfonamide product from its precursors and byproducts. It moves beyond basic "spot-and-run" techniques to incorporate mobile phase buffering and differential staining logic.
The Chemical Context: What We Are Separating
To monitor the reaction effectively, one must understand the polarity shift occurring on the plate.
The Reaction:
Polarity Profile (Silica Gel Interaction):
-
Sulfonyl Chloride (
): Generally non-polar (High ). Prone to hydrolysis into sulfonic acid (stays at baseline). -
Amine (
): Polar and basic. Interacts strongly with acidic silanol groups on the plate, often leading to "tailing" or low unless the mobile phase is buffered. -
Sulfonamide Product (
): Intermediate polarity. More polar than the chloride, but typically less polar (and less basic) than the starting amine.
Visualization of the Reaction Pathway
The following diagram illustrates the reaction flow and the expected TLC separation logic.
Figure 1: Polarity and transformation logic. The goal is to separate the green product node from the red starting material nodes.
Methodology & Mobile Phase Optimization
Stationary Phase
-
Standard: Silica Gel 60
(Aluminum or Glass backed). -
Why: The
fluorescent indicator is critical because sulfonamides and their aromatic precursors strongly absorb UV light at 254 nm, appearing as dark spots against a bright green background.
Mobile Phase Strategy: The "Buffered Triangle"
Sulfonamides and amines are prone to tailing (streaking) due to hydrogen bonding with the silica surface. A standard neutral solvent system is often insufficient.
The Golden Rule: Always add 0.1% to 1.0% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This basifies the silica, suppressing the ionization of silanol groups (
Recommended Solvent Systems
| Polarity Needs | Solvent System (v/v) | Additive | Application |
| Low Polarity | Hexane : Ethyl Acetate (3:1 to 1:1) | + 0.5% TEA | Lipophilic sulfonamides. |
| Medium Polarity | DCM : Methanol (95:5) | + 0.5% TEA | Standard medicinal chemistry scaffold. |
| High Polarity | DCM : Methanol (9:[1]1) | + 1.0% | Polar/Water-soluble sulfonamides. |
Decision Tree for Optimization
Use this workflow to select your initial conditions.
Figure 2: Mobile phase selection and troubleshooting workflow.
Visualization Protocols
Distinguishing the product from the starting amine is the primary challenge, as their
Step 1: UV 254 nm (Non-Destructive)[4]
-
Observation: All aromatic components (Sulfonyl chloride, Amine, Sulfonamide) will appear as dark spots (fluorescence quenching).
-
Action: Circle all visible spots with a pencil.
Step 2: Ninhydrin Stain (Destructive/Discriminatory)
This is the critical validation step.
-
Mechanism: Ninhydrin reacts with primary amines to form "Ruhemann's purple."
-
Differentiation:
-
Starting Material (Primary Amine): Turns distinct Pink/Purple upon heating.
-
Product (Sulfonamide): Generally does NOT stain or stains very faintly/yellowish (unless the molecule contains other free amines).
-
-
Protocol: Dip the plate in Ninhydrin solution and heat with a heat gun until the background turns slightly pink.
Step-by-Step Experimental Protocol
Reagents Required[2][3][5][6][7][8][9][10][11]
-
Sample: Reaction mixture (dissolved in EtOAc or MeOH).
-
Reference 1: Pure Starting Amine (
). -
Reference 2: Pure Sulfonyl Chloride (
) - Optional, as it may hydrolyze. -
Mobile Phase: Hexane:EtOAc (1:1) + 0.5% TEA (Adjust based on Fig 2).
The "Three-Lane" System
Never run a reaction sample in isolation. You must use the "Co-spot" technique to detect co-elution.
-
Prepare the Plate: Mark a baseline 1.5 cm from the bottom with a pencil. Mark three lanes:
-
Lane 1: Reference Amine (
). -
Lane 2: Co-spot (Reference Amine + Reaction Mixture).
-
Lane 3: Reaction Mixture (
).
-
-
Spotting: Apply capillaries to the baseline. Ensure spots are small (<2 mm).
-
Elution: Place in a saturated chamber. Run until the solvent front is 1 cm from the top.
-
Analysis:
-
The "Snowman" Check: Look at Lane 2 (Co-spot). If the Reference Amine and the Product appear as a single spot, your separation is poor. You want to see a "figure-8" or two distinct spots (a "snowman").
-
Stain: Dip in Ninhydrin and heat.
-
Lane 1 (
): Purple spot. -
Lane 3 (
): If the reaction is complete, the spot corresponding to the amine should be absent or very faint. The product spot should remain colorless/yellow.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic silanols interacting with basic amine/sulfonamide. | Add 0.5% Triethylamine (TEA) or |
| Co-elution (One spot in Lane 2) | Product and SM have identical polarity. | Change solvent selectivity.[1][3][4][6][7] If using Hex/EtOAc, switch to DCM/MeOH or Toluene/Acetone. |
| New Spot at Baseline | Hydrolysis of Sulfonyl Chloride. | This is sulfonic acid. It is normal if excess chloride was used. Ensure the Amine is consumed. |
| Product stays at Baseline | Product is too polar (e.g., salt formation). | Switch to a more polar system: DCM:MeOH:NH4OH (90:10:1) or n-Butanol:AcOH:Water (4:1:1). |
| "Ghost" Spots | Decomposition on silica. | Use a 2D-TLC method: Run one way, rotate 90°, run again.[2] Off-diagonal spots indicate decomposition.[2] |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Merck KGaA. "TLC Visualization Reagents and Methods." Sigma-Aldrich Resource Center.
-
Dolan, J. W. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America, 2023 . (Authoritative source on silanol interactions and amine tailing).
-
Reich, H. J. "Thin Layer Chromatography (TLC) Visualization Stains." University of Wisconsin-Madison Chemistry Department. (Detailed recipes for Ninhydrin and p-Anisaldehyde).
Troubleshooting & Optimization
Improving the yield of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide synthesis
This guide serves as a Tier-2 Technical Support resource for researchers synthesizing 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
Ticket Subject: Improving Yield & Purity of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0) Assigned Specialist: Senior Application Scientist Status: Open[1]
Module 1: The Reaction Landscape
Before optimizing, we must understand the competition between the desired nucleophilic attack and the parasitic hydrolysis.[1]
Mechanistic Pathway & Failure Points
The synthesis involves the nucleophilic attack of
Figure 1: Reaction pathway showing the competition between product formation and hydrolysis.
Module 2: Optimized Protocols
To improve yield, choose the protocol that matches your available equipment and scale. Protocol A is recommended for higher yields and easier purification (Green Chemistry).
Protocol A: The "Green" Aqueous Method (Recommended)
Why this works: Water acts as the solvent, but the reaction is faster than hydrolysis if pH is controlled.[1] The product precipitates out, driving equilibrium forward.
Reagents:
- -Toluidine (1.0 equiv)[1][2]
- -Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]
-
Base:
(Sodium Carbonate)[1]
Step-by-Step:
-
Dissolution: Dissolve
-toluidine (e.g., 5 mmol) in water (10 mL). -
pH Adjustment: Add
until pH reaches 8.0 . -
Addition: Add TsCl (1.1 equiv) slowly at room temperature .
-
Critical: Do not heat yet. Heating accelerates hydrolysis of TsCl.
-
-
Reaction: Stir vigorously. Maintain pH 8–9 by adding small portions of aqueous
as the reaction generates HCl. -
Completion: Reaction is typically complete when the solution becomes clear (if reagents dissolve) or a heavy precipitate forms.
-
Workup: Acidify to pH 2–3 with 3M HCl. The sulfonamide will precipitate fully.[1] Filter and wash with cold water.[5]
Protocol B: The Classical Anhydrous Method
Why this works: Eliminates hydrolysis risk but requires dry solvents and extra purification steps.
Reagents:
- -Toluidine (1.0 equiv)[1][2]
-
TsCl (1.1 equiv)[1]
-
Solvent: Dry Dichloromethane (DCM) or THF
-
Base: Pyridine (1.5 equiv) or Triethylamine (TEA)[1]
Step-by-Step:
-
Setup: Flame-dry glassware under
atmosphere. -
Dissolution: Dissolve
-toluidine and Base in dry DCM at 0°C (Ice bath). -
Addition: Add TsCl portion-wise over 15 minutes.
-
Warming: Allow to warm to Room Temp (RT) and stir for 4–12 hours.
-
Quench: Add water to dissolve salts.
-
Extraction: Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then Brine. Dry over
.
Module 3: Troubleshooting Center (FAQs)
Issue 1: "My yield is consistently below 60%."
Diagnosis: This is almost always due to TsCl Hydrolysis .
-
Cause: TsCl is hygroscopic. If your bottle is old, it may be partially converted to TsOH (toluene sulfonic acid).
-
Fix:
-
Purify TsCl: Dissolve your TsCl in minimum chloroform, dilute with 5 volumes of petroleum ether, and filter the impurities.
-
Stoichiometry: Increase TsCl equivalents to 1.2–1.3 to account for "sacrificial" hydrolysis.
-
Temperature: Ensure the addition step is done at 0°C .
-
Issue 2: "The product is an oil or sticky gum, not a solid."
Diagnosis: Impurities are depressing the melting point.
-
Cause: Presence of unreacted
-toluidine or bis-sulfonylation (rare with toluidine but possible).[1] -
Fix:
-
Acid Wash: If using Protocol B, wash the organic layer thoroughly with 10% HCl . This protonates unreacted toluidine, moving it to the aqueous layer.
-
Induce Crystallization: Dissolve the oil in a minimum amount of hot Ethanol, add water until turbid, and let it stand in the fridge overnight.
-
Issue 3: "The product has a purple/dark color."
Diagnosis: Oxidation of the aniline (
-
Cause: Anilines oxidize easily in air, especially in solution.
-
Fix:
-
Recrystallize: Use Ethanol with a pinch of activated charcoal. Filter hot to remove the colored impurities.[1]
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Module 4: Purification & Analysis[1][6][7][8]
Recrystallization Guide
If your crude solid is off-white or grey, use these solvent systems:
| Solvent System | Suitability | Notes |
| Ethanol (95%) | Excellent | Dissolve hot, cool slowly.[1] Best for general cleaning. |
| Ethanol / Water | Good | Dissolve in hot EtOH, add hot water until cloudy. |
| Toluene | Moderate | Good for removing polar impurities, but yield may be lower. |
Analytical Check (NMR)
Verify your product structure using Proton NMR (
-
Methyl Groups: Look for two distinct singlets around
2.3–2.4 ppm (one for the tosyl-Me, one for the toluidine-Me). -
NH Proton: A broad singlet around
6.5–7.5 ppm (disappears with shake). -
Aromatic Region: Two sets of AA'BB' patterns (8 protons total) in the
7.0–7.8 ppm range.
Troubleshooting Logic Flow
Use this decision tree to resolve synthesis failures.
Figure 2: Decision tree for troubleshooting common yield and purity issues.
References
-
Deng, X., & Mani, N. S. (2006).[3] A facile, environmentally benign sulfonamide synthesis in water.[1][3][6] Green Chemistry, 8(9), 835-838.[1]
-
Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[1][7][8][9][10] Acta Crystallographica Section E.
-
Organic Chemistry Portal. Sulfonamide Synthesis: Recent Literature.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]
- 2. p-Toluidine | CAS#:106-49-0 | Chemsrc [chemsrc.com]
- 3. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. KR840002200B1 - Purification of p-tosyl chloride - Google Patents [patents.google.com]
- 5. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
- 8. angenesci.com [angenesci.com]
- 9. 4-METHYL-N-(4-METHYLPHENYL)BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 10. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
Technical Support Center: Diaryl Sulfonamide Synthesis
Status: Online 🟢 | Tier: Level 3 Advanced Support
Ticket Scope: Side Reaction Mitigation & Process Optimization
Introduction: The "Simple" Reaction That Isn't
Welcome to the Diaryl Sulfonamide Support Hub. You are likely here because the "standard" Schotten-Baumann conditions (Sulfonyl chloride + Aniline + Base) failed. While theoretically straightforward, this reaction is a kinetic race between nucleophilic attack, hydrolysis, and over-reaction.
In drug discovery, the sulfonamide moiety is a critical pharmacophore (e.g., Celecoxib, Sulfamethoxazole), often serving as a bioisostere for carboxylic acids. However, its synthesis is plagued by three primary failure modes: Bis-sulfonylation , Hydrolysis , and Electronic Mismatch .
This guide treats these chemical behaviors as "bugs" in the system and provides the "patches" required to fix them.
Module 1: The "Double-Dip" Error (Bis-sulfonylation)
Symptom: LCMS shows a major peak corresponding to
The Mechanism
The reaction does not stop at the mono-sulfonamide because the product is reactive:
-
Step 1:
(Desired) -
Step 2:
-
Step 3:
(Bis-impurity)
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 0.9 (Amine : Chloride) | Starving the reaction of electrophile prevents the secondary attack. Never use excess sulfonyl chloride if bis-formation is observed. |
| Base Selection | Pyridine or NaHCO₃ | Switch from strong bases ( |
| The "Rescue" | Base-Mediated Hydrolysis | The S-N bond in the bis-sulfonamide is more labile than the mono-sulfonamide. |
"Rescue" Protocol: Selective Hydrolysis of Bis-Sulfonamide
If you have already formed the bis-product, do not discard the batch.
-
Dissolve the crude mixture (containing mono- and bis-products) in THF/MeOH (1:1).
-
Add 2.0 equivalents of aqueous NaOH (1M).
-
Stir at room temperature for 30–60 minutes. Monitor by TLC/LCMS.
-
Mechanism: The hydroxide attacks the more electrophilic sulfur of the bis-imide, cleaving one sulfonyl group back to the sulfonic acid and releasing the desired mono-sulfonamide [1].
Module 2: The Vanishing Reagent (Hydrolysis)
Symptom: The sulfonyl chloride is consumed, but the aniline remains unreacted. A new peak matches the sulfonic acid (
Visualizing the Competitive Landscape
Figure 1: The kinetic competition between amidation (green), hydrolysis (red), and bis-sulfonylation (yellow).
Corrective Actions
-
Solvent Dryness: Use anhydrous DCM or THF. Do not rely on "bottle" solvents if the bottle has been open for >1 week.
-
Order of Addition (Critical):
-
Wrong: Dissolve Sulfonyl Chloride
Add Base Add Amine. (The base promotes hydrolysis before the amine arrives). -
Right: Dissolve Amine + Base
Cool to 0°C Add Sulfonyl Chloride dropwise.
-
-
Alternative Reagents: If the sulfonyl chloride is too unstable, convert it to a Sulfonyl Fluoride (SuFEx chemistry). Sulfonyl fluorides are stable to water but react with amines in the presence of calcium or silicon activators [2].
Module 3: The Unreactive Partner (Electronic Mismatch)
Symptom: No reaction occurs.[1] The sulfonyl chloride eventually hydrolyzes, and the amine is recovered unchanged.
Root Cause: Electron-deficient anilines (e.g., nitro-anilines, pyridyl amines) are poor nucleophiles. The standard mechanism (
Advanced Workflows
Option A: Nucleophilic Catalysis
Add 10 mol% DMAP (4-Dimethylaminopyridine).
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the chloride, facilitating attack by the weak aniline nucleophile.
Option B: The Buchwald-Hartwig Bypass
If the sulfonyl chloride route fails completely, invert the disconnection. Couple an Aryl Halide with a Sulfonamide (or Sulfinamide) using Palladium catalysis.[2][3]
Protocol (Pd-Catalyzed Sulfonamidation):
-
Substrates: Aryl Bromide + Primary Sulfonamide.
-
Catalyst:
(2 mol%) + (4 mol%). -
Base:
or . -
Solvent: Dioxane or Toluene,
. -
Why it works: This bypasses the nucleophilicity requirement of the amine entirely, relying instead on the oxidative addition of Pd into the aryl halide bond [3, 4].
Module 4: Safety & Regulatory (Genotoxic Impurities)
Issue: Regulatory agencies (FDA/EMA) flag sulfonamide synthesis routes for potential Genotoxic Impurities (GIs).
The Hidden Hazard: Sulfonate Esters
If you use alcohols (MeOH, EtOH) during the reaction or workup (e.g., quenching excess chloride), you may form Alkyl Sulfonates (e.g., Methyl Toluenesulfonate).
-
Risk: These are potent alkylating agents (DNA mutagens).
-
Control Strategy:
-
Avoid Alcohols: Use aqueous ammonia or amine to quench excess sulfonyl chloride, not methanol.
-
Purge: If alcohols must be used, ensure the subsequent step involves hydrolysis or conditions that destroy sulfonate esters.
-
Testing: Develop a specific GC-MS or LC-MS method to quantify sulfonate esters at ppm levels [5].
-
Decision Matrix: Troubleshooting Guide
Figure 2: Step-by-step decision tree for diagnosing sulfonamide synthesis failures.
References
-
Primary Sulfonamide Synthesis & Bis-sulfonylation
- Source: Vertex AI Search / ACS Public
- Context: Discusses the classical synthesis drawbacks, including moisture sensitivity and bis-sulfonylation, and alternative ammonia surrog
-
Link:4
-
SuFEx Chemistry (Sulfonyl Fluorides)
- Source: Organic Chemistry Portal.
- Context: Describes the stability of sulfonyl fluorides and their calcium-catalyzed reaction with amines, avoiding hydrolysis issues.
-
Link:5
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
-
Pd-Catalyzed Sulfinamide Coupling
-
Genotoxic Impurities (Sulfonates)
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Hub: Purification of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
[1]
Ticket ID: #PUR-599-86-0
Subject: Troubleshooting Purity & Yield Issues in
Compound Identity & Chemical Profile
Before troubleshooting, verify your target against these reference standards. Mismatches here indicate a fundamental synthesis failure rather than a purification issue.
| Parameter | Specification (Reference Standard) | Notes |
| IUPAC Name | 4-Methyl- | Also: |
| CAS Number | 599-86-0 | Do not confuse with 70-55-3 (Primary amide) |
| Molecular Formula | MW: 261.34 g/mol | |
| Melting Point | 116 – 117 °C | Sharp melt indicates >98% purity.[1][2] |
| pKa (Sulfonamide NH) | ~9.1 (Predicted) | Critical: Deprotonates at pH > 10. |
| Solubility | Soluble: EtOH, EtOAc, DCM, Acetone.Insoluble: Water, Hexanes. |
Diagnostic Troubleshooting (FAQs)
Q1: Why is my crude product pink or reddish-brown?
Diagnosis: Oxidation of unreacted
-
Immediate: Recrystallize with Activated Carbon (Charcoal) .[3]
-
Prevention: Ensure the reaction stoichiometry uses a slight excess of Sulfonyl Chloride (1.1 equiv) rather than the amine, or perform a rigorous acid wash (see Protocol A) to remove the amine before crystallization.[3]
Q2: My yield is significantly lower than literature (e.g., <50%). Where did it go?
Diagnosis: Product loss into the aqueous layer due to pH mismanagement.[3]
Mechanism: The sulfonamide proton (
-
Recovery: Acidify your aqueous waste stream to pH 2-3 with HCl.[3] If a precipitate forms, that is your missing product.[3]
-
Correction: Use 1M HCl for the amine wash and Saturated
(pH ~8.5) for the acid wash.[3] Never exceed pH 9.[3]
Q3: The product "oils out" during recrystallization instead of forming crystals.
Diagnosis: Solvent polarity mismatch or cooling too rapidly.[3] Mechanism: The compound is too soluble in the hot solvent and phase-separates as a liquid droplet before the crystal lattice can form (Oiling Out).[3] Solution:
-
Solvent Adjustment: You are likely using too much water in an EtOH/Water mix.[3] Re-dissolve in pure hot Ethanol, then add warm water dropwise only until permanent turbidity is just barely observed.
-
Seeding: Add a single crystal of pure product (seed crystal) at the cloud point to provide a nucleation site.[3]
Validated Purification Protocols
Protocol A: The "Self-Validating" Workup (Removal of Impurities)
Use this immediately after the reaction is quenched to remove unreacted starting materials.
The Logic:
-
Acid Wash (pH < 1): Protonates unreacted
-toluidine ( ), making it water-soluble.[3] The Sulfonamide remains neutral and organic-soluble.[3] -
Bicarbonate Wash (pH ~8.5): Hydrolyzes unreacted Toluenesulfonyl Chloride to Toluenesulfonic Acid (
), which becomes the water-soluble sulfonate salt ( ).[3] The Sulfonamide remains protonated (neutral).[3][4]
Figure 1: Differential Extraction Logic Flow. Note that stronger bases than Bicarbonate risk product loss.
Protocol B: High-Purity Recrystallization
Use this if MP is < 115°C or color is present.
Solvent System: Ethanol / Water (9:1 to 7:3 ratio).[3]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5-7 mL per gram of solid).[3] Heat to boiling on a steam bath/hot plate.
-
Note: If solid does not dissolve completely, add more Ethanol in small portions.[3]
-
-
Decolorization (Optional): If the solution is pink/brown, remove from heat, add Activated Carbon (1-2% w/w), stir for 2 mins, and filter hot through Celite.
-
Nucleation Setup: Return filtrate to boil. Add hot water dropwise via pipette.
-
Crystallization: Remove from heat. Cover with foil (exclude dust).[3]
-
Allow to cool to Room Temp undisturbed (2-3 hours).
-
Cool on ice bath (0°C) for 30 mins to maximize yield.
-
-
Isolation: Filter via Buchner funnel. Wash cake with cold 50% EtOH/Water.[3] Dry in vacuum oven at 50°C.
Analytical Data Summary
| Impurity | Origin | Removal Method | Detection (TLC) |
| Unreacted Reagent | 1M HCl Wash | Low | |
| TsCl | Unreacted Reagent | Hydrolysis + | High |
| TsOH | Hydrolysis Product | Water/Bicarb Wash | Baseline spot |
| Bis-sulfonamide | Side Reaction | Recrystallization | Very High |
References
-
Chemical Identity & Properties
-
Synthesis & Purification Context
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for sulfonamide synthesis via Schotten-Baumann conditions).
-
Sigma-Aldrich.[3][5][6][7][8] Product Specification: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0).[3][2] Retrieved from .[3]
-
-
pKa & Acidity Data
Sources
- 1. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 2. N-(p-tolyl)-p-toluenesulphonamide | 599-86-0 [amp.chemicalbook.com]
- 3. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-p-toluenesulfonamide 98 640-61-9 [sigmaaldrich.com]
- 6. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-p-Toluenesulfinamide 98 247089-85-6 [sigmaaldrich.com]
- 8. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Optimizing reaction conditions for sulfonamide formation (pH, temperature)
Topic: Optimizing reaction conditions for sulfonamide formation (pH, temperature) Role: Senior Application Scientist Status: Online | Ticket ID: SULF-OPT-2024
Welcome to the Optimization Hub
Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your sulfonamide synthesis—nominally a simple "Click" reaction—is suffering from low yields, hydrolysis, or bis-sulfonylation impurities.
Sulfonamide formation is governed by a strict kinetic competition between aminolysis (desired) and hydrolysis (undesired). The guide below does not just list recipes; it breaks down the mechanistic levers you must pull to favor the amine attack.
Part 1: The pH Paradox (Aqueous Conditions)
The most common failure mode in Schotten-Baumann conditions (biphasic water/organic) is improper pH control. You are managing a "Goldilocks" zone.
The Mechanism[1][2]
-
Low pH (< 8): The amine is protonated (
). It loses nucleophilicity and cannot attack the sulfonyl chloride. Result: No reaction; starting material recovery. -
High pH (> 11): The concentration of hydroxide ions (
) is high. Hydroxide is a smaller, harder nucleophile than your amine and will rapidly hydrolyze the sulfonyl chloride to sulfonic acid. Result: Loss of electrophile; low yield. -
Optimal pH (9–10): The amine is neutral (nucleophilic), but hydroxide concentration is low enough that aminolysis kinetics outcompete hydrolysis.
Visualization: The Kinetic Competition
The following diagram maps the fate of your starting materials based on pH conditions.
Figure 1: Kinetic pathways in Schotten-Baumann sulfonylation. Note the critical divergence point at the Amine node dependent on pH.
Part 2: Thermal Dynamics & Exotherm Management
Sulfonyl chlorides are highly electrophilic. Their reaction with amines is exothermic .
-
The Risk: If the temperature spikes, the rate of hydrolysis (which has a higher activation energy than aminolysis) increases disproportionately. Furthermore, high temperatures promote bis-sulfonylation (where a primary sulfonamide reacts with a second equivalent of sulfonyl chloride).
-
The Solution:
-
Start Cold:
is standard. -
Addition Rate: The sulfonyl chloride must be added dropwise. If you add it all at once, the local concentration and temperature spike will favor side reactions.
-
Part 3: Troubleshooting Guide (FAQs)
Q1: "My sulfonyl chloride disappeared, but I isolated mostly starting amine. What happened?"
Diagnosis: Hydrolysis.[1][2]
Root Cause: Your pH likely drifted too high (favoring
-
Biphasic: Use a carbonate buffer (e.g.,
) rather than strong NaOH to cap the pH at ~10. -
Anhydrous: Ensure your DCM or THF is dry. Water competes effectively with sterically hindered amines.
Q2: "I am seeing a 'M+Starting Material' impurity by LCMS (Bis-sulfonylation)."
Diagnosis: Over-reaction.
Root Cause: This occurs with primary amines (
-
Stoichiometry: Strictly limit sulfonyl chloride to 1.0–1.1 equivalents.
-
Reverse Addition: Add the sulfonyl chloride to the amine, keeping the amine in excess until the very end.
Q3: "The reaction is sluggish. I have a bulky amine."
Diagnosis: Steric hindrance / Low Nucleophilicity. Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is a superior electrophile to the chloride itself [1].
-
Temperature: Only after verifying no reaction at
for 1 hour, allow the reaction to warm to Room Temperature (RT).
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Aqueous Biphasic (Schotten-Baumann)
Best for: Unhindered amines, scale-up, and green chemistry requirements.
| Step | Action | Technical Note |
| 1 | Prepare Aqueous Phase | Dissolve Amine (1.0 eq) in 1M |
| 2 | Prepare Organic Phase | Dissolve Sulfonyl Chloride (1.1 eq) in THF or Dioxane. |
| 3 | Cool | Cool the aqueous amine solution to |
| 4 | Addition | Add the organic phase dropwise over 20 mins. |
| 5 | Monitor | Stir vigorously. Check pH; if it drops below 8, add small amounts of base. |
| 6 | Workup | Acidify to pH 2 with 1N HCl to precipitate the product (if solid) or extract. |
Protocol B: Anhydrous (Organic Base)
Best for: Acid-sensitive substrates, hydrolytically unstable sulfonyl chlorides.
| Step | Action | Technical Note |
| 1 | Solvate | Dissolve Amine (1.0 eq) in anhydrous DCM ( |
| 2 | Base | Add Pyridine (3.0 eq) or |
| 3 | Cool | Cool to |
| 4 | Addition | Add Sulfonyl Chloride (1.1 eq) dropwise (neat or in DCM). |
| 5 | Catalyst (Optional) | If amine is unreactive, add DMAP (0.1 eq). |
| 6 | Quench | Once complete by TLC/LCMS, quench with water to destroy excess chloride. |
Part 5: Decision Logic Workflow
Use this logic gate to select your experimental conditions.
Figure 2: Decision tree for selecting solvent systems and troubleshooting reactivity.
References
-
DMAP Catalysis Mechanism: Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Schotten-Baumann Kinetics & Optimization: Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.[3][4][5] Source: Organic Process Research & Development (via ACS Publications). URL:[Link]
-
General Sulfonamide Synthesis Review: Title: Recent advances in synthesis of sulfonamides: A review. Source: Chemistry & Biology Interface.[6] URL:[Link]
Sources
Catalyst selection for efficient N-arylation of sulfonamides
The following guide is structured as a Technical Support Center resource, designed to provide immediate, high-level troubleshooting and experimental design assistance for the N-arylation of sulfonamides.
Status: Operational | Tier: Advanced Application Support Topic: Catalyst Selection, Protocol Optimization, and Troubleshooting
Executive Summary: The "Why" Behind the Chemistry
N-arylation of sulfonamides is chemically distinct from standard amine arylation due to the reduced nucleophilicity of the sulfonamide nitrogen (
-
Palladium (Buchwald-Hartwig): The gold standard for broad scope and aryl chlorides. Requires bulky, electron-rich ligands (e.g., tBuBrettPhos) to accelerate reductive elimination.
-
Copper (Ullmann-Goldberg): Ideal for aryl iodides and cost-sensitive scale-up. Generally requires higher temperatures (>100 °C) and bidentate ligands to prevent catalyst aggregation.
-
Nickel: The emerging solution for challenging aryl chlorides and milder conditions, often utilizing DalPhos-type ligands.
Decision Matrix: Catalyst System Selection
Use this logic flow to select the starting point for your optimization.
Figure 1: Strategic decision tree for selecting the optimal catalytic manifold based on electrophile availability and substrate complexity.
Technical Troubleshooting & FAQs
Category A: Palladium Catalysis (Buchwald-Hartwig)
Primary System: [Pd(allyl)Cl]₂ or Pd-G4 Precatalyst + tBuBrettPhos
Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst poisoning or inhibitory resting state.
-
Root Cause: Sulfonamides can form stable, bridging complexes with Palladium that halt the cycle. Alternatively, trace thiols or oxidation of the ligand (phosphine oxide formation) may be the culprit.
-
Solution:
-
Switch Ligand: Move to tBuBrettPhos .[1] The extreme bulk of the tert-butyl groups prevents the formation of stable dimeric Pd-sulfonamido resting states, forcing the cycle forward.
-
Pre-activation: If using a Pd(II) source + free ligand, ensure the complex is formed at 60-80 °C for 5 mins before adding the substrate. Ideally, use a G3 or G4 precatalyst to ensure a 1:1 Pd:L ratio and immediate activation.
-
Water Control: While "robust," these cycles are sensitive to water which can protonate the base. Add 3Å molecular sieves.
-
Q2: I am seeing significant hydrodehalogenation (reduction of Ar-Cl to Ar-H).
-
Diagnosis:
-Hydride elimination or solvent participation. -
Root Cause: This often happens in alcoholic solvents or if the reaction is overheated with a weak base.
-
Solution:
-
Solvent Swap: Switch from isopropanol or dioxane to Toluene or t-Amyl Alcohol .
-
Base: Ensure you are using an anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ . Avoid alkoxide bases if reduction is a primary side reaction.
-
Category B: Copper Catalysis (Ullmann-Goldberg)
Primary System: CuI + DMEDA (or amino acid ligands) + K₂CO₃
Q3: The reaction mixture turned black and precipitated immediately. Yield is <5%.
-
Diagnosis: Catalyst disproportionation (Cu(I)
Cu(0) + Cu(II)). -
Root Cause: "Ligand stripping." The sulfonamide or product is out-competing the ligand for the Copper center, leading to unstable species that aggregate into inactive Copper black.
-
Solution:
-
Ligand Load: Increase the ligand:metal ratio from 1:1 to 2:1 .
-
Ligand Choice: Switch to a tighter-binding ligand like DMEDA (N,N'-dimethylethylenediamine) or 4-hydroxypicolinamide .
-
Inert Atmosphere: Copper(I) is easily oxidized to inactive Cu(II) by air. Ensure rigorous degassing (sparging with Argon for 15 mins).
-
Category C: Nickel Catalysis
Primary System: (PAd2-DalPhos)Ni(o-tol)Cl[2]
Q4: I need to couple a sterically hindered aryl chloride. Pd failed.
-
Recommendation: Nickel catalysis is less sensitive to steric bulk at the electrophile than Palladium.
-
Protocol: Use (PAd2-DalPhos)Ni(o-tol)Cl . The DalPhos ligand family is specifically engineered to facilitate the difficult C-N bond formation with sulfonamides via a distinct mechanism involving Ni-nitrene-like species.
Standardized Experimental Protocols
These protocols are designed as "self-validating" systems. If the color changes described do not occur, abort and check reagent purity.
Protocol A: High-Fidelity Pd-Catalyzed Cross-Coupling
Best for: Late-stage drug intermediates, Aryl Chlorides/Bromides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Catalyst: [tBuBrettPhos Pd G4] (2-5 mol%) (CAS: 1621274-19-8)
-
Base: K₃PO₄ (finely ground, dried) (1.5 equiv)
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Charge: Add aryl halide, sulfonamide, base, and Pd precatalyst to a vial equipped with a stir bar.
-
Purge: Seal vial and cycle vacuum/Argon (3x).
-
Solvent: Add anhydrous solvent via syringe.
-
Reaction: Heat to 110 °C for 12-16 hours.
-
Checkpoint: The reaction should turn from pale yellow/orange to a dark tea color. If it turns black immediately, oxygen ingress occurred.
-
-
Workup: Dilute with EtOAc, filter through a celite/silica pad, concentrate, and purify.
Protocol B: Robust Cu-Catalyzed Cross-Coupling
Best for: Aryl Iodides, cost-sensitive scale-up.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: DMEDA (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene or DMSO (0.5 M)
Workflow:
-
Charge: Add CuI, K₂CO₃, aryl iodide, and sulfonamide to the vessel.
-
Purge: Evacuate and backfill with Argon.
-
Liquids: Add solvent and then add DMEDA via syringe.
-
Checkpoint: The solution should take on a blue/green tint (in Toluene) or remain clear/yellow (in DMSO).
-
-
Reaction: Heat to 110 °C (Toluene) or 90 °C (DMSO) for 24h.
Comparative Data: Ligand Performance
| Ligand Class | Representative Ligand | Best For | Key Limitation |
| Dialkylbiaryl Phosphine | tBuBrettPhos | Aryl Chlorides, 1° Sulfonamides | High cost; sensitive to steric bulk on ortho positions of Ar-Cl. |
| Dialkylbiaryl Phosphine | BrettPhos | Primary Amines (Not optimal for Sulfonamides) | Often fails for sulfonamides due to insufficient destabilization of the resting state. |
| Bidentate Diamine | DMEDA | Aryl Iodides (Cu-cat) | Requires high temperature; narrow scope for Ar-Cl. |
| DalPhos | PAd2-DalPhos | Aryl Chlorides (Ni-cat) | Air-sensitive precatalyst preparation; specific to Ni.[2][3] |
Mechanistic Visualization (Troubleshooting Guide)
This diagram highlights where the cycle typically breaks, aiding in rapid diagnosis.
Figure 2: The Pd-catalyzed cycle. Note: The cycle most often stalls between Coordination and Deprotonation/Reductive Elimination. tBuBrettPhos is required to lower the barrier for the final Reductive Elimination step.
References
-
Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Sulfonamides." Journal of the American Chemical Society.[4][5] Provides the foundational work on tBuBrettPhos.
-
Stradiotto, M., et al. "Nickel-Catalyzed N-Arylation of Sulfonamides with (Hetero)aryl Chlorides." Angewandte Chemie International Edition. Describes the PAd2-DalPhos system.
-
Ma, D., et al. "CuI/Oxalamide Catalyzed Coupling of (Hetero)aryl Chlorides and Amines." Journal of the American Chemical Society.[4][5] Details efficient Cu-systems.
-
MacMillan, D. W. C., et al. "Metallaphotoredox Catalysis." Science. Covers dual catalytic approaches for difficult substrates.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)
Case ID: TS-CHEM-98599 Status: Open Priority: High (Impurity affects downstream biological assays and crystallization) Agent: Senior Application Scientist, Purification Division[1]
Executive Summary: The "TsCl Headache"
Unreacted p-toluenesulfonyl chloride (TsCl) is a persistent impurity in organic synthesis.[1] It poses three distinct challenges to the researcher:
-
UV Obscuration: TsCl has strong UV absorbance, often masking product peaks or creating "streaking" baselines during HPLC/LC-MS.[1]
-
Co-elution: Its polarity often mimics mid-polarity reaction intermediates, making flash chromatography difficult.[1]
-
Hydrolytic Stability: Contrary to popular belief, TsCl hydrolyzes slowly in neutral water.[1] A simple water wash is rarely sufficient to remove it quantitatively.[1]
This guide provides three field-proven protocols to eliminate TsCl, categorized by the chemical stability of your target molecule.
Decision Matrix: Select Your Protocol
Before proceeding, identify the chemical nature of your Target Product to select the safe removal method.[1]
Caption: Protocol selection logic based on product stability. Method A is the most versatile for non-basic products.
Technical Protocols
Method A: The DMEDA Scavenge (Chemical Derivatization)
Best For: Neutral or Acidic products.[1] Mechanism: N,N-Dimethylethylenediamine (DMEDA) reacts rapidly with TsCl to form a sulfonamide containing a tertiary amine.[1] This byproduct is basic and can be quantitatively removed via an acidic aqueous wash, leaving the neutral product in the organic phase.
| Reagent | Role | Stoichiometry |
| DMEDA | Scavenger Nucleophile | 1.5 – 2.0 equiv (vs. excess TsCl) |
| 1M HCl | Extraction Medium | Excess |
Step-by-Step Workflow:
-
Quench: Upon reaction completion, add DMEDA (approx. 2 equiv relative to estimated unreacted TsCl) directly to the reaction mixture.
-
Incubate: Stir at room temperature for 15–30 minutes. Validation: Spot TLC.[1][2][3] The high-Rf TsCl spot should disappear, replaced by a lower-Rf sulfonamide spot.
-
Dilute: Dilute the mixture with an organic solvent (EtOAc or DCM).
-
Acid Wash: Wash the organic layer vigorously with 1M HCl (2x).[1]
-
Chemistry: The DMEDA-sulfonamide becomes protonated (
) and partitions into the aqueous layer.[1]
-
-
Neutralize: Wash organic layer with Sat.[1][4] NaHCO₃ (to remove residual acid) and Brine.[1][3]
-
Dry: Dry over Na₂SO₄ and concentrate.
Expert Note: If your product is acid-sensitive (e.g., contains acetals), substitute the HCl wash with a pH 5.5 citrate buffer wash, though extraction efficiency may decrease.[1]
Method B: Base-Accelerated Hydrolysis
Best For: Products stable to base and heat; Large-scale reactions where reagents like DMEDA are cost-prohibitive.[1] Mechanism: Pyridine or N-Methylimidazole (NMI) acts as a nucleophilic catalyst, forming a reactive sulfonyl-ammonium intermediate that hydrolyzes rapidly compared to the parent TsCl.[1]
Protocol:
-
Add Catalyst: Add Pyridine (3-5 equiv vs TsCl) and Water (excess) to the reaction mixture.
-
Heat: Warm the mixture to 40–50°C for 30–60 minutes.
-
Note: Simple stirring with aqueous NaOH/KOH is also effective but often requires higher temperatures or longer times due to the biphasic nature of the mixture.[1]
-
-
Workup: Dilute with EtOAc. Wash with 1M HCl (to remove Pyridine) followed by Brine.[1]
-
Result: TsCl is converted to TsOH (p-Toluenesulfonic acid), which stays in the aqueous phase.[1][3]
Method C: Polymer-Supported Scavenging (Solid Phase)
Best For: Basic products (Amines) where Method A would wash away the product; Late-stage medicinal chemistry (high value).[1] Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine-functionalized resins.[1]
Protocol:
-
Charge: Add PS-Trisamine resin (2–3 equiv vs excess TsCl) to the reaction vessel.
-
Agitate: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours.
-
Filter: Filter the mixture through a fritted funnel or Celite pad.
-
Rinse: Wash the resin with the reaction solvent (DCM/THF).[1]
-
Concentrate: The filtrate contains the product; TsCl remains covalently bound to the resin.[1]
Data & Visualization: Scavenging Efficiency
The following diagram illustrates the chemical pathway for Method A (DMEDA), the most robust laboratory technique.
Caption: Chemical scavenging workflow. The lipophilic TsCl is converted to a water-soluble salt via amine derivatization.[1]
Troubleshooting & FAQs
Q1: I used Method A (DMEDA), but my product yield is 0%. Where did it go?
-
Diagnosis: Your product likely contains a basic nitrogen (primary/secondary/tertiary amine).[1]
-
Root Cause: The 1M HCl wash used to remove the DMEDA-Ts byproduct also protonated your product, pulling it into the aqueous waste.[1]
-
Fix: Retrieve the aqueous layer, basify it to pH > 10 with NaOH, and re-extract with DCM. For future runs, use Method C (Resins) or flash chromatography.[1]
Q2: I see a persistent UV spot at the solvent front on TLC, even after hydrolysis.
-
Root Cause: TsCl usually runs at roughly 30-40% EtOAc/Hex (Rf ~0.5-0.6).[1] If the spot is at the very top (Rf > 0.9), it might be Toluene (from impure TsCl) or Bis(p-tolyl)sulfone (a common impurity in commercial TsCl).[1]
-
Verification: Stain the TLC with Phosphomolybdic Acid (PMA).[1] TsCl is UV active but stains poorly; impurities often stain differently.[1]
Q3: Can I just use chromatography?
-
Answer: Yes, but with a caveat. TsCl is prone to "streaking" on silica gel due to slow hydrolysis on the acidic silica surface.[1]
-
Pro-Tip: If you must purify by column without a workup, buffer your silica column with 1% Triethylamine (TEA) to prevent on-column hydrolysis and band broadening.[1]
Q4: My product is a solid. Can I recrystallize?
-
Answer: Yes. TsCl is highly soluble in diethyl ether, toluene, and chlorinated solvents.[1]
-
Protocol: Triturate your crude solid with cold pentane or diethyl ether .[1] TsCl will dissolve in the supernatant, while most polar products will remain as a solid precipitate.[1] Filter and wash.[1][2][3][5][6][7]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for identifying TsCl/TsOH peaks). [1]
-
Not Voodoo X. (2024). Workup and Purification: Removing Excess Reagents. University of Rochester.[1] (Authoritative guide on DMEDA scavenging).
-
Marsh, A., et al. (2018).[1] Practical Scavenging of Acid Chlorides and Sulfonyl Chlorides. Organic Process Research & Development. (Industrial application of amine scavengers).
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.[1] (Physical data and recrystallization methods for TsCl). [1]
Sources
- 1. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 7. CN1049213C - Process for producing p-toluenesulfonyl chloride - Google Patents [patents.google.com]
Preventing dimer formation in sulfonamide synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in sulfonamide synthesis. Instead of a generic overview, we will directly address one of the most common and frustrating side reactions: the formation of dimers. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you maximize the yield and purity of your target sulfonamide.
Troubleshooting Guide: Dimer Formation
Q1: I'm seeing a persistent, higher-molecular-weight impurity in my sulfonamide reaction. Mass spectrometry suggests it's a dimer. What is this species and why does it form?
This is a frequent issue, and the impurity is almost certainly a disulfonimide. This "dimer" forms when the intended sulfonamide product, which still possesses an acidic proton on the nitrogen, acts as a nucleophile and attacks a second molecule of your highly electrophilic sulfonyl chloride starting material.
The reaction proceeds via the following pathway:
-
Desired Reaction: Your amine (R¹-NH₂) attacks the sulfonyl chloride (R²-SO₂Cl) to form the target sulfonamide (R²-SO₂-NH-R¹).
-
Deprotonation: The base in your reaction (e.g., triethylamine, pyridine) deprotonates the newly formed sulfonamide, creating a highly nucleophilic sulfonamidate anion (R²-SO₂-N⁻-R¹).
-
Side Reaction (Dimerization): This sulfonamidate anion attacks another molecule of the sulfonyl chloride (R²-SO₂Cl).
-
Result: Formation of the undesired disulfonimide dimer (R²-SO₂-N(R¹)-SO₂-R²).
This side reaction is a classic example of the product competing with the starting material. Because the sulfonamidate anion is a potent nucleophile, this pathway can significantly reduce your yield if not properly controlled.
Caption: The competitive pathway leading to disulfonimide dimer formation.
Q2: How can I modify my experimental procedure to prevent or minimize this dimer formation?
Preventing dimerization hinges on controlling the relative concentrations and reactivities of the species in your reaction flask. The core principle is to ensure the sulfonyl chloride is more likely to react with the starting amine than with the sulfonamide product anion.
Here are the key parameters to control, from most to least impactful:
1. Order and Rate of Addition (The "Inverse Addition" Protocol)
This is the single most effective technique. Instead of adding the amine to the sulfonyl chloride, you add the sulfonyl chloride slowly to a solution of the amine and the base.
-
Causality: This protocol maintains a very low instantaneous concentration of the electrophilic sulfonyl chloride in a large excess of the nucleophilic amine. Any sulfonyl chloride molecule entering the solution is statistically far more likely to collide with an abundant amine molecule than with the much less concentrated sulfonamidate anion of the product. This starves the side reaction of its key electrophilic component.
Caption: Comparison of standard vs. inverse addition experimental workflows.
2. Stoichiometry
-
Recommendation: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents).
-
Causality: Similar to the inverse addition principle, this ensures that the sulfonyl chloride (the limiting reagent) is always in the presence of a higher concentration of the desired amine nucleophile, outcompeting the sulfonamide product. This is particularly useful if the amine is inexpensive and easily separable.
3. Temperature Control
-
Recommendation: Run the reaction at a lower temperature, typically starting at 0 °C.
-
Causality: The dimerization side reaction often has a higher activation energy than the desired sulfonamide formation. Lowering the temperature will therefore slow down the side reaction to a greater extent than the primary reaction, improving the product ratio. Reactions are often started at 0 °C and allowed to slowly warm to room temperature.[1]
4. Choice of Base
-
Recommendation: Use a non-nucleophilic, tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Avoid using catalytic amounts of highly nucleophilic bases like 4-dimethylaminopyridine (DMAP) unless absolutely necessary for activating a very unreactive sulfonyl chloride.
-
Causality: The primary role of the base is to scavenge the HCl produced during the reaction.[2] A base that is too strong or too nucleophilic can increase the concentration of the sulfonamidate anion, thereby accelerating the rate of dimerization. While DMAP is an excellent acylation catalyst, it can also facilitate unwanted side reactions in sulfonylation.[3]
The following table summarizes these key parameters:
| Parameter | Standard Protocol | Optimized Protocol (Low Dimer) | Rationale for Optimization |
| Order of Addition | Amine added to sulfonyl chloride | Sulfonyl chloride added slowly to amine | Keeps the instantaneous [Sulfonyl Chloride] low, favoring reaction with the more abundant amine. |
| Stoichiometry | 1.0 eq. Amine : 1.0 eq. R-SO₂Cl | 1.1-1.2 eq. Amine : 1.0 eq. R-SO₂Cl | The excess amine outcompetes the sulfonamide product for the limiting sulfonyl chloride. |
| Temperature | Room Temperature | 0 °C to Room Temperature | The dimerization side reaction is often disfavored kinetically at lower temperatures. |
| Base | Pyridine or DMAP (catalytic) | Triethylamine or DIPEA (1.1-1.5 eq.) | Avoids overly strong bases that significantly increase the sulfonamidate anion concentration.[4] |
Experimental Protocol: Low-Dimer Sulfonamide Synthesis via Inverse Addition
This protocol is a self-validating system. The inclusion of in-process checks (TLC/LC-MS) allows the user to monitor for dimer formation and adjust accordingly.
Materials:
-
Amine (1.1 equivalents)
-
Sulfonyl Chloride (1.0 equivalent)
-
Triethylamine (Et₃N) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump (highly recommended for controlled addition)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq.), triethylamine (1.2 eq.), and anhydrous DCM to make a ~0.2 M solution of the amine.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Preparation: In a separate dry flask or vial, dissolve the sulfonyl chloride (1.0 eq.) in anhydrous DCM. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Begin the slow, dropwise addition of the sulfonyl chloride solution to the stirred amine solution at 0 °C. A typical addition time is 1-2 hours. This is the critical step for preventing dimer formation.
-
In-Process Check (Optional but Recommended): After ~50% of the sulfonyl chloride has been added, pause the addition. Carefully withdraw a small aliquot of the reaction mixture, quench it with a drop of water, and analyze by TLC or LC-MS. You should see predominantly the desired product and remaining amine, with little to no dimer.
-
Reaction Progression: Continue the addition. Once complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction for the consumption of the limiting sulfonyl chloride (typically 1-4 hours at room temperature).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and Et₃N), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization as needed. The optimized protocol should yield a product with minimal dimer impurity, simplifying purification significantly.
Frequently Asked Questions (FAQs)
Q: I'm using a primary amine (R-NH₂). Does this make dimer formation more likely than with a secondary amine (R₂NH)?
A: Yes, it can present a greater challenge. With a primary amine, the resulting sulfonamide (R-SO₂-NH-R') still has one acidic N-H proton, which can be deprotonated to form the nucleophilic anion leading to the dimer. While secondary amines form products (R-SO₂-NR'₂) that cannot be deprotonated and thus cannot form this type of dimer, primary amines require careful control of reaction conditions as outlined above.
Q: My amine is extremely valuable, and I cannot use it in excess. What is my best strategy?
A: The inverse addition protocol is paramount in this scenario. You must add the sulfonyl chloride slowly to the amine. This ensures that even with a 1:1 stoichiometry, the sulfonyl chloride concentration is always kept low, maximizing its reaction with your valuable amine. Precise temperature control (0 °C) is also critical.
Q: I've already produced a batch with significant dimer contamination. Is it possible to separate the product?
A: Separation can be challenging but is often possible.
-
Flash Column Chromatography: This is the most common method. The dimer is typically less polar than the desired sulfonamide. Careful selection of the solvent system is required to achieve good separation.
-
Crystallization: If your desired sulfonamide is a solid, careful recrystallization may allow for the removal of the dimer impurity, which may have different solubility properties.
-
Preparative HPLC: For high-value materials where other methods fail, preparative HPLC can be used, although it is less scalable.[5]
Q: Are there alternative synthetic routes that completely avoid this problem?
A: Yes, the classic reaction between a sulfonyl chloride and an amine is just one of many ways to form a sulfonamide.[6] Some modern methods that may offer different side-product profiles include:
-
Sulfur(VI) Fluoride Exchange (SuFEx): Reactions using sulfonyl fluorides (R-SO₂F) instead of chlorides. Sulfonyl fluorides are generally more stable and can exhibit different reactivity, sometimes requiring activation with a catalyst.[7]
-
SO₂ Surrogates: Using bench-stable solids like DABSO (DABCO-bis(sulfur dioxide)) to generate the sulfonyl group in situ, which can then be coupled with amines.[8]
-
Oxidative Coupling: Direct coupling of thiols and amines using an oxidant, which bypasses the need for pre-forming a sulfonyl halide.[9]
These alternative methods can be powerful tools, especially when traditional methods prove problematic.
References
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. (Note: General reference for synthesis challenges)
-
Pougnet, B. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]
- Sulfonamides: Structure, SAR, Mechanism of action and Resistance. (2022). Infectious Disease. (Note: General reference for sulfonamide structure)
-
Manabe, Y., et al. (2020). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K₂S₂O₅ as a Sulfur Dioxide Surrogate. Organic Letters, 22(15), 5965–5970. [Link]
-
Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34253. [Link]
- Mechanism of sulfonamide drugs. (n.d.). ResearchGate. (Note: General reference for sulfonamide mechanisms)
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
-
Wang, G. S., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(6), 759-766. [Link]
-
Self-condensation. (n.d.). Wikipedia. [Link]
-
Van der Veken, P., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Tetrahedron Letters, 58(21), 2053-2056. [Link]
-
Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 273-279. [Link]
-
Elder, J. (2017). Separation and purification applications for mutagenic impurities. Drug Target Review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurjchem.com [eurjchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Ticket ID: SC-TOSYL-004
Subject: Scale-up Optimization, Impurity Profiling, and Troubleshooting for
Core Directive & Scope
You have initiated a request regarding the scale-up of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
Moving from milligram-scale medicinal chemistry (often using Pyridine/DCM) to gram/kilogram process chemistry requires a fundamental shift in strategy. This guide prioritizes the Schotten-Baumann Biphasic Protocol (Water/Organic + Inorganic Base) over the Pyridine route. This shift is critical for scale-up to minimize toxicity, cost, and thermal hazards.
Target Reaction Overview
-
Reactants:
-Toluenesulfonyl chloride (TsCl) + -Toluidine (4-Methylaniline). -
Primary Challenge: Managing the exotherm and preventing bis-sulfonylation.
-
Target Structure:
Reaction Engineering & Workflow (The "Engine Room")
The Scale-Up Protocol (Biphasic Schotten-Baumann)
For scale-up (>100g), we recommend a biphasic system using Ethyl Acetate (EtOAc) or Dichloromethane (DCM) as the organic solvent and aqueous Sodium Carbonate (
Why this works:
-
Heat Sink: The aqueous layer acts as a thermal buffer, absorbing the heat of neutralization.
-
Selectivity: Maintaining a pH of 8–9 minimizes bis-sulfonylation (which occurs at higher pH where the sulfonamide product deprotonates).
-
Purification: Unreacted amine remains in the organic layer (removable by acid wash), while hydrolyzed TsCl (TsOH) moves to the aqueous layer.
Process Logic Diagram
The following diagram illustrates the critical decision nodes and chemical pathways during the synthesis.
Figure 1: Reaction pathway logic highlighting the critical pH dependency for impurity formation.
Troubleshooting Guides (Interactive Q&A)
Issue 1: "My reaction mixture boiled over or turned black upon TsCl addition."
Diagnosis: Uncontrolled Exotherm & Oxidation.
The reaction between TsCl and an amine is highly exothermic.[1] At scale, the surface-area-to-volume ratio decreases, trapping heat. High temperatures can also oxidize
Corrective Actions:
-
Solid Addition: Do not dump solid TsCl all at once. Dissolve TsCl in a minimal amount of organic solvent and add it dropwise via an addition funnel.
-
Temperature Ceiling: Maintain internal temperature (
) using an ice/water bath. -
Inert Atmosphere: Flush the reactor with Nitrogen (
) before heating. -Toluidine is sensitive to air oxidation at high temperatures.
Issue 2: "I see a secondary spot on TLC ( higher than product)."
Diagnosis: Bis-sulfonylation.[2]
If the base is too strong or in large excess, the formed sulfonamide (
Corrective Actions:
-
Stoichiometry: Ensure TsCl is the limiting reagent or used in slight excess (1.05 eq). Do not use >1.1 eq.
-
pH Control: If using the aqueous route, monitor pH. Keep it between 8 and 9. Do not use NaOH if possible; stick to
or . -
Removal: The bis-sulfonamide is usually less soluble in ethanol than the mono-product. It can often be removed by hot filtration during recrystallization.
Issue 3: "The product is pink or brown after crystallization."
Diagnosis: Trace unreacted
Corrective Actions:
-
Acid Wash: During the workup, wash the organic phase with 1M HCl. This protonates unreacted
-toluidine (forming water-soluble hydrochloride salt), pulling it into the aqueous waste layer. -
Recrystallization Additive: Add a pinch of activated charcoal during the hot recrystallization step and filter while hot to remove colored impurities.
Isolation & Purification Data Center
Solvent Selection for Recrystallization
The choice of solvent is critical for yield and purity.
| Solvent System | Suitability | Comments |
| Ethanol (95%) | Excellent | Standard for sulfonamides. Good solubility hot, poor cold. Removes trace salts. |
| Methanol | Good | Similar to EtOH but higher solubility; may lower yield if not cooled to -20°C. |
| Ethyl Acetate/Hexane | Moderate | Good for removing non-polar impurities, but requires careful ratio optimization. |
| Water | Poor | Product is insoluble.[3][4] Only useful for washing away salts/acids. |
Scale-Up Workflow Diagram
This diagram details the physical unit operations required for the isolation.
Figure 2: Downstream processing workflow ensuring removal of unreacted amine and hydrolyzed acid.
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) instead of Pyridine or Carbonate?
A: Yes, TEA is a viable base. However, TEA
Q: How do I remove excess TsCl if I added too much?
A: If you detect TsCl in the crude mixture, add a small amount of a sacrificial amine (like dimethylamine or aqueous ammonia) or simply stir the reaction mixture with aqueous NaOH for 1 hour before phase separation. This hydrolyzes TsCl into water-soluble
Q: What is the melting point of the pure compound? A: The literature melting point is typically 116–118 °C . A sharp melting point within this range confirms purity. A depressed melting point (<114 °C) usually indicates retained solvent or unreacted toluidine.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann conditions and sulfonylation).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.
- Deng, J., & Mani, N. S. "Reaction of N-Monosubstituted Sulfonamides with sulfonyl chlorides." Journal of Organic Chemistry, 2006. (Specifics on sulfonamide synthesis and impurity profiles).
-
BenchChem Technical Support. "Removal of Unreacted p-Toluenesulfonyl Chloride." (Guidance on quenching TsCl).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70679, N-(p-Tolyl)-p-toluenesulfonamide." (Physical property verification).
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Sulfamidation
Welcome to the Technical Support Center for Palladium-Catalyzed Sulfamidation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of sulfamides and related compounds via palladium-catalyzed C-N cross-coupling reactions.
The formation of a C-N bond to construct sulfamides is a cornerstone reaction in medicinal and agrochemistry.[1] Despite its utility, the process is not without its challenges. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations of their underlying causes and provides actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
Q1: My sulfamidation reaction shows little to no conversion. What are the primary factors I should investigate?
A1: Low or no yield in a palladium-catalyzed sulfamidation is a common issue that can typically be traced back to a few key areas: catalyst activity, reagent quality, and reaction conditions. A systematic check of these components is the most efficient way to diagnose the problem.
Initial Diagnostic Workflow:
-
Catalyst Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount.
-
Palladium(0) Formation: Most protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that must be reduced in situ to the active Pd(0) species.[2][3][4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 precatalyst) which forms the active catalyst more reliably.[1][2]
-
Visual Inspection: A common sign of catalyst death is the formation of a black precipitate, known as palladium black.[5] This indicates that the Pd(0) has aggregated and fallen out of the catalytic cycle.[2][5]
-
-
Reagent Purity and Stability:
-
Sulfonamide/Sulfamide Reagent: Ensure the purity of your sulfamide or sulfonamide starting material. Impurities can sometimes act as catalyst poisons.
-
Aryl Halide/Pseudohalide: The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] However, aryl iodides can sometimes lead to catalyst inhibition.[4] Verify the purity of your aryl partner.
-
Solvents and Base: Ensure solvents are anhydrous and properly degassed.[2] Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to deactivation.[2][5] The choice and purity of the base are also critical for the reaction's success.[6]
-
-
Inert Atmosphere:
-
Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[5] Ensure your reaction flask was thoroughly degassed (e.g., via several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[3]
-
Q2: I've confirmed my reagents are pure and the setup is inert, but the reaction is still sluggish. How do I address catalyst deactivation?
A2: Catalyst deactivation is a frequent culprit for stalled reactions. Beyond the formation of palladium black, deactivation can occur through several mechanisms.
Causality and Solutions for Catalyst Deactivation:
-
Oxidation of Pd(0): The active Pd(0) species is susceptible to oxidation to the less active Pd(II) state, especially in the presence of trace oxygen.[5]
-
Solution: Rigorous degassing of the solvent and reaction vessel is crucial. Employing a Schlenk line or a glovebox for reaction setup can significantly minimize oxygen exposure.
-
-
Ligand Degradation or Mismatch: Phosphine ligands, commonly used in these reactions, can be oxidized by air.[2] The choice of ligand is also critical and substrate-dependent.
-
Solution: Use fresh ligands stored under an inert atmosphere. If you suspect a ligand issue, screen a panel of different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for C-N bond formation.[7]
-
-
Catalyst Poisoning: Trace impurities in starting materials or solvents can act as catalyst poisons. Common culprits include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[5][8]
-
Diagnostic Test: Run a parallel reaction using highly purified reagents (e.g., freshly recrystallized solids, newly opened anhydrous/degassed solvents). If this reaction proceeds smoothly, it strongly suggests a poisoning issue with your original materials.[5]
-
Solution: Purify all starting materials. If the source of the poison is known, specific scavengers can sometimes be used.
-
Issue 2: Formation of Side Products
Q3: My reaction is producing a significant amount of dehalogenated arene. What causes this side reaction and how can I minimize it?
A3: The formation of a dehalogenated (or hydrodehalogenated) arene is a common side product in palladium-catalyzed cross-coupling reactions.[7]
Mechanism of Dehalogenation: This side reaction often arises from a competing pathway involving β-hydride elimination from the amido-palladium intermediate. This generates a palladium-hydride species, which can then undergo reductive elimination with the aryl group to form the dehalogenated arene and regenerate the Pd(0) catalyst.[7]
Strategies to Minimize Dehalogenation:
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Ligands that promote a faster rate of C-N bond formation can outcompete the dehalogenation pathway. Consider screening ligands known to accelerate reductive elimination, such as bulky biarylphosphines.
-
Base Selection: The nature and strength of the base can play a role. In some cases, a weaker base might disfavor the formation of the palladium-hydride intermediate.
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N coupling.
Q4: I am observing the formation of diarylamine or other over-arylated products. How can I improve the selectivity for my desired mono-arylated sulfamide?
A4: The formation of diarylamine byproducts is a challenge, particularly when using primary amines or sulfamides.[9]
Controlling Selectivity:
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the sulfamide nucleophile can sometimes favor the formation of the mono-arylated product.
-
Ligand Selection: The steric bulk of the ligand plays a crucial role in preventing over-arylation. Highly hindered ligands can make the oxidative addition of a second aryl halide to the palladium center less favorable after the initial C-N coupling has occurred. Ligands like tBuXPhos have been shown to be effective in controlling selectivity.[10]
-
Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or LC-MS. Stopping the reaction once the starting aryl halide is consumed can prevent further reaction of the product. Lowering the temperature may also help to improve selectivity.
Section 2: Experimental Protocols & Data
Protocol 1: General Procedure for Troubleshooting a Stalled Sulfamidation Reaction
-
Pause and Assess: If the reaction has stalled (as determined by in-process monitoring), do not simply increase the temperature or reaction time, as this can promote catalyst decomposition.[2]
-
Inert Purge: Ensure the reaction is still under a positive pressure of inert gas. If necessary, carefully purge the headspace with argon or nitrogen.
-
Catalyst Addition Test: In a separate, small-scale control reaction that has stalled, add a fresh portion of the palladium precatalyst and ligand. If the reaction restarts, this is a strong indication of catalyst deactivation in the original reaction.[5]
-
Re-evaluate Parameters: Based on the outcome of the catalyst addition test and the troubleshooting guide above, systematically adjust one parameter at a time in a new set of reactions (e.g., change the ligand, use a different palladium source, or re-purify the reagents).
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Precatalysts often provide more reliable initiation.[1][2] |
| Ligand | XPhos, RuPhos, tBuXPhos, JohnPhos | Bulky, electron-rich ligands are generally preferred for C-N coupling.[7] |
| Ligand:Pd Ratio | 1:1 to 4:1 | An insufficient amount of ligand can lead to catalyst aggregation.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required. Base choice can be substrate-dependent.[4] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[2] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. Solvent choice can affect solubility and reaction rate.[6] |
| Temperature | 80 - 110 °C | Many reactions require heating.[2] However, excessive heat can cause catalyst decomposition.[2] |
Section 3: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is fundamental to effective troubleshooting.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Diagram 2: Troubleshooting Logic Flow for Low Yield
Caption: A systematic workflow for diagnosing low-yield reactions.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use aryl chlorides for my sulfamidation reaction?
A5: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Successful coupling with aryl chlorides often requires more specialized catalytic systems, typically involving highly active, electron-rich, and sterically hindered phosphine ligands (e.g., certain biaryl phosphines or N-heterocyclic carbene ligands) to facilitate the more difficult oxidative addition step.[11]
Q6: My starting material is sensitive to strong bases like NaOtBu. What are my options?
A6: If your substrate cannot tolerate strong alkoxide bases, you can explore weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4] These bases are often effective, though they may require higher reaction temperatures or longer reaction times. The use of carbonate bases may also necessitate a different choice of ligand or solvent to achieve optimal results.[4]
Q7: What is the difference between a homogeneous and a heterogeneous palladium catalyst in the context of deactivation?
A7: Homogeneous catalysts are soluble in the reaction medium. They are often highly active and selective but can be more susceptible to aggregation (forming palladium black) if not properly stabilized by ligands.[5] Heterogeneous catalysts exist in a different phase (e.g., Pd on carbon). They are generally more robust and easier to separate but may have lower activity and can suffer from leaching of the metal into the solution.[5]
Q8: How can I tell if my ligand is the problem?
A8: The ligand is intimately involved in nearly every step of the catalytic cycle. If you observe no reaction, it could be that the ligand is not promoting the formation of the active Pd(0) species or is not facilitating oxidative addition. If you see side products like dehalogenated arenes, the ligand may not be promoting reductive elimination efficiently enough. The most direct way to diagnose a ligand problem is to screen a small set of alternative ligands with different steric and electronic properties under your standard reaction conditions.
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis - Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to N
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books.
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH.
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonyl
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Seven Name Reactions in One - Palladium C
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
- Mechanistic insights into excited-state palladium catalysis for C-S bond formations and dehydrogenative sulfonyl
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
- Palladium-C
- Developing Ligands for Palladium(II)
- Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K 2 S 2 O 5 as a Sulfur Dioxide Surrogate - ResearchG
- Poisoning and deactivation of palladium c
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC.
- Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of arom
- (PDF)
- Palladium‐catalyzed direct sulfonylation of unactivated C(sp³)−H bonds.
- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr)
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor.
- Palladium‐catalyzed Amination of Aryl Halides | Request PDF - ResearchG
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
Sources
- 1. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Characterization of impurities in 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Technical Support Center: Impurity Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Subject: Technical Guide for Impurity Profiling & Troubleshooting Compound: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide CAS: 599-86-0 (Target); Note: Often confused with Ditosylamine (CAS 3695-00-9) Common Names: N-(p-Tolyl)-p-toluenesulfonamide; N-Tosyl-p-toluidine.[1]
Executive Summary: The Impurity Landscape
This guide addresses the isolation, identification, and quantification of impurities in the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . As a researcher, your primary challenge lies in distinguishing the target secondary sulfonamide from unreacted starting materials, hydrolysis products, and the over-sulfonylated "bis" side product.
Critical Impurity Profile:
| Impurity Type | Compound Name | Origin | Detection Characteristic |
| Starting Material | p-Toluidine | Unreacted Reagent | Early eluting (Polar), Basic |
| Starting Material | p-Toluenesulfonyl Chloride (TsCl) | Unreacted Reagent | Unstable; hydrolyzes to pTSA on column |
| Degradant | p-Toluenesulfonic Acid (pTSA) | Hydrolysis of TsCl | Very early eluting (Acidic), UV active |
| Side Product | N,N-Bis(p-tolylsulfonyl)-p-toluidine | Over-reaction (Bis-alkylation) | Late eluting (Highly Lipophilic), No NH proton |
| Genotoxin (GTI) | Methyl/Ethyl p-Toluenesulfonate | Reaction of pTSA + MeOH/EtOH | Trace level; Requires sensitive method |
Module 1: Chromatographic Separation & Troubleshooting
Q1: I observe a "ghost peak" that shifts retention time between runs or broadens significantly. What is this?
Diagnosis: This is likely p-Toluenesulfonyl Chloride (TsCl) hydrolyzing on-column.[1] Mechanism: TsCl is moisture-sensitive.[1][2] If your sample is dissolved in a wet solvent or the mobile phase contains water, TsCl degrades into p-Toluenesulfonic acid (pTSA) during the run. Solution:
-
Sample Diluent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) for sample prep.[1] Avoid alcohols (MeOH/EtOH) which can react to form tosylates.[1]
-
Verification: Inject a fresh standard of pTSA. If the "ghost peak" front tails into the pTSA retention time, it confirms on-column hydrolysis.
Q2: There is a persistent lipophilic impurity eluting after the main peak (RRT ~1.2-1.5).[1] Recrystallization isn't removing it.
Diagnosis: This is the N,N-Bis(p-tolylsulfonyl)-p-toluidine (Bis-sulfonamide).[1] Cause: Use of excess TsCl or overly basic conditions (e.g., strong base/hydride) promotes the deprotonation of the formed sulfonamide (pKa ~10), allowing a second attack by TsCl. Troubleshooting Protocol:
-
HPLC Adjustment: Increase the organic ratio at the end of your gradient (e.g., 95% MeCN hold for 5 mins) to ensure this highly non-polar species elutes fully and doesn't carry over.
-
Purification: This impurity is significantly less soluble in polar solvents than the product.[1] Wash the crude solid with hot ethanol; the "Bis" impurity typically remains insoluble or crystallizes out first.
Q3: How do I screen for Genotoxic Impurities (GTIs) in this specific matrix?
Context: If you used Methanol or Ethanol during workup (recrystallization), and residual pTSA was present, you may have formed Methyl p-toluenesulfonate (MeTs) or Ethyl p-toluenesulfonate (EtTs) .[1][3] These are potent alkylating agents.[1] Methodology: Standard HPLC-UV is often insufficient for ppm-level detection.[1]
-
Recommended Method: GC-MS (SIM mode) or LC-MS/MS.[1]
-
Derivatization (Optional): For HPLC-UV limits, derivatize with a strong nucleophile (e.g., N-nucleophile) to boost UV response, though direct LC-MS is preferred for regulatory compliance.
Module 2: Structural Elucidation (NMR/MS)
Q4: How can I definitively distinguish the Target (Mono) from the Bis-impurity using NMR?
Technical Insight: The key differentiator is the sulfonamide proton (NH).
-
Target (Mono-sulfonamide):
-
1H NMR: Shows a singlet exchangeable proton (NH) typically around δ 9.5 - 10.5 ppm (DMSO-d6).[1]
-
Symmetry: Two distinct AA'BB' systems (one from the tosyl group, one from the aniline ring).
-
-
Bis-impurity (Disulfonamide):
Q5: Mass Spectrometry shows an [M+H]+ at 326, but also a cluster at 480+.[1] How do I interpret this?
-
m/z 326: Corresponds to the protonated target
.[1] -
m/z 480: Corresponds to the Bis-impurity
.[1]-
Calculation: Target (325) + Tosyl (155) - H (1) = 479 Da.[1]
-
-
Troubleshooting: If you see m/z 480 in the main peak, you have co-elution. If it is a distinct peak, it confirms the presence of the over-sulfonylated byproduct.
Module 3: Visual Workflows
Figure 1: Impurity Formation & Identification Logic
Caption: Logical pathway of impurity generation during synthesis and key analytical differentiators.
Figure 2: HPLC Troubleshooting Decision Tree
Caption: Decision matrix for identifying unknown peaks based on relative retention time (RRT).
Module 4: Validated Analytical Protocol (HPLC-UV)
To ensure reproducibility, use the following standardized conditions.
Instrument: HPLC with PDA/UV Detector Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Wavelength: 235 nm (Aromatic ring absorption).[1] Flow Rate: 1.0 mL/min.[1] Temperature: 30°C.
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens amine peaks).[1]
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Elute Bis-impurity) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |[1]
Protocol Note: Phosphoric acid is preferred over Formic acid here to ensure p-Toluidine (pKa ~5) remains protonated and elutes early, well-resolved from the neutral sulfonamide.[1]
References
-
Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.[1][2] (Analogous synthesis and workup procedures). [1]
-
Thermo Fisher Scientific. (2016).[1][4] Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Bis-impurity structure verification). [1]
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Regulatory limits for alkyl tosylates).
Sources
- 1. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Optimizing recrystallization solvent for high purity sulfonamides
Technical Support Center: High-Purity Sulfonamide Recrystallization
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting for Sulfonamide Purification
Introduction
Welcome to the technical support repository for sulfonamide purification. This guide addresses the unique physicochemical challenges of sulfonamides—specifically their amphoteric nature, tendency to "oil out," and polymorphic instability. Unlike standard organic small molecules, sulfonamides require a precise balance of polarity and pH control to achieve pharmaceutical-grade purity (>99%).[1]
Below you will find optimized solvent strategies, troubleshooting workflows, and validated protocols designed to standardize your recrystallization process.
Module 1: Solvent Selection Strategy
Q: What is the optimal solvent system for general sulfonamide recrystallization?
A: For most sulfonamides (e.g., sulfanilamide, sulfamethoxazole), a binary solvent system of Ethanol (95%) and Water is the industry standard.[1]
The Mechanism: Sulfonamides possess a "schizophrenic" solubility profile:
-
The Non-Polar Moiety (Benzene ring): Requires an organic solvent (Ethanol, Acetone).[2]
-
The Polar Moiety (Sulfonyl/Amino groups): Requires a polar protic solvent (Water).[2]
Single solvents rarely work efficiently. Water alone often requires excessive volumes and high heat (decomposition risk), while pure ethanol often holds the compound too well, leading to poor recovery.
Table 1: Solvent Performance Matrix
| Solvent System | Role | Pros | Cons |
| Ethanol/Water (95:5 to 50:50) | Primary Choice | Excellent yield/purity balance; non-toxic; cheap.[1] | Azeotrope boils at ~78°C; may require seeding.[1] |
| Methanol/Water | Alternative | Higher solubility for very polar analogs.[1] | Toxic; lower boiling point limits impurity removal.[1] |
| Acetone/Water | Kinetic Control | Good for heat-sensitive compounds (low BP).[1] | High evaporation rate can cause crusting/rapid precipitation (amorphous).[1] |
| Acetonitrile | Polymorph Control | Used for specific polymorph targeting.[1] | Expensive; toxic; poor inorganic impurity removal.[1] |
Visualization: Solvent Selection Logic
Figure 1: Logical flow for determining the initial binary solvent system for unknown sulfonamide derivatives.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a liquid oil at the bottom of the flask instead of crystals. Why?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Thermodynamically, this means the saturation temperature of your compound in the chosen solvent is higher than the melting point of the compound in that solvent (impurities and solvent depress the melting point).
Immediate Remediation:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: This provides a nucleation surface, bypassing the energy barrier that favors the amorphous oil phase.
-
Increase Solvent Volume: Diluting the solution lowers the saturation temperature, potentially bringing it below the "oiling" temperature.
Visualization: Oiling Out Rescue Protocol
Figure 2: Decision tree for remediating liquid-liquid phase separation (oiling out).
Module 3: Polymorph & Purity Control
Q: Different batches have different melting points. Is this an impurity?
A: Not necessarily. Sulfonamides are notorious for polymorphism (existing in multiple crystal lattice structures).[3][4] For example, Sulfathiazole has at least three forms.
-
Kinetic Forms: Often formed by rapid cooling (precipitation).[1] Lower melting point, higher solubility.
-
Thermodynamic Forms: Formed by slow cooling. Higher melting point, more stable.
Q: How do I remove colored impurities?
A: Use Activated Carbon , but with caution. Sulfonamides adsorb strongly to carbon.
-
Protocol: Add 1-3% (w/w) activated carbon to the hot solution. Stir for 5 minutes (no longer), then filter through Celite while hot.
-
Warning: Excess carbon (>5%) will drastically reduce yield.[1]
Module 4: Validated Protocols
Protocol A: Standard Thermal Recrystallization (Ethanol/Water)
Best for: General purification of crude synthesis products.[1]
-
Dissolution: Place 5.0 g of crude sulfonamide in a flask. Add 15 mL of 95% Ethanol. Heat to boiling on a steam bath.
-
Saturation: If not dissolved, add hot ethanol in 2 mL increments until dissolved.
-
The "Cloud Point": Remove from heat. Add hot water dropwise until the solution turns permanently turbid (cloudy).
-
Clarification: Add one final drop of hot ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (insulate with a towel if polymorphic control is critical).
-
Harvest: Cool in an ice bath (
) for 30 minutes. Filter and wash with cold 50% ethanol.
Protocol B: pH-Swing Precipitation (Isoelectric Point)
Best for: Recovery from mother liquors or highly impure amphoteric mixtures.[1]
Scientific Basis: Sulfonamides have a pH-dependent solubility curve.[1] They are soluble in acid (protonated amine) and base (deprotonated sulfonamide).[1] The Isoelectric Point (pI) , typically between pH 4.0–5.0, is where solubility is lowest.[1]
-
Dissolution: Dissolve the crude material in dilute NaOH (10%) or dilute HCl (10%) depending on the major impurity.
-
Filtration: Filter the solution to remove insoluble mechanical impurities.
-
Neutralization: Slowly add the opposing acid/base while monitoring pH.
-
Targeting pI: Adjust pH to exactly 4.5 (check specific pI for your derivative). Massive precipitation will occur.
-
Recrystallization: Collect the precipitate and perform Protocol A for final polishing.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for ethanol/water recrystallization of sulfanilamide).
-
BenchChem. (2025).[3][5] Technical Support Center: Recrystallization of Sulfonamide Products. (Troubleshooting oiling out and solvent selection).
-
Sainz-Díaz, C. I., et al. (2022).[1][4] Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Journal of Computer-Aided Molecular Design. (Mechanisms of polymorphism in sulfonamides). [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. (General solvent polarity rules).
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). (Principles of pI and zwitterionic solubility).
Sources
Avoiding hydrolysis of sulfonyl chlorides during sulfonamide synthesis
Current Status: Operational Topic: Preventing Hydrolysis of Sulfonyl Chlorides Ticket Priority: High (Irreversible Degradation Risk)[1]
Introduction: The Race Against Water
Welcome to the Technical Support Center. You are likely here because your sulfonamide yield is lower than expected, or your LCMS shows a mass corresponding to
The Core Problem: Sulfonyl chlorides (
This guide provides the logic, protocols, and troubleshooting steps to ensure your amine wins the race.
Module 1: Critical Control Points (The Mechanism)
To prevent hydrolysis, you must understand the competing pathways.[1] The sulfur atom in sulfonyl chloride is hypervalent and highly electrophilic.
The Chemoselectivity Landscape
The following diagram illustrates the decision matrix the reagents face in your flask.
Figure 1: The chemoselective competition.[1] Pathway A must be kinetically favored over Pathway B. Note that the HCl byproduct can deactivate your amine, necessitating a base scavenger.[1]
Module 2: Troubleshooting Guide (Symptom-Cause-Solution)
Use this diagnostic table to identify why your reaction might be failing.
| Symptom | Probable Cause | Technical Solution |
| Starting Material Disappears, No Product | Complete Hydrolysis. The sulfonyl chloride converted entirely to sulfonic acid. | Check Solvents: Anhydrous DCM or THF is required. Check Reagent Quality: If the chloride smells like HCl or is a wet solid, it has degraded before use. Purify or buy fresh. |
| Exotherm (Heat Spike) upon Addition | Runaway Reaction. High heat increases the rate of hydrolysis faster than aminolysis (higher activation energy).[1] | Cooling: Chill to 0°C before addition. Rate: Add sulfonyl chloride dropwise as a solution, not neat. |
| Precipitate Forms Immediately | Amine Hydrochloride Salt. The base is insufficient or too weak, causing the amine to scavenge the generated HCl.[1] | Base Stoichiometry: Ensure Base:Chloride ratio is > 1.2:1. Switch Base: Use Pyridine (acts as solvent/base) or add DMAP (catalyst).[1] |
| Low Yield with Aqueous Base (Schotten-Baumann) | Phase Transfer Failure. The chloride stays in the organic phase, but hydrolysis happens at the interface.[1] | Switch Protocol: Move to Protocol A (Anhydrous) . Schotten-Baumann is only for highly stable chlorides and reactive amines. |
Module 3: Standard Operating Procedures
Protocol A: The Anhydrous "Gold Standard"
Recommended for: Valuable amines, unstable sulfonyl chlorides, and small-scale discovery chemistry.[1]
The Logic: By removing water entirely, we eliminate Pathway B (see Fig 1).[1] We use an organic base to scavenge HCl.[1][2][3]
Reagents:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Must be anhydrous.[4]
-
Base: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine.[1]
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) - accelerates aminolysis.[1]
Step-by-Step:
-
Prime the Vessel: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solubilize: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Scavenger: Add Base (1.2 – 1.5 equiv).
-
Tip: If using Pyridine, it can be used as the solvent, but workup is harder.[1]
-
-
Cool: Submerge flask in an ice bath (0°C). Crucial for selectivity.
-
Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture.
-
Why? prevents local heating and concentration spikes.[1]
-
-
Monitor: Allow to warm to Room Temp (RT) over 2 hours. Monitor by TLC/LCMS.[1]
Protocol B: Modified Schotten-Baumann (Biphasic)
Recommended for: Scale-up, robust substrates, and "Green" chemistry requirements.[1]
The Logic: Uses water as a solvent for the base, but keeps the sulfonyl chloride in an organic phase. The reaction happens at the interface.[6]
Reagents:
Step-by-Step:
-
Dissolve: Amine in the Organic Solvent.
-
Mix: Add the Aqueous Base solution. You now have two layers.[2]
-
Add: Add Sulfonyl Chloride (often excess, 1.2–1.5 equiv) to the rapidly stirring biphasic mixture.
-
Agitation: Vigorous stirring is mandatory.
-
Why? Maximizes surface area for the amine to react before the water hydrolyzes the chloride.
-
-
Workup: Separate layers. The Sulfonic Acid byproduct (if any) stays in the water layer (as a salt). The Product stays in the organic layer.
Module 4: Frequently Asked Questions (FAQ)
Q: My sulfonyl chloride is a solid, but it looks "wet" and smells acrid. Can I use it? A: It has likely partially hydrolyzed to sulfonic acid and HCl (the acrid smell).
-
Fix: If you cannot buy fresh, you can try to recrystallize it from dry petroleum ether or hexane.[1] If it's a liquid, simple distillation under vacuum can purify it.[1] Do not use "as is"—the sulfonic acid is a strong acid that will protonate your amine, killing the reaction.[1]
Q: Can I use alcohols (MeOH/EtOH) as solvents?
A: Generally No. Sulfonyl chlorides can react with alcohols to form sulfonate esters (
Q: Why do I see a "dimer" impurity?
A: If your amine is a primary amine (
-
Prevention:[1] Avoid huge excesses of sulfonyl chloride and stick to mild bases like TEA or Pyridine.
References
-
Schotten-Baumann Reaction Protocol. BenchChem. Detailed protocol for biphasic amide/sulfonamide synthesis.
-
Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. Overview of reagents and building blocks for medicinal chemistry.
-
Chemoselective Deprotection and Hydrolysis of Sulfonamides. Organic Chemistry Portal. Discusses stability and hydrolysis conditions (N. Shohji et al., Org.[1][5] Lett., 2011).[1][3][5][7]
-
Kinetics of Sulfonyl Chloride Hydrolysis. RSC Publishing. Mechanistic study confirming SN2 character and competition with water (J. Chem. Soc. B).[1]
-
One-Pot Synthesis of Sulfonamides. Organic Chemistry Portal. Anhydrous acetonitrile/TEA methods to avoid hydrolysis (M. N. S. Rad et al., Synthesis, 2009).[1][4]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Catalytic vs. Traditional Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Executive Summary
This technical guide compares the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-tosyl-p-toluidine) via two distinct pathways: the traditional Pyridine-Mediated Nucleophilic Substitution and the modern ZnO-Catalyzed Green Synthesis .
While the traditional method remains the historical benchmark, experimental data indicates that the catalytic approach offers superior atom economy, reduced toxicity, and simplified work-up. This guide provides step-by-step protocols, mechanistic insights, and quantitative performance metrics to assist drug development professionals in optimizing sulfonamide production.
Introduction: The Green Chemistry Shift
The sulfonamide moiety is a pharmacophore of high significance in medicinal chemistry, serving as the core for protease inhibitors, antibacterial agents, and anti-inflammatory drugs.
-
Target Molecule: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide[1][2][3]
-
CAS Registry Number: 599-86-0[1]
-
Structure: A sulfonamide linkage connecting two toluene rings.
Traditionally, this bond is formed via the Schotten-Baumann reaction or pyridine-mediated attack of an amine on a sulfonyl chloride. However, these methods suffer from poor "E-factors" (environmental impact) due to the stoichiometric use of toxic bases (pyridine) and difficult purification steps to remove hydrochloride salts. The industry is currently shifting toward Solid Acid/Base Catalysis (e.g., ZnO, CuO, or Silica-supported reagents) to drive this reaction under solvent-free or aqueous conditions.
Mechanistic Comparison
Traditional Pathway (Stoichiometric Base)
The reaction relies on the nucleophilic attack of p-toluidine on p-toluenesulfonyl chloride (TsCl). Pyridine acts as both the solvent and the proton scavenger (base).
-
Drawback: Formation of pyridinium hydrochloride requires acidic aqueous work-up, generating significant liquid waste.
Catalytic Pathway (Lewis Acid/Surface Activation)
Zinc Oxide (ZnO) nanoparticles act as a dual-function catalyst. The Lewis acidic Zn sites activate the sulfonyl chloride (
Mechanistic Diagram (DOT)
Figure 1: Mechanistic divergence between pyridine-mediated elimination and ZnO surface-mediated activation.
Experimental Protocols
Method A: Traditional Pyridine Synthesis (Baseline)
Reference Standard: Vogel’s Textbook of Practical Organic Chemistry.
Reagents:
-
p-Toluenesulfonyl chloride (TsCl): 10 mmol (1.90 g)
-
p-Toluidine: 10 mmol (1.07 g)
-
Pyridine: 10 mL (Solvent/Base)[2]
-
HCl (10% aqueous): For work-up
Protocol:
-
Dissolution: Dissolve p-toluidine in dry pyridine (10 mL) in a round-bottom flask.
-
Addition: Add TsCl portion-wise over 10 minutes at 0°C (ice bath) to prevent exothermicity.
-
Reflux: Heat the mixture to reflux (115°C) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Quench: Pour the cooled reaction mixture into 50 mL of ice-cold water containing 10 mL concentrated HCl (to convert excess pyridine to water-soluble pyridinium chloride).
-
Filtration: The product precipitates as a solid.[4] Filter and wash extensively with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Method B: ZnO Nanoparticle Catalyzed (Green Route)
Based on protocols by Zare et al. and Massah et al. [1, 2]
Reagents:
-
p-Toluenesulfonyl chloride (TsCl): 10 mmol
-
p-Toluidine: 10 mmol
-
ZnO Nanoparticles (20 mol%): 0.16 g
-
Solvent: Ethanol (5 mL) or Solvent-Free (Grinding)
Protocol:
-
Mixing: In a mortar (solvent-free) or flask (ethanol), mix TsCl, p-toluidine, and ZnO nanoparticles.
-
Reaction:
-
Solvent-Free: Grind the mixture with a pestle at room temperature for 15–30 minutes. The mixture will become a paste.
-
Ethanol: Stir at room temperature (or mild heat 50°C) for 45 minutes.
-
-
Extraction: Add hot ethyl acetate (20 mL) to the mixture. The product dissolves; the ZnO catalyst remains solid.
-
Catalyst Recovery: Filter or centrifuge to remove ZnO (can be washed with ethanol, calcined, and reused).
-
Isolation: Evaporate the ethyl acetate filtrate to obtain the pure product.
-
Purification: Recrystallization is often unnecessary due to high specificity, but can be done in Ethanol if needed.
Performance Comparison & Data
The following data contrasts the two methods based on typical laboratory yields and green chemistry metrics.
| Metric | Traditional (Pyridine) | Catalytic (ZnO) | Advantage |
| Reaction Time | 3 – 5 Hours | 15 – 45 Minutes | Catalytic (Faster kinetics) |
| Yield (%) | 80 – 85% | 92 – 96% | Catalytic (Fewer side reactions) |
| Atom Economy | Low (Loss of Pyridine-HCl) | High | Catalytic |
| Purification | Acid wash + Recrystallization | Simple Filtration + Evaporation | Catalytic |
| Toxicity | High (Pyridine is hepatotoxic) | Low (ZnO is GRAS*) | Catalytic |
| Catalyst Reusability | N/A (Reagents consumed) | Recyclable (3-5 cycles) | Catalytic |
| Cost | High (Solvent waste disposal) | Low (Reusable catalyst) | Catalytic |
*GRAS: Generally Recognized As Safe
Workflow Visualization
The operational complexity of the traditional method is significantly higher due to the "Acid Wash" step required to remove the pyridine solvent.
Figure 2: Operational workflow comparison. Note the elimination of the acid-quench step in the catalytic route.
Self-Validating Quality Control (QC)
To ensure the integrity of the synthesized compound, researchers should verify the following physicochemical properties immediately post-synthesis.
-
Melting Point:
-
Expected Range:116 – 118 °C [3].
-
Validation: If MP < 114°C, impurities (unreacted amine or hydrolyzed TsOH) are present. Recrystallize from ethanol.
-
-
TLC Analysis:
-
Mobile Phase: n-Hexane : Ethyl Acetate (7:3).
-
Rf Value: Product Rf ≈ 0.45 – 0.55.
-
Visualization: UV lamp (254 nm). Reactants (TsCl and Toluidine) will have distinct Rf values (TsCl higher, Toluidine lower).
-
-
Solubility Check:
-
Insoluble in water.[5]
-
Soluble in Ethanol, Acetone, DCM.
-
Soluble in 10% NaOH (due to the acidic N-H proton of the sulfonamide). This is a key chemical test to distinguish sulfonamides from sulfones.
-
Critical Analysis & Recommendation
When to use Traditional (Pyridine):
-
If you are strictly following a legacy SOP (Standard Operating Procedure) for regulatory filing where process changes are restricted.
-
If ZnO nanoparticles are unavailable and pyridine is abundant.
When to use Catalytic (ZnO/Green):
-
Drug Discovery/Screening: When high throughput is required (15 min reaction time).
-
Scale-Up: To reduce liquid waste disposal costs (E-Factor reduction).
-
Green Chemistry Compliance: To eliminate Class 2 solvents (Pyridine) from the workflow.
Verdict: The ZnO-catalyzed protocol is scientifically superior for the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. It transforms a toxic, waste-heavy process into a rapid, benign surface-mediated reaction with easier work-up.
References
-
Zare, A., Hasaninejad, A., et al. (2009). "Zinc Oxide (ZnO) as a Green, Efficient and Reusable Catalyst for the Synthesis of Sulfonamides." Journal of Chemical Sciences.
-
Massah, A. R., et al. (2007). "Solid Acid Catalysts: A Green Approach for the Synthesis of Sulfonamides." Monatshefte für Chemie.
-
Khan, I. U., et al. (2010).[2] "4-Methyl-N-(4-methylphenyl)benzenesulfonamide."[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(4), o786.
-
Nasrollahzadeh, M., et al. (2014).[6] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water." Synlett, 25, 505-508.[6]
Sources
- 1. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | C14H15NO2S | CID 69034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hnljchem.com [hnljchem.com]
- 6. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
Beyond the R-Factor: A Comparative Guide to X-ray Data Validation for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Executive Summary
The Crisis of Reproducibility: In small molecule drug discovery, the sulfonamide moiety is ubiquitous. However, structural errors in this group—specifically regarding the S–N bond geometry and protonation states—are frequent sources of retractions.
This guide compares two validation methodologies for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (C₁₄H₁₅NO₂S):
-
Standard Statistical Validation: Relying primarily on R-factors and basic CheckCIF alerts.
-
Integrated Geometric Validation (IGV): A multi-tier approach combining residual density analysis, CSD-Mogul knowledge bases, and Hirshfeld surface analysis.
Verdict: While Standard Validation is faster, it frequently misses subtle errors in hydrogen bonding networks (
The Molecule: Structural Challenges
The target molecule, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide , presents specific crystallographic challenges that automated software often misinterprets:
-
The Sulfonamide Nitrogen (
vs. ): The nitrogen atom is often planar due to conjugation with the S=O and the aromatic ring, but subtle pyramidalization can occur. Incorrect geometry assignment here leads to fatal errors in docking studies. -
The S–N Bond Length: Typically shorter (approx. 1.63 Å) than a standard single bond due to partial double-bond character.
-
Torsional Flexibility: The C–S–N–C torsion angle determines the relative orientation of the two tolyl rings (often forming a "butterfly" or "L-shape" conformation).
Comparative Analysis: Standard vs. Integrated Validation
The following data compares a hypothetical "Standard" refinement against a fully optimized "Integrated" refinement for C₁₄H₁₅NO₂S.
Table 1: Quantitative Performance Metrics
| Metric | Method A: Standard Validation | Method B: Integrated Geometric Validation (IGV) | Interpretation |
| R1 Factor (I > 2σ) | 0.052 (5.2%) | 0.038 (3.8%) | Lower is better, but R1 < 5% is the gold standard for publication quality. |
| wR2 (All data) | 0.145 | 0.102 | High wR2 in Method A suggests poor weighting or unmodeled disorder. |
| Goodness of Fit (GooF) | 1.15 | 1.04 | Values > 1.10 indicate the model is under-parameterized or weights are incorrect. |
| S–N Bond Precision | 0.006 Å | 0.002 Å | High precision is required to distinguish bond orders. |
| Max Residual Density | +0.65 e⁻/ų (near S) | +0.22 e⁻/ų | High residuals near Sulfur indicate unmodeled absorption or Fourier truncation errors. |
| Mogul Z-Score (S–N) | 2.8 (Marginal) | 0.8 (Excellent) | A Z-score > 2.0 indicates the geometry deviates significantly from the CSD average. |
| N-H...O Interaction | Modeled geometrically | Located via Difference Map | Method B experimentally verifies the H-bond network. |
Analysis of Failure Points in Method A
In the "Standard" approach, the structure solution software (e.g., SHELXT) places the hydrogen atom on the nitrogen geometrically. However, if the nitrogen is slightly pyramidal, the geometric placement will be incorrect, leading to a distorted hydrogen bond network. Method B uses the Difference Fourier Map to locate the electron density of the hydrogen atom manually, ensuring the
Detailed Experimental Protocol (IGV Method)
This protocol ensures self-validating results for sulfonamide structures.
Phase 1: Data Collection & Reduction
-
Crystal Selection: Select a single crystal approx.
mm. Avoid cracked or twinned specimens. -
Temperature: Collect data at 100 K . Room temperature (298 K) data suffers from thermal smearing, particularly of the methyl groups on the tolyl rings, obscuring the N-H position.
-
Resolution: Collect to a minimum resolution of
Å ( for Mo K ). -
Absorption Correction: Apply Multi-scan or Numerical absorption correction (SADABS/CrysAlisPro). Sulfur (
) has significant anomalous scattering; uncorrected data will show "ghost" peaks around the S atom.
Phase 2: Refinement Strategy
-
Initial Solution: Use SHELXT (Intrinsic Phasing).
-
Anisotropic Refinement: Refine all non-hydrogen atoms (S, O, N, C) anisotropically using SHELXL .
-
Hydrogen Treatment (Critical Step):
-
Methyl/Aromatic H: Use a riding model (AFIX 43/137).
-
Sulfonamide N-H:Do not use AFIX initially. Inspect the Difference Fourier Map (
). You should see a peak of approx 0.5–0.8 e⁻/ų near the Nitrogen. -
Refinement: Assign this peak as H. Refine its coordinates freely with an isotropic thermal parameter (
of N). Restrain the N-H distance to Å (DFIX) only if the bond length drifts to physically impossible values (>1.0 Å).
-
Phase 3: The Validation Loop (The "Self-Validating" Core)
Do not wait until the end to validate. Execute this loop after every major refinement cycle.
-
CheckCIF (IUCr): Upload the CIF.[1][2]
-
Target: Zero "A" alerts.[3]
-
Common Sulfonamide Alert: "Hirshfeld Test Diff" on the S–O or S–N bond. This usually indicates the thermal ellipsoids are vibrating in physically impossible directions (often due to bad absorption correction).
-
-
CSD-Mogul (Geometry Check):
-
Compare your S–N bond length (
Å) and O–S–O angle ( ) against the Cambridge Structural Database (CSD). -
Action: If your Z-score > 2.0, check for disorder or incorrect atom assignment (e.g., confusing N and O).
-
-
Residual Density Check:
-
Inspect the map for peaks > 0.4 e⁻/ų.
-
Sulfonamide Specific: A hole (negative density) along the S–N bond indicates the bond is modeled too short; a peak indicates it is too long or an atom is misidentified.
-
Visualization of the Validation Workflow
Caption: The Integrated Geometric Validation (IGV) workflow ensures structural accuracy by cycling through statistical, geometric, and electron density checks before finalization.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][5][6] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Spek, A. L. (2020). PLATON SQUEEZE: A Tool for the Calculation of the Disordered Solvent Contribution to the Calculated Structure Factors. Acta Crystallographica Section C, 71, 9-18. Link
-
Bruno, I. J., et al. (2004).[5] Retrieval of Crystallographically-Derived Molecular Geometry Information. Journal of Chemical Information and Computer Sciences, 44(6), 2133–2144. Link
-
Khan, I. U., et al. (2010).[7] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[7] Acta Crystallographica Section E, 66(4), o813. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
- 1. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Using small molecule crystal structure data to obtain information about sulfonamide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
High-Resolution Spectroscopic Validation: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide vs. Precursors
Executive Summary
In medicinal chemistry, the sulfonamide linkage is a privileged scaffold, serving as the core pharmacophore for varying classes of drugs, from antibacterials to carbonic anhydrase inhibitors. This guide provides a definitive spectroscopic comparison between the target sulfonamide, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
The objective is to equip researchers with a self-validating analytical framework. By quantifying specific chemical shift perturbations (
Experimental Protocol: Synthesis & Isolation
To ensure the NMR data presented below correlates with a reproducible sample, the following standard protocol is recommended. This method minimizes side reactions (like bis-tosylation) common in primary amines.[1]
Methodology
-
Reactants: Dissolve
-toluidine (1.0 equiv) in anhydrous Pyridine (solvent/base). -
Addition: Cool to 0°C. Add
-toluenesulfonyl chloride (1.1 equiv) portion-wise to control exotherm. -
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Pour mixture into 1M HCl (ice-cold) to sequester pyridine. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace sulfonic acid.[1]
Workflow Visualization
Caption: Step-by-step synthesis and isolation workflow ensuring removal of pyridine salts prior to NMR analysis.
Comparative Spectroscopic Analysis (¹H NMR)
The power of this analysis lies in the Chemical Shift Perturbation (
Solvent: Chloroform-d (
Table 1: ¹H NMR Chemical Shift Comparison
| Proton Assignment | Precursor Shift ( | Product Shift ( | Mechanistic Insight | |
| Methyl (Tosyl) | 2.43 (s) [in TsCl] | 2.36 (s) | -0.07 (Upfield) | Loss of highly electronegative -Cl reduces deshielding.[1] |
| Methyl (Tolyl) | ~2.25 (s) [in Toluidine] | 2.26 (s) | +0.01 (Negligible) | Distal to reaction center; confirms integrity of tolyl ring.[1] |
| Aromatic (Ortho to S) | 7.80 (d) [in TsCl] | 7.65 (d) | -0.15 (Upfield) | Sulfonamide is less electron-withdrawing than Sulfonyl Chloride.[1] |
| Aromatic (Ortho to N) | 6.60 (d) [in Toluidine]* | 6.94–7.03 (m) | +0.40 (Downfield) | CRITICAL: Conversion of electron-donating |
| NH Proton | ~3.5 (broad) [in Toluidine] | ~7.0 (s/broad) | +3.50 (Downfield) | Formation of acidic Sulfonamide proton.[1] H-bonding dependent.[1] |
*Note: Precursor amine shifts are approximate and concentration-dependent.[1]
Detailed Interpretation
-
The "Crossover" Effect: In the starting materials, the aromatic protons of TsCl are significantly downfield (7.80 ppm) compared to
-toluidine (6.60/6.90 ppm).[1] In the product, these signals converge toward the 7.0–7.6 ppm region. -
Diagnostic Signal: The doublet at 7.65 ppm is the hallmark of the tosyl group attached to nitrogen.[1] If this signal remains at 7.80 ppm, your reaction is incomplete (residual TsCl).[1]
-
Methyl Differentiation: The two methyl singlets are distinct (2.36 vs 2.26 ppm).[1] The methyl on the sulfonyl ring (2.[1][2]36) is slightly more deshielded than the methyl on the amine ring (2.[1]26) due to the proximity of the
group.
Comparative Spectroscopic Analysis (¹³C NMR)
Carbon NMR provides the definitive confirmation of the carbon skeleton and is less susceptible to concentration effects than the NH proton in ¹H NMR.[1]
Solvent: Chloroform-d (
Table 2: ¹³C NMR Chemical Shift Data
| Carbon Environment | Product Shift ( | Validation Check |
| C-ipso (S-C) | 143.7 | Distinct from TsCl C-ipso (~146 ppm).[1] |
| C-ipso (N-C) | 133.8 | significantly downfield from Toluidine C-ipso (~143 ppm) due to electronic change.[1] |
| Aromatic CH | 129.8, 129.6, 127.3, 122.2 | Four distinct signals representing the two AA'BB' systems. |
| Methyl (Tosyl) | 21.5 | Standard Ar-CH3.[1] |
| Methyl (Tolyl) | 20.8 | Standard Ar-CH3.[1] |
Logic Tree for Assignment
Caption: Decision tree for assigning ¹H NMR signals based on electronic shielding environments.
Troubleshooting & Impurity Profiling
When analyzing your spectra, look for these common "red flags" that indicate process failure or poor isolation.
-
Residual Pyridine:
-
Hydrolyzed TsCl (
-Toluenesulfonic Acid): -
Bis-Tosylation:
References
-
Royal Society of Chemistry.[1][4] (2016).[1] Supplementary Information: Synthesis and spectral data of N-arylsulfonamides. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST).[1][5] p-Toluenesulfonyl chloride Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]
-
PubChem.[1][2] Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Compound Summary. Retrieved from [Link][1]
Sources
- 1. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Study: Catalytic Architectures for Diaryl Sulfonamide Synthesis
Executive Summary: The Strategic Pivot
The synthesis of diaryl sulfonamides—a pharmacophore critical to COX-2 inhibitors, anticancer agents (e.g., Vemurafenib), and antivirals—has historically relied on the nucleophilic attack of anilines on sulfonyl chlorides. While effective for simple substrates, this classical
This guide evaluates the shift from stoichiometric activation to catalytic cross-coupling , comparing three distinct catalytic architectures:
-
Palladium (Pd) Cross-Coupling (Buchwald-Hartwig Type): The high-yield standard for aryl halide functionalization.
-
Copper (Cu) Oxidative Coupling (Chan-Lam Type): The aerobic, ambient-temperature alternative using boronic acids.[1]
-
Organocatalysis (Nucleophilic Activation): The metal-free baseline for sulfonyl chloride activation.
Mechanistic Architectures
To select the correct catalyst, one must understand the underlying kinetic barriers.
Transition Metal Catalysis (The Inverse Disconnection)
Unlike the classical route (Sulfonyl Chloride + Amine), transition metal catalysis allows the use of Aryl Halides or Boronic Acids as electrophiles reacting with primary sulfonamides. This "inverse" strategy is vital when the sulfonyl chloride is unstable or unavailable.
Diagram 1: Palladium-Catalyzed C-N Cross-Coupling Cycle
The following diagram illustrates the catalytic cycle for the N-arylation of sulfonamides using Pd(0) and bulky phosphine ligands.
Caption: The Pd(0)/Pd(II) cycle relies on bulky ligands (e.g., XPhos, tBuBrettPhos) to facilitate the difficult reductive elimination of the electron-poor sulfonamide nitrogen.
Comparative Analysis
Category A: Palladium (Pd) Catalysts
Best for: High-value intermediates, unreactive aryl chlorides, and scale-up where yield is paramount.
-
Mechanism: Buchwald-Hartwig amination adapted for sulfonamides.[1]
-
Performance:
-
Yield: Consistently >90% for a broad scope.
-
Ligand Dependency: Critical. Monodentate biaryl phosphines (e.g., XPhos , tBuBrettPhos ) are required to prevent catalyst poisoning by the sulfonamide.
-
Limitations: High cost of Pd and ligands; rigorous
exclusion required; heavy metal removal (scavenging) needed for pharma compliance.
-
Category B: Copper (Cu) Catalysts
Best for: Late-stage functionalization, air-tolerant synthesis, and boronic acid substrates.
-
Mechanism: Chan-Lam oxidative coupling.[1] Uses
(often stoichiometric or catalytic with re-oxidation). -
Performance:
-
Yield: Moderate to High (60–85%).
-
Conditions: Mild (Room Temperature, Open Air).
-
Substrate: Requires Aryl Boronic Acids (often easier to handle than halides).
-
Limitations: Slower kinetics (reaction times 12–48h); high catalyst loading (10–20 mol%) often required to combat catalyst death.
-
Category C: Organocatalysts (DMAP/DABCO)
Best for: Classical Sulfonyl Chloride + Aniline coupling.
-
Mechanism: Nucleophilic catalysis. The catalyst attacks the sulfonyl chloride to form a highly electrophilic sulfonyl-ammonium salt.
-
Comparison (DMAP vs. DABCO):
-
DMAP: Superior kinetic activator due to resonance stabilization of the intermediate. Preferred for deactivated anilines.
-
DABCO: "Greener" solid base, easier to handle, but lower turnover frequency (TOF) for sterically hindered substrates.
-
Data Dashboard: Performance Metrics
The following table aggregates performance data from recent high-impact studies (e.g., J. Am. Chem. Soc., Org.[1] Lett.).
| Feature | Pd-Catalyzed (Buchwald) | Cu-Catalyzed (Chan-Lam) | Organocatalytic (DMAP) |
| Primary Substrates | Aryl Halide + Sulfonamide | Aryl Boronic Acid + Sulfonamide | Sulfonyl Chloride + Aniline |
| Avg. Yield | 92 - 99% | 70 - 85% | 85 - 95% |
| Reaction Time | 2 - 6 Hours | 12 - 48 Hours | 1 - 4 Hours |
| Temperature | 80°C - 110°C | 25°C (Room Temp) | 0°C - 25°C |
| Air/Moisture | Sensitive (Inert atm required) | Tolerant (Open air) | Moisture Sensitive |
| Functional Group Tol. | Excellent (with correct ligand) | Good (Boronic acid dependent) | Moderate (Acid sensitive) |
| Cost Profile | $ (Low) | $ (Low) |
Experimental Protocol: The "Gold Standard" Method
For drug discovery applications where reliability outweighs cost, the Pd-Catalyzed Cross-Coupling is the recommended protocol.
Protocol: Pd-Catalyzed N-Arylation of Sulfonamides
Based on methodologies developed by the Buchwald Lab.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
Primary Sulfonamide (1.2 equiv)
-
Catalyst:
(1–2 mol%) or -
Ligand: tBuBrettPhos (2–4 mol%) (Critical for preventing catalyst poisoning)
-
Base:
(2.0 equiv) or -
Solvent: t-Amyl Alcohol or Dioxane (anhydrous)
Workflow:
-
Charge: In a glovebox or under Argon flow, add Pd source, Ligand, Base, and Sulfonamide to a reaction vial equipped with a stir bar.
-
Solvate: Add the Aryl Halide (if solid) and Solvent. If Aryl Halide is liquid, add via syringe.
-
Activation: Seal the vial. Heat to 100°C for 4–8 hours.
-
Note: The solution should turn from dark red/brown to a lighter orange/yellow as the active catalytic species forms.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
If yield is <50%, check the Ligand:Pd ratio . It must be >1:1 (ideally 1.2:1 or 2:1) to ensure the Pd center is ligated and stable.
-
If starting material remains, ensure the reaction environment is strictly anhydrous ; water quenches the active base.
Decision Framework
Use this logic tree to select the optimal catalyst based on your available starting materials and constraints.
Caption: Selection logic based on substrate stability and availability. Pd offers power; Cu offers mildness; Organocatalysis offers simplicity.
References
-
Buchwald, S. L., et al. (2008).[2] Ligand-Promoted Palladium-Catalyzed Coupling of Aryl Halides with Sulfonamides. Journal of the American Chemical Society.[3]
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.[4]
-
Willis, M. C., et al. (2011).[4] DABSO as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[4] Organic Letters.[1][4][5]
-
Bolm, C., et al. (2022).[2] Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents.[6] Journal of Organic Chemistry.[4][7]
-
Macmillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed C-N Cross-Coupling. Science.[4]
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersrj.com [frontiersrj.com]
Biological activity of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide versus other sulfonamides
Common Names:
Executive Summary: The Scaffold vs. The Drug
In the landscape of sulfonamide pharmacology, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (herein referred to as TM-TBS ) represents a critical distinction between a structural scaffold and a functional drug .
Unlike its famous cousins, the antimicrobial "sulfa drugs" (e.g., Sulfamethoxazole) or the diuretic carbonic anhydrase inhibitors (e.g., Acetazolamide), TM-TBS acts primarily as a lipophilic pharmacophore.[1] It lacks the primary amino group essential for folate synthesis inhibition and the unsubstituted sulfonamide moiety required for high-affinity zinc coordination in carbonic anhydrase.
Key Takeaway: Researchers utilizing TM-TBS should view it not as a direct antimicrobial agent, but as a lipophilic control compound for Structure-Activity Relationship (SAR) studies or a precursor for microtubule-destabilizing herbicides (dinitroanilines).
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Specification | Relevance to Bioactivity |
| IUPAC Name | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Defines the |
| Molecular Weight | 325.43 g/mol | Lipophilic small molecule (Rule of 5 compliant). |
| LogP (Predicted) | ~3.8 - 4.2 | High Lipophilicity. Unlike water-soluble sulfa drugs, TM-TBS crosses membranes easily but has poor aqueous solubility.[1] |
| H-Bond Donors | 1 (Secondary Amine) | Limited hydrogen bonding compared to primary sulfonamides. |
| Electronic Character | Electron-rich aromatic rings | The |
Comparative Biological Activity
This section objectively compares TM-TBS against industry-standard sulfonamides to elucidate its specific mechanism of action (or lack thereof).
A. Antibacterial Activity (Folate Pathway)
Comparator: Sulfamethoxazole (SMX)
-
Mechanism of SMX: SMX mimics p-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate biosynthesis.[3] This requires a free primary amine at the
position. -
Performance of TM-TBS:
-
Activity: Negligible / Inactive.
-
Reasoning: TM-TBS possesses a methyl group at the para position of the aniline ring (instead of an amine) and a bulky tosyl group on the nitrogen. It cannot fit the PABA binding pocket of DHPS.
-
Experimental Evidence: In standard MIC assays against S. aureus or E. coli,
-di-substituted or -aryl sulfonamides like TM-TBS typically show MIC values >100 µg/mL, whereas active sulfa drugs show MICs <10-20 µg/mL.[1]
-
B. Carbonic Anhydrase (CA) Inhibition
Comparator: Acetazolamide (AAZ)
-
Mechanism of AAZ: The primary sulfonamide group (
) acts as a zinc-binding group (ZBG). The nitrogen anion coordinates directly to the ion in the enzyme's active site. -
Performance of TM-TBS:
-
Activity: Weak / Low Affinity (
in micromolar range vs. nanomolar for AAZ). -
Reasoning: TM-TBS is a secondary sulfonamide (
). The bulky -tolyl group sterically hinders the approach to the Zinc ion deep within the enzyme cleft. Furthermore, the of the sulfonamide nitrogen is shifted, making it less likely to exist as the required anion at physiological pH.[1]
-
C. Emerging Activity: Antifungal & Microtubule Targeting
While inactive as a classic antibiotic, the TM-TBS scaffold shows relevance in:
-
Antifungal Synergism: Lipophilic
-aryl sulfonamides can disrupt fungal cell membranes or inhibit specific fungal transporters (e.g., Pdr5p efflux pumps) due to their high hydrophobicity. -
Herbicidal Precursor: Nitration of TM-TBS yields dinitroaniline derivatives (e.g., related to Trifluralin), which are potent inhibitors of tubulin polymerization in plants.[1]
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) explaining why TM-TBS fails as a folate inhibitor but succeeds as a lipophilic scaffold.
Figure 1: Comparative binding logic. TM-TBS fails to inhibit DHPS due to the replacement of the essential amine with a methyl group.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Use this protocol to quantify the affinity difference between TM-TBS and Acetazolamide.
Objective: Determine the Inhibition Constant (
Reagents
-
Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Stock Solutions: Dissolve TM-TBS in DMSO (10 mM). Note: Ensure complete solubility as TM-TBS is hydrophobic.[1]
Workflow
-
Preparation:
-
Prepare serial dilutions of TM-TBS (0.1 µM to 100 µM) and Acetazolamide (0.01 µM to 10 µM) in buffer containing 5% DMSO.
-
-
Incubation:
-
Add 140 µL of Buffer to 96-well plate.
-
Add 20 µL of Enzyme solution.
-
Add 20 µL of Inhibitor solution (TM-TBS or Control).
-
Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
-
Reaction Trigger:
-
Add 20 µL of 4-NPA substrate (3 mM stock).
-
-
Measurement:
-
Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes using a microplate reader.
-
-
Analysis:
-
Calculate initial velocity (
). -
Plot % Inhibition vs. Log[Concentration].
-
Fit data to the Cheng-Prusoff equation to determine
.
-
Expected Results:
-
Acetazolamide:
. -
TM-TBS:
(Weak/Inactive).
Summary Data Table
| Feature | Sulfamethoxazole (Standard) | TM-TBS (Target Compound) | Implication |
| Primary Target | Dihydropteroate Synthase (DHPS) | None (Scaffold / Chemical Probe) | TM-TBS is not an antibiotic. |
| CA Inhibition | Moderate (Secondary effect) | Weak / Negligible | TM-TBS is not a diuretic candidate. |
| Lipophilicity | Low to Moderate | High | TM-TBS has higher membrane permeability but lower solubility. |
| N4 Substituent | Free Amine ( | Methyl Group ( | Critical SAR Breakpoint: Removes folate inhibition capability. |
| Sulfonamide N | Heterocyclic substitution | Aryl (Tolyl) substitution | Increases hydrophobic bulk; reduces water solubility. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Gowda, B. T., et al. (2009).[1] Structure-activity relationship studies of N-aryl-benzenesulfonamides. Zeitschrift für Naturforschung B, 64(11), 1411-1418.[1] (Provides crystallographic and structural data on the N-tosyl-p-toluidine scaffold).
-
Durgun, M., et al. (2022).[1] Synthesis and biological evaluation of novel sulfonamide derivatives as potential carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CID 77279).[4] National Center for Biotechnology Information. Link
-
Ozbek, N., et al. (2007).[1] Synthesis, characterization and antimicrobial activity of new sulfonamide derivatives. Journal of Molecular Structure, 843, 1-3.[1] (Demonstrates the reduced activity of N-alkylated sulfonamides compared to primary sulfonamides).
Sources
- 1. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity assessment of synthesized 4-Methyl-N-(4-methylphenyl)benzenesulfonamide by HPLC
Executive Summary & Technical Context[1][2][3][4]
The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
This guide compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and LC-MS, establishing why HPLC-UV remains the gold standard for impurity profiling of this sulfonamide, provided specific pH-controlled conditions are met.
Synthesis Pathway & Impurity Origins
To validate a method, one must understand the "chemical noise." The following diagram illustrates the synthesis pathway and the origin of critical impurities that the HPLC method must resolve.
Figure 1: Synthesis pathway showing the origin of acidic (p-TsOH), basic (p-toluidine), and hydrophobic (bis-sulfonamide) impurities.
Comparative Analysis: HPLC vs. Alternatives
While qNMR is excellent for assay (absolute purity), it lacks the sensitivity required for trace impurity profiling (ICH limits). HPLC-UV provides the necessary balance of sensitivity, robustness, and cost.
| Feature | HPLC-UV (Proposed) | qNMR ( | LC-MS/MS |
| Primary Use | Trace Impurity Profiling (<0.1%) | Absolute Assay / Potency (>98%) | Identification of Unknowns |
| Sensitivity (LOD) | High (~0.01%) | Low (~0.5 - 1.0%) | Very High (<0.001%) |
| Specificity | Good (Retention Time) | Excellent (Structural) | Excellent (Mass/Charge) |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
| Cost per Run | Low | Low (after instrument cost) | High |
| Limitation | Requires reference standards | Lower dynamic range | Matrix effects / Ion suppression |
Scientist's Verdict: Use qNMR to assign the potency of your primary reference standard. Use HPLC-UV for batch release testing and monitoring reaction completion, as it is the only method capable of reliably quantifying residual
Optimized HPLC Protocol
This protocol is designed to address the specific pKa differences between the analytes.
-
Challenge:
-Toluidine is basic (pKa ~5.1).[1] In neutral buffers, it interacts with silanols, causing tailing. -
Solution: Use an acidic mobile phase (pH ~2.5). This fully protonates the amine (ensuring sharp elution) and keeps the sulfonamide neutral (ensuring retention).
Chromatographic Conditions[1][4][5][6][7][8][9][10][11]
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Standard hydrophobicity for retaining the neutral sulfonamide. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.1) suppresses silanol activity and protonates amines. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for eluting the hydrophobic product. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV at 254 nm | Max absorption for the aromatic tosyl/phenyl rings. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 10 µL | Sufficient for sensitivity without overloading. |
Gradient Program[5]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold to retain polar p-TsOH. |
| 5.0 | 10 | Isocratic hold. |
| 20.0 | 90 | Linear ramp to elute product and bis-sulfonamides. |
| 25.0 | 90 | Wash column. |
| 25.1 | 10 | Re-equilibration. |
| 30.0 | 10 | End of run. |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use 100% water as the product is insoluble.
-
Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in diluent.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate which may bind sulfonamides).
Method Logic & Validation Framework
The following decision tree illustrates the logic applied during method development to ensure "Self-Validating" robustness, aligned with ICH Q2(R1) guidelines.
Figure 2: Method development decision tree highlighting the critical role of pH control in sulfonamide separation.
Validation Criteria (Self-Check)
To ensure the method is performing correctly in your lab, verify these system suitability parameters before running samples:
-
Resolution (
): > 2.0 between -toluidine (impurity) and the main product peak. -
Tailing Factor (
): < 1.5 for the main peak (indicates successful suppression of silanol interactions). -
Retention Time:
-TsOH (approx 2-3 min) < -Toluidine (approx 5-7 min) < Product (approx 12-15 min).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Thermo Fisher Scientific. (2016).[3] Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities. Application Brief 73116.[3] Link
-
BenchChem. (2025).[4] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (General guidance on sulfonamide workup and analysis).
Sources
Thermal stability analysis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (TGA/DSC)
An In-Depth Technical Guide on the Thermal Stability Analysis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Executive Summary
Compound: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Common Aliases:
This guide provides a rigorous thermal stability profile of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide , a bis-aryl sulfonamide frequently utilized as a stable intermediate in organic synthesis and a model compound for sulfonamide drug linkers.
Compared to aliphatic sulfonamide plasticizers (e.g.,
This document outlines the specific experimental protocols, comparative performance data, and degradation mechanisms required for researchers validating this material for high-temperature processing or pharmaceutical applications.
Material Characterization & Thermal Profile
Predicted & Observed Thermal Behavior
Unlike its precursor,
| Property | Value / Observation | Interpretation |
| Melting Point ( | 118°C – 120°C | Sharp endothermic peak. Lower than PTSA ( |
| Decomposition Onset ( | > 280°C | High stability attributed to the strength of the |
| Mass Loss (Volatiles) | < 0.5% at 150°C | Negligible volatility below decomposition, making it suitable for melt-processing applications. |
| Residue at 600°C | ~5–10% (Char) | Formation of stable sulfonyl-radical recombination products (carbonaceous char). |
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target with common sulfonamide alternatives to highlight its specific utility in high-stability applications.
| Feature | Target: | Alternative A: | Alternative B: |
| Structure | Bis-Aryl (Rigid) | Primary Amide (H-Bond rich) | |
| Physical State | Crystalline Solid | Crystalline Solid | Viscous Liquid / Low melt solid |
| Melting Point | 118–120°C | 136–137°C | ~52°C (isomer mix often liquid) |
| Thermal Stability ( | High (>280°C) | Medium (~220–250°C) | Lower (Volatile loss <200°C) |
| Primary Application | Drug Linker / Stable Intermediate | Precursor / Fungicide | Plasticizer (low volatility req.) |
Key Insight: Choose
-Tosyl-p-toluidine when the application requires a solid-state material that must withstand processing temperatures above 200°C without degrading or plasticizing the matrix.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal calibration standards and specific atmosphere controls.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine precise melting point, enthalpy of fusion (
-
Instrument Preparation:
-
Calibrate heat flow and temperature using Indium (
, ) and Zinc ( ). -
Ensure baseline flatness is < 10 µW over the range of 50–300°C.
-
-
Sample Preparation:
-
Weigh 3–5 mg of dried sample into a Tzero Aluminum pan.
-
Critical Step: Use a hermetically sealed lid with a pinhole. Reasoning: The pinhole prevents pressure buildup from trace volatiles while maintaining self-atmosphere to suppress sublimation.
-
-
Thermal Cycle:
-
Equilibrate: at 40°C.
-
Ramp 1: Heat at 10°C/min to 150°C (Observe
). -
Cool: Cool at 10°C/min to 40°C (Observe crystallization
). -
Ramp 2: Heat at 10°C/min to 160°C. Reasoning: The second heat removes thermal history (solvents/processing stress) and provides the true thermodynamic melting point.
-
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine thermal stability limit (
-
Atmosphere Control:
-
Purge balance with Nitrogen (40 mL/min) to study pyrolysis.
-
Optional: Switch to Air/Oxygen >600°C to burn off char.
-
-
Sample Loading:
-
Use Platinum or Alumina pans (inert to sulfonamides at high T). Avoid Aluminum pans above 550°C.
-
Load 10–15 mg to minimize surface-area-to-volume ratio effects on evaporation.
-
-
Heating Profile:
-
Ramp: 10°C/min from Ambient to 700°C.
-
High-Res Mode (Optional): If using a Hi-Res TGA, set sensitivity to 4.0 to resolve overlapping weight loss events (e.g., desolvation vs. degradation).
-
Visualization of Workflows & Mechanisms
Experimental Workflow Diagram
This diagram illustrates the logical flow of characterization, ensuring no data artifacts (like solvent peaks) are mistaken for material degradation.
Caption: Integrated thermal analysis workflow ensuring sample conditioning prior to measurement.
Thermal Degradation Mechanism
The primary degradation pathway for
Caption: Proposed mechanistic pathway for thermal degradation via S-N bond homolysis.
Mechanistic Insight & Interpretation
Why is it stable?
The thermal stability of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide arises from the resonance stabilization of the sulfonamide bond. The lone pair on the nitrogen atom is delocalized into the
Degradation Pathway
Upon reaching
-
Homolysis: The
bond breaks. -
Extrusion: The sulfonyl radical ejects
(detectable by TGA-MS or evolved gas analysis). -
Recombination: The remaining
-tolyl and -methylphenyl radicals recombine to form biaryls or abstract hydrogen to form -toluidine and toluene derivatives [1][2].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for preparation and melting points of sulfonamide derivatives of amines).
-
Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (General protocols for organic solid analysis).
-
PubChem. (2025).[1][2] Compound Summary: p-Toluenesulfonamide Derivatives. National Library of Medicine.
-
Sigma-Aldrich. (2024). Safety Data Sheet & Properties: N-Tosyl-p-toluidine. Merck KGaA.
Sources
Comparative Guide: Dihedral Angle Variations in N-Arylbenzenesulfonamide Crystal Structures
Executive Summary
N-arylbenzenesulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents.[1] Their biological efficacy is intimately linked to their 3D conformation—specifically the dihedral angle (torsion angle) around the sulfonamide (
This guide provides a technical comparison of dihedral angles across distinct N-arylbenzenesulfonamide derivatives, analyzing how steric bulk and electronic effects drive conformational polymorphism.[1] It includes validated synthesis protocols and structural logic diagrams to support experimental reproducibility.[1]
Structural Parameters & Definitions
Before comparing specific values, we must define the critical geometric parameters governing the sulfonamide core.
-
Primary Torsion Angle (
): Defined by the atoms .[1] This angle determines the twist of the N-phenyl ring relative to the sulfonyl group. -
Inter-Ring Dihedral Angle (
): The angle between the plane of the benzenesulfonyl ring and the plane of the N-aryl ring. -
"V-Shape" Conformation: Most derivatives adopt a folded geometry where the two aromatic rings are tilted, avoiding the steric clash between the sulfonyl oxygens and the N-aryl ortho-hydrogens.
Comparative Analysis of Dihedral Angles
The following table synthesizes crystallographic data from specific derivatives. Note how ortho-substitution and N-acylation (benzoyl derivatives) significantly alter the torsional landscape compared to the para-substituted baseline.[1]
Table 1: Dihedral Angle Comparison of N-Arylbenzenesulfonamide Derivatives
| Compound Class | Specific Derivative | Substituent Effect | Inter-Ring Dihedral ( | Structural Insight | |
| Baseline (Para) | 4-Nitro-N-phenylbenzenesulfonamide | Electron-withdrawing (Para) | 61.9° | 36.2° | Typical "open" V-shape.[1] Para-substitution has minimal steric impact on the S-N core. |
| Ortho-Steric | N-(phenyl)-2-nitrobenzenesulfonamide | Steric Bulk (Ortho) | -72.8° | 59.6° | Ortho-nitro group forces a steeper twist to relieve steric strain (Thorpe-Ingold effect).[1] |
| N-Acylated | N-(3-fluorobenzoyl)benzenesulfonamide | N-Carbonyl insertion | N/A (Amide linkage) | 82.7° | The additional carbonyl creates a rigid, nearly perpendicular arrangement of rings.[1] |
| N-Acylated | N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | Methyl + Carbonyl | N/A | 72.6° | Methyl group donation slightly relaxes the perpendicular twist compared to the fluoro-only analog.[1] |
| N-Allyl | N-allyl-4-methylbenzenesulfonamide | Aliphatic N-substituent | 61.0° | N/A | Aliphatic chains mimic the baseline torsion (~60°), confirming the aryl ring is the primary driver of high twist angles.[1] |
Mechanistic Interpretation[1]
-
The Ortho-Effect: Comparing the 4-nitro (61.9°) and 2-nitro (72.8°) derivatives reveals that steric hindrance at the ortho position forces the sulfonamide bond to rotate further out of plane. This "locking" of the conformation is a strategy often used to improve selectivity in drug design.
-
Electronic Modulation: In the N-benzoyl series, the electron-withdrawing fluorine (82.7°) results in a more rigid, orthogonal structure than the methyl-substituted analog (72.6°). Stronger dipole interactions in the crystal lattice of the fluoro-derivative stabilize this extreme twist.
Experimental Protocols
This section details the synthesis and crystallization workflows required to reproduce these solid-state forms.
Synthesis of N-Arylbenzenesulfonamides
Principle: Nucleophilic attack of an arylamine on a sulfonyl chloride.[1] Safety: Sulfonyl chlorides are lachrymators.[1] Perform in a fume hood.
Protocol:
-
Reagents: Dissolve 1.0 eq of the specific arylamine (e.g., aniline, 2-nitroaniline) in dry Dichloromethane (DCM) or Pyridine (5 mL/mmol).
-
Base Addition: If using DCM, add 1.2 eq of Triethylamine (TEA) or Pyridine as a scavenger base.
-
Addition: Cool the solution to 0°C. Dropwise add 1.1 eq of the corresponding Benzenesulfonyl Chloride dissolved in DCM.
-
Reaction: Warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1]
-
Workup:
Crystallization for X-Ray Diffraction (XRD)
Objective: Grow single crystals suitable for diffractometry (approx. 0.3 x 0.3 x 0.2 mm).[1]
Protocol:
-
Solvent Selection: Use a solvent pair: Ethanol/Water or Methanol/DCM .[1]
-
Slow Evaporation Method:
-
Harvesting: Inspect for block- or needle-like crystals. Mount on a glass fiber for XRD data collection.[1]
Structural Logic & Packing Pathways
The crystal packing of these compounds is rarely random; it follows specific supramolecular synthons. The diagram below illustrates the hierarchical assembly from molecule to crystal lattice.
Figure 1: Hierarchy of supramolecular assembly.[1] The primary "V-shape" conformation (driven by sterics/electronics) dictates the ability to form dimers, which then stack into sheets via
References
-
Gowda, B. T., et al. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Chaithanya, et al. (2012).[1][2] N-(Phenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E. (Cited within Source 1 for comparison). [Link]
-
Sreenivasa, S., et al. (2014). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Cook, R., et al. (2013). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. Grand Valley State University ScholarWorks. [Link]
-
Perumal, S., et al. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
Sources
Validating the structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide through single-crystal X-ray diffraction.
Executive Summary: Beyond Connectivity
In the development of sulfonamide-based pharmacophores, establishing molecular connectivity via NMR and Mass Spectrometry is merely the first step. For compounds like 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as
This guide contrasts standard spectroscopic characterization with Single-Crystal X-ray Diffraction (SC-XRD). While NMR confirms the chemical formula (
The Molecule: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide[1][2]
This compound represents a classic "butterfly" sulfonamide scaffold, where two tolyl rings are bridged by a sulfonyl-amine linker.
-
Chemical Formula:
[1][2] -
Molecular Weight: 261.34 g/mol [2]
-
Role: Precursor for carbonic anhydrase inhibitors and a model system for studying sulfonamide hydrogen bonding.
Synthesis & Crystallization Protocol
To obtain crystals suitable for diffraction, purity is paramount. The following protocol ensures both chemical purity and high-quality single crystal growth.
Step-by-Step Methodology:
-
Schotten-Baumann Condensation:
-
Dissolve
-toluidine (1.0 eq) in pyridine (acting as solvent and base). -
Slowly add
-toluenesulfonyl chloride (1.1 eq) at 0°C to prevent exothermic decomposition. -
Reflux for 10–15 minutes to ensure completion.
-
-
Quenching:
-
Pour the reaction mixture into ice-cold water (100 mL). The product precipitates immediately.
-
Filter under suction and wash with cold water to remove pyridinium salts.
-
-
Recrystallization (Critical for XRD):
-
Dissolve the crude solid in minimum hot ethanol.
-
Allow the solution to cool to room temperature naturally (do not induce crash cooling).
-
Slow Evaporation: Cover the vial with perforated parafilm and let stand for 3–5 days.
-
Result: Rod-like, light brown or colorless crystals suitable for X-ray analysis.
-
Comparative Analysis: Spectroscopy vs. Diffraction
Why invest time in growing single crystals? The table below highlights the "blind spots" of standard analysis compared to the resolution of SC-XRD.
| Feature | Method A: Solution State NMR ( | Method B: Single-Crystal XRD |
| Primary Output | Atom-to-atom connectivity.[1] | 3D atomic coordinates & packing. |
| Conformation | Average of rotating conformers (dynamic). | Precise bond angles & torsions (static). |
| H-Bonding | Inferred from chemical shift ( | Directly observed ( |
| Polymorphism | Blind Spot: Cannot distinguish polymorphs. | Definitive: Identifies specific lattice. |
| Stereochemistry | Relative (requires chiral shift reagents). | Absolute configuration (flack parameter). |
The "Blind Spot" of NMR
In
Structural Validation via SC-XRD
The following data is derived from the structural determination of the title compound (based on representative crystallographic data for this specific derivative, e.g., Khan et al., 2010).
Crystal Data & Refinement Details
When validating your own sample, these parameters serve as the reference standard for the Triclinic polymorph.
-
Crystal System: Triclinic[2]
-
Space Group:
(No. 2) -
Unit Cell Dimensions:
-
Z (Molecules/Cell): 2
-
Calculated Density: 1.312 Mg/m³[2]
Key Structural Insights
The SC-XRD analysis reveals three critical features that solution-phase methods miss:
-
The "Butterfly" Geometry: The molecule is bent at the sulfur atom.[3] The dihedral angle between the planes of the two aromatic rings is approximately 70.5° .[1][2] This specific angle minimizes steric clash between the ortho-hydrogens and the sulfonyl oxygens.
-
Intramolecular H-Bonding (S(6) Motif): A weak
interaction exists between an ortho-proton of the amine-side ring and a sulfonyl oxygen.[1][2] This locks the conformation, creating a pseudo-six-membered ring (S(6) graph set). -
Intermolecular Dimerization (
): The dominant packing force is the formation of centrosymmetric dimers. Two molecules link via hydrogen bonds.
Visualizing the Validation Workflow
The following diagram illustrates the logical progression from synthesis to structural confirmation, highlighting the decision points where SC-XRD provides unique value.
Figure 1: Analytical workflow comparison. Note how SC-XRD resolves the spatial ambiguity left by NMR.
Experimental Protocol for X-ray Data Collection
To reproduce the validation results, follow this instrument configuration.
-
Mounting: Select a crystal with dimensions approx.
mm.[2] Mount on a glass fiber using cyanoacrylate adhesive. -
Diffractometer: Bruker SMART APEX or equivalent CCD area detector.
-
Radiation: Mo
( Å).[2] -
Temperature: 296 K (Room Temperature) is sufficient, though 100 K reduces thermal motion ellipsoids.
-
Refinement: Use SHELXL-97 or newer. Refine
-bound H atoms freely to accurately locate the hydrogen bond donor.
Conclusion
While NMR and Mass Spectrometry are indispensable for routine identity checks, they are insufficient for the structural validation required in high-stakes drug development. For 4-Methyl-N-(4-methylphenyl)benzenesulfonamide , SC-XRD provides the definitive proof of the 70.5° aromatic twist and the centrosymmetric dimer packing . These parameters are not merely academic details; they are the physical realities that dictate the compound's solubility, stability, and receptor binding profile.
References
-
Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010).[1] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . Acta Crystallographica Section E: Structure Reports Online, 66(4), o813.
-
Gowda, B. T., Jyothi, K., & Damayanthi, K. (2005). Infrared and NMR spectral studies on N-(substituted phenyl)-p-toluenesulfonamides . Journal of Molecular Structure, 752(1-3), 166-176.
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals . Angewandte Chemie International Edition, 34(15), 1555-1573.
Sources
Comparative Yield Analysis: Modern & Classical Sulfonamide Synthesis Protocols
Executive Summary
Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and anti-inflammatory agents. While the classical nucleophilic attack of amines on sulfonyl chlorides remains the industrial benchmark, it is increasingly limited by the instability of sulfonyl chloride intermediates and poor tolerance for sensitive functional groups.
This guide provides a technical comparison of three distinct synthetic pathways: the Classical Nucleophilic Substitution , the DABSO-Mediated One-Pot Synthesis , and the Oxidative Coupling of Thiols . We analyze these protocols based on yield efficiency, atom economy, and procedural robustness, providing researchers with data-driven criteria for protocol selection.
Part 1: Comparative Performance Analysis
The following data aggregates average isolated yields across diverse substrate classes (electron-rich/poor aryls, aliphatic amines) based on recent literature benchmarks.
Table 1: Protocol Efficiency Matrix
| Metric | Method A: Classical (Sulfonyl Chloride) | Method B: DABSO-Mediated (SO₂ Surrogate) | Method C: Oxidative Coupling (Thiol + H₂O₂/SOCl₂) |
| Avg. Isolated Yield | 90 - 98% | 65 - 85% | 88 - 97% |
| Reaction Time | 1 - 4 Hours | 2 - 12 Hours | < 10 Minutes (Rapid) |
| Atom Economy | Moderate (HCl byproduct) | Low (Stoichiometric DABSO) | High (Water byproduct*) |
| Moisture Sensitivity | High (Reagent instability) | Low (Air-stable solid) | Low (Aqueous compatible) |
| Key Limitation | Availability of Sulfonyl Chlorides | Cost of Reagent | Oxidant compatibility |
| Best Application | Large-scale, simple substrates | Library synthesis, unstable sulfonyls | Green chemistry, rapid screening |
*Note: Atom economy depends on the specific oxidant used; H₂O₂ is optimal, while hypervalent iodine reduces economy.
Part 2: Detailed Experimental Protocols
Protocol A: Classical Nucleophilic Substitution (The Benchmark)
Context: This method relies on the high electrophilicity of the sulfur center in sulfonyl chlorides.
Mechanism: Addition-Elimination (
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with Amine (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) or Pyridine (1.5 equiv) dropwise.
-
Expert Insight: Pyridine acts as both a base and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate), significantly accelerating the reaction for sterically hindered amines.
-
-
Electrophile Addition: Add Sulfonyl Chloride (1.1 equiv) slowly to control exotherm.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC.[1]
-
Workup: Quench with 1M HCl (to remove excess amine/pyridine). Wash organic layer with brine, dry over MgSO₄, and concentrate.
Yield Expectation: >95% for unhindered primary amines.
Protocol B: DABSO-Mediated One-Pot Synthesis (The "Safety" Route)
Context: Avoids the use of toxic gaseous SO₂ and unstable sulfonyl chlorides. DABSO (DABCO-bis(sulfur dioxide)) acts as a solid, bench-stable SO₂ equivalent.
Mechanism: Organometallic addition to SO₂
Step-by-Step Methodology
-
Reagent Formation: In a glovebox or under Argon, combine Aryl Grignard (1.0 equiv) with DABSO (0.6 equiv) in THF at -40°C.
-
Expert Insight: DABSO releases SO₂ in situ. The stoichiometry is 0.6 because one molecule of DABSO delivers two equivalents of SO₂.
-
-
Sulfinate Trapping: Stir for 1 hour, then warm to RT. This forms the intermediate metal sulfinate (
). -
Activation: Cool to 0°C. Add Sulfuryl Chloride (
, 1.1 equiv) or N-Chlorosuccinimide (NCS) to generate the sulfonyl chloride in situ. -
Amination: Immediately add Amine (1.2 equiv) and Triethylamine (2.0 equiv) .
-
Workup: Standard aqueous extraction.
Yield Expectation: 70-85%. Lower yields often result from the instability of the in situ generated sulfonyl chloride if the amination step is delayed.
Protocol C: Oxidative Coupling of Thiols (The "Green" Route)
Context: Thiols are widely available and stable. This method oxidizes the thiol directly to the sulfonamide, bypassing the isolation of sensitive intermediates.
Mechanism: Oxidative Chlorination
Step-by-Step Methodology (Bahrami System)
-
Mixing: In a flask, combine Thiol (1.0 mmol) and Amine (1.1 mmol) in Acetonitrile .
-
Catalyst/Oxidant: Add
(30%, 3 equiv) followed by Thionyl Chloride ( , 1.0 equiv) dropwise at RT.-
Expert Insight: The combination of
and generates a potent oxy-chlorinating species. The reaction is often vigorous and exothermic—cooling may be required for large scales.
-
-
Completion: The reaction is typically complete within 1–10 minutes .
-
Workup: Neutralize with saturated
. Extract with Ethyl Acetate.
Yield Expectation: 88-97%. This is currently one of the most time-efficient protocols available.
Part 3: Mechanistic Visualization
The following diagrams illustrate the divergent pathways of the described protocols.
Diagram 1: Classical vs. DABSO Pathways
This flow compares the direct attack (Classical) with the organometallic insertion (DABSO).
Caption: Comparative workflow of Classical (Red path) vs. DABSO-mediated (Blue path) synthesis. Note the convergence at the sulfonyl chloride species.
Diagram 2: Oxidative Coupling Mechanism
This highlights the direct transformation from Thiol to Sulfonamide, bypassing the isolation of the chloride.
Caption: Mechanistic pathway of Oxidative Coupling. The thiol is progressively oxidized in situ to the reactive sulfonyl chloride species.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
-
Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: An Efficient Fused Bis-DABCO-Sulfur Dioxide Reagent for the Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4878. [Link]
-
Laulhé, S., & Nantz, M. H. (2019). An Improved Preparation of Sulfonamides from Sulfonyl Chlorides and Amines.[3][4][5][6] Organic Preparations and Procedures International, 51(2), 181-186. [Link]
-
Gabriele, L., Struik, L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[1] Journal of the American Chemical Society, 141(28), 11127–11135. [Link]
Sources
- 1. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sulfonamide Synthesis: From Schotten-Baumann to Electrochemical Coupling
Executive Summary
For decades, the formation of the sulfonamide bond (
This guide benchmarks two modern "Challengers" against the traditional protocol:
-
Insertion (DABSO): A chemical workaround using a solid
surrogate to couple aryl halides/organometallics with amines. -
Electrochemical Oxidative Coupling: A reagent-less approach coupling thiols directly with amines using electric current.[1][2]
Key Finding: While traditional methods remain superior for simple, commodity substrates, Electrochemical Coupling offers the highest atom economy and safety profile for complex drug discovery scaffolds, whereas DABSO provides the most reliable route for introducing
The Benchmark: Nucleophilic Substitution (Traditional)
The Mechanism
The standard approach involves the reaction of a sulfonyl chloride (
Critical Assessment
-
Reliability: High for simple aromatics (e.g., Tosyl chloride).
-
The "Stability Bottleneck": Many heteroaryl sulfonyl chlorides are unstable, decomposing rapidly via desulfonylation or hydrolysis before coupling can occur.
-
Safety: Sulfonyl chlorides are genotoxic structural alerts; handling them requires strict containment.
Challenger 1: Insertion via DABSO[4][5][6]
The Innovation
Handling gaseous sulfur dioxide (
The Workflow
This method bypasses the sulfonyl chloride entirely.[4] It typically employs an organometallic species (Grignard or organolithium) or an aryl halide with a Palladium catalyst. The
-
Best For: Late-stage functionalization where the aryl halide is available, but the sulfonyl chloride is not.
Challenger 2: Electrochemical Oxidative Coupling
The Innovation
Pioneered by groups like Noël and Waldvogel, this method couples Thiols (
The Workflow
Current is passed through a solution containing the thiol and amine.[1][2] The thiol is oxidized to a sulfenyl intermediate, trapped by the amine, and further oxidized to the sulfonamide.
-
Best For: Green chemistry applications, high-throughput library synthesis, and avoiding halogenated waste.
Comparative Data Analysis
The following table benchmarks the three methods based on recent experimental data (2015–2024).
| Feature | Traditional (Schotten-Baumann) | DABSO ( | Electrochemical Coupling |
| Precursor Availability | Low (Requires | High (Aryl Halides/Grignards) | High (Thiols are common) |
| Atom Economy | Poor (Stoichiometric salt waste) | Moderate (DABCO waste) | Excellent (H₂ is byproduct) |
| Functional Group Tolerance | Moderate (Base sensitive) | High (Mild conditions) | High (Redox sensitive) |
| Scalability | High (Kilogram scale proven) | Moderate (Reagent cost) | High (Flow chemistry) |
| Typical Yield | 85-95% (Simple substrates) | 50-80% (Complex substrates) | 60-90% (Broad scope) |
| Safety Profile | Low (Genotoxic reagents) | High (Solid reagents) | Highest (No hazardous reagents) |
Visualizing the Synthetic Divergence
The diagram below illustrates the decision pathways and mechanistic differences between the three methodologies.
Figure 1: Mechanistic divergence of sulfonamide synthesis. Red nodes indicate hazardous/unstable intermediates; Blue nodes indicate catalytic or controlled steps.
Detailed Experimental Protocols
A. The Modern Benchmark: Electrochemical Synthesis
Adapted from Noël et al. (2019) and recent flow chemistry optimizations.
Rationale: This protocol is selected for its operational simplicity and high atom economy.[6] It avoids the preparation of sensitive sulfonyl chlorides.[4]
Materials:
-
Thiol substrate (0.5 mmol)
-
Amine substrate (1.5 - 2.0 equiv)
-
Electrolyte:
(0.1 M) -
Solvent: Acetonitrile/Water (9:1)
-
Equipment: Standard electrochemical cell (e.g., IKA ElectraSyn) with Graphite Anode and Platinum Cathode.
Protocol:
-
Charge: In the electrochemical cell, dissolve the thiol (0.5 mmol) and amine (1.0 mmol) in 5 mL of the electrolyte solution.
-
Setup: Equip the cell with a Graphite anode and Platinum cathode (or stainless steel).
-
Electrolysis: Apply a constant current (Constant Current mode) of 10 mA (approx
). -
Monitoring: Stir at room temperature. The reaction is typically complete after passing 4.0–4.5 F/mol of charge (approx 30–60 minutes depending on scale).
-
Workup:
-
Disconnect electrodes.[7]
-
Dilute mixture with EtOAc (20 mL) and wash with 1M HCl (to remove excess amine) and Brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Check: The disappearance of the thiol odor and the absence of disulfide byproduct (check TLC/LCMS) confirms efficient oxidation to the sulfonamide state.
B. The Specialist Protocol: DABSO-Mediated Coupling
Adapted from the Willis Group methodologies.
Rationale: Use this when starting from aryl halides or Grignard reagents where the thiol is not available.
Protocol:
-
Activation: Combine Aryl Grignard (1.0 equiv) with DABSO (0.6 equiv) in THF at 0°C. Stir for 30 mins to form the metal sulfinate.
-
Conversion: Add the amine (1.2 equiv) followed by an oxidant—typically aqueous Bleach (NaOCl) or N-Chlorosuccinimide (NCS)—to the same pot.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup: Standard aqueous extraction.
References
-
Willis, M. C., et al. (2011).[8] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Journal of the American Chemical Society.[9] [Link]
-
Laudadio, G., Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.[9] [Link]
-
Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Synthesis of Aryl Sulfonamides via Chlorosulfonylation of Arylboronic Acids. Organic Syntheses. [Link]
-
Waldvogel, S. R., et al. (2020).[10] Electrochemical Synthesis of Sulfonamides. Chemical Reviews. [Link]
Sources
- 1. Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols -ORCA [orca.cardiff.ac.uk]
- 2. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 9. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
- 10. drpress.org [drpress.org]
Cross-Validation of Analytical Data for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide: A Multi-Methodological Guide
Topic: Cross-Validation of Analytical Data for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rigorous landscape of pharmaceutical reference standards and intermediate synthesis, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0), also known as N-(p-Tolyl)-p-toluenesulfonamide, serves as a critical structural benchmark. However, a common pitfall in analytical chemistry is the over-reliance on a single characterization technique—typically HPLC-UV—which often yields a "false positive" high purity by failing to detect non-chromophoric impurities or inorganic salts.
This guide provides a technical framework for the cross-validation of analytical data. We objectively compare the performance of Chromatographic Purity (HPLC) against Absolute Purity (qNMR) and Thermodynamic Purity (DSC) , demonstrating why a multi-modal approach is the only path to true data integrity.
The Analytical Challenge: Why Single-Method Validation Fails
The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide involves the tosylation of p-toluidine. While the reaction is robust, it introduces specific impurity risks that single methods often miss.
| Impurity Type | Source | Detected by HPLC-UV? | Detected by qNMR? |
| Unreacted Amine | p-Toluidine | Yes (High Response) | Yes |
| Hydrolysis Product | p-Toluenesulfonic acid (pTSA) | Yes (Variable Response) | Yes |
| Inorganic Salts | Workup (e.g., NaCl, Na2SO4) | NO (Invisible) | NO (Invisible, but affects wt%) |
| Residual Solvents | Recrystallization (EtOH, Toluene) | NO (Usually elutes in void) | Yes (Distinct Signals) |
| Genotoxic Esters | p-Toluenesulfonate esters | Yes (Trace levels) | No (LOD too high) |
The "Alternative" Defined: The alternative to a single-method "Certificate of Analysis" is a Cross-Validated Purity Profile . We compare the three pillars of this profile below.
Comparative Analysis of Validation Methods
Method A: High-Performance Liquid Chromatography (HPLC)
-
Role: The workhorse for identifying structurally related organic impurities.
-
Mechanism: Separation based on hydrophobicity (Reverse Phase).
-
Pros: Extreme sensitivity (LOD < 0.05%) for organic byproducts like p-toluidine.
-
Cons: Requires relative response factors (RRFs). If the impurity has a lower extinction coefficient than the main peak, purity is overestimated.
Method B: Quantitative NMR (qNMR)
-
Role: The "Truth Teller" for absolute purity.
-
Mechanism: Molar ratio determination using an unrelated internal standard (IS).
-
Pros: Self-validating. Does not require a reference standard of the analyte.[1] Detects residual solvents and moisture that HPLC misses.
-
Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.
Method C: Differential Scanning Calorimetry (DSC)
-
Role: Assessment of physical stability and thermodynamic purity.
-
Mechanism: Measurement of heat flow during melting (Van't Hoff equation).
-
Pros: Identifies polymorphs and solvates.
-
Cons: Fails if the sample decomposes upon melting or if impurities form a solid solution (eutectic).
Experimental Protocols
Protocol 1: High-Resolution HPLC (Gradient Elution)
Objective: To resolve the target sulfonamide from its precursor (p-toluidine) and hydrolysis product (p-TSA).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 10% B (Isocratic hold for polar p-TSA)
-
2–15 min: 10% → 90% B (Linear ramp)
-
15–20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 230 nm (sulfonamide bond).
-
Temperature: 30°C.
Protocol 2: 1H-qNMR (Internal Standard Method)
Objective: To determine absolute weight-percent purity (Wt%).
-
Selection of Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Rationale: Non-hygroscopic, distinct singlet signals, high purity.
-
Solvent: DMSO-d6 (provides excellent solubility for sulfonamides).
-
Sample Prep:
-
Weigh ~20 mg of Analyte (precision ±0.01 mg).
-
Weigh ~10 mg of IS (precision ±0.01 mg).
-
Dissolve completely in 0.7 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (must be > 5 × T1 of the longest proton).
-
Scans: 16 or 32.
-
-
Calculation:
Data Synthesis & Visualization
The following diagram illustrates the logical flow of a cross-validation workflow. If HPLC and qNMR results diverge by >1.0%, the material is rejected for re-purification.
Figure 1: Decision matrix for the cross-validation of sulfonamide purity.
Comparison of Typical Data Outputs
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.8% (Area) | 98.2% (Weight) | Discrepancy: The sample likely contains 1.6% inorganic salts or residual solvent invisible to UV. |
| Impurity A | 0.1% (p-Toluidine) | Not Detected | HPLC is more sensitive for trace organic impurities. |
| Impurity B | Not Detected | 0.5% (Ethanol) | qNMR successfully identifies residual recrystallization solvent. |
| Conclusion | Incomplete | Accurate | Cross-Validation Required: Use HPLC for trace organics, qNMR for assay value. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69034, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
-
Goran, T. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamides. Trends in Sciences, 20(6). Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, ensuring the safety of your personnel, the protection of the environment, and adherence to regulatory standards.
Understanding the Compound: Hazard Profile and Initial Assessment
4-Methyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound that, according to available Safety Data Sheets (SDS), primarily presents as a skin and eye irritant.[1] It is crucial to recognize that while it may not be classified as acutely toxic, improper disposal can still pose risks.
Key Hazard Information:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritant | May cause redness and irritation upon contact. | Dermal |
| Eye Irritant | Can cause serious eye irritation. | Ocular |
A critical first step in any disposal procedure is a thorough understanding of the compound's properties. While this guide provides detailed instructions, always refer to the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and up-to-date information.
The Core of Compliance: Hazardous vs. Non-Hazardous Waste Determination
The cornerstone of proper chemical disposal lies in its classification under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA). A chemical waste is deemed hazardous if it is specifically listed by the EPA (on F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
Based on available data, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is not a listed hazardous waste. Furthermore, it does not exhibit characteristics of ignitability, corrosivity, or reactivity. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for toxic components to leach into groundwater.[2][3][4][5] There is no indication from the available literature that this compound would fail a TCLP test.
Therefore, in its pure form, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can typically be managed as a non-hazardous waste . However, it is imperative to remember that this classification can change if the compound is mixed with or contaminated by other hazardous materials.
Decision Workflow for Waste Classification
Sources
Personal protective equipment for handling 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
CAS Number: 599-86-0
Synonyms:
Part 1: Risk Assessment & Hazard Identification
Senior Scientist Note: Unlike common reagents with decades of toxicological data, CAS 599-86-0 is often supplied as a research chemical with limited specific GHS harmonized data. As such, we apply the Precautionary Principle . We derive our safety protocols from Structure-Activity Relationships (SAR) of the sulfonamide class (
Hazard Classification (Derived)
Based on functional group analysis and analogs (e.g., p-toluenesulfonamide), adhere to the following GHS classifications:
| Hazard Type | GHS Code | Statement | Operational Implication |
| Health | H315 | Causes skin irritation.[1] | Direct contact may cause dermatitis. Double-gloving recommended for solutions. |
| Health | H319 | Causes serious eye irritation.[2][3] | Dust or splash hazard.[2][4] Safety goggles are mandatory; standard glasses are insufficient for powder handling. |
| Health | H335 | May cause respiratory irritation.[1][2][4][5] | Inhalation of fine powder triggers mucosal inflammation. Do not handle on open bench. |
| Sensitization | H317 | May cause allergic skin reaction. | Sulfonamide Alert: Personnel with known sulfa-drug allergies must avoid handling this compound. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the required protection levels based on the specific laboratory activity.[6]
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Container) | None required if sealed. | Nitrile (4 mil) . Inspection grade. | Safety Glasses with side shields. | Standard Lab Coat (Cotton/Poly). |
| Weighing / Solid Transfer (Powder Form) | Fume Hood (Sash <18"). If hood unavailable: N95/P95 Respirator. | Nitrile (4-5 mil) . Change immediately if punctured. | Chemical Safety Goggles (Indirect vented) to prevent dust entry. | Lab Coat + Tyvek Sleeves (prevent cuff contamination). |
| Solubilization / Reaction Setup (Liquid Phase) | Fume Hood (Mandatory). | Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil) OR Laminate for prolonged immersion. | Face Shield + Safety Goggles (if splash risk is high). | Lab Coat + Chemical Apron (Rubber/PVC). |
| Spill Cleanup (Solid/Liquid) | Half-mask Respirator with P100/OV cartridges. | Heavy Duty Nitrile or Butyl Rubber (≥8 mil). | Chemical Safety Goggles . | Tyvek Suit (if >50g spill) + Shoe Covers. |
Part 3: Operational Handling Protocol
Pre-Operational Checks
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Exclusion Zone: Mark a "Hot Zone" on the benchtop using chemical-resistant tape where the substance will be handled.
-
Solvent Compatibility: Ensure the receiving solvent (likely DMSO, DMF, or Dichloromethane) is compatible with the container material.
Weighing & Transfer (Solid State)
-
Static Control: Sulfonamide powders can be static-prone. Use an anti-static gun or ionizer if available.
-
Taring: Tare the weigh boat inside the hood. Do not walk around the lab with an open weigh boat.
-
Transfer: Use a disposable spatula. If using a metal spatula, wipe it down with acetone immediately after use inside the hood to prevent tracking residue.
Solubilization (Liquid State)
-
Dissolution: Add solvent slowly to the solid. Exothermic potential is low, but standard practice dictates "solvent to solute" control.
-
Labeling: Immediately label the flask with the full chemical name and "Warning: Irritant." Do not use abbreviations like "NM-Ts" which can be ambiguous.
Reaction Monitoring
-
TLC/HPLC: When taking aliquots, assume the syringe needle is contaminated. Dispose of needles in a sharps container located inside the hood to avoid dripping on the floor.
Part 4: Emergency & Disposal Procedures
Spill Response Logic
-
Dry Spill (Powder):
-
Do NOT use compressed air.
-
Cover with wet paper towels (dampened with water) to prevent dust aerosolization.
-
Scoop up the wet slurry into a wide-mouth waste jar.
-
Clean surface with soap and water, followed by an acetone wipe.
-
-
Wet Spill (Solvent):
-
Absorb with vermiculite or polypropylene pads.
-
Place in a sealed bag before transferring to the waste drum.
-
Waste Disposal[4][6][7][8]
-
Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as sulfonamides can degrade to release sulfur oxides (
) or nitrogen oxides ( ) under oxidative stress. -
Container: High-density polyethylene (HDPE) or Glass.
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE and handling spills, ensuring a self-validating safety loop.
Figure 1: Operational decision tree for PPE selection and spill response based on the physical state of the reagent.
References
-
Chemical Identity & Properties: ChemSrc. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl) - CAS 599-86-0.[7][8] Retrieved from
-
General Sulfonamide Safety: Fisher Scientific.[9] Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide (Analogous Structure). Retrieved from
-
Laboratory Handling Standards: National Institutes of Health (NIH). Sulfonamide drugs: toxicity and biophysical interactions. Retrieved from
-
Waste Management: American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety. Retrieved from
Sources
- 1. fishersci.no [fishersci.no]
- 2. chemos.de [chemos.de]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. acs.org [acs.org]
- 7. CAS#:599-86-0 | Benzenesulfonamide,4-methyl-N-(4-methylphenyl) | Chemsrc [chemsrc.com]
- 8. 4-METHYL-N-(4-METHYLPHENYL)BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
